Sulfo-cyanine3 azide sodium
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C35H43KN6O7S2 |
|---|---|
分子量 |
763.0 g/mol |
IUPAC名 |
potassium (2Z)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C35H44N6O7S2.K/c1-34(2)27-23-25(49(43,44)45)16-18-29(27)40(5)31(34)13-8-6-9-14-32-35(3,4)28-24-26(50(46,47)48)17-19-30(28)41(32)22-11-7-10-15-33(42)37-20-12-21-38-39-36;/h6,8-9,13-14,16-19,23-24H,7,10-12,15,20-22H2,1-5H3,(H2-,37,42,43,44,45,46,47,48);/q;+1/p-1 |
InChIキー |
OUOBEWSMOOZRDW-UHFFFAOYSA-M |
製品の起源 |
United States |
Foundational & Exploratory
A Technical Guide to Sulfo-Cyanine3 Azide: Spectral Properties and Applications
For researchers, scientists, and drug development professionals, Sulfo-Cyanine3 (Sulfo-Cy3) azide (B81097) is a versatile and robust fluorescent probe. Its high water solubility, bright fluorescence, and reactivity via click chemistry make it an invaluable tool for labeling and tracking biomolecules in aqueous environments. This guide provides an in-depth overview of its spectral characteristics, experimental protocols for its use, and a visualization of the underlying chemical reactions.
Core Spectral and Physicochemical Properties
Sulfo-Cy3 azide is a water-soluble cyanine (B1664457) dye functionalized with an azide group, enabling its covalent attachment to alkyne-modified molecules through click chemistry.[1][2] Its key characteristics are summarized in the table below, providing a consolidated view of its performance attributes. The sulfonate groups enhance its hydrophilicity, which helps to prevent aggregation and quenching of the fluorescent signal when labeling proteins and other biomolecules in biological buffers.[3][4]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~548 - 555 nm | [1][2][5][6][7] |
| Emission Maximum (λem) | ~563 - 570 nm | [1][2][5][6][7] |
| Extinction Coefficient (ε) | ~151,000 - 162,000 L·mol⁻¹·cm⁻¹ | [3][5][8] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [3][8] |
| Stokes Shift | ~14 nm | [6] |
| Molecular Weight | ~736.94 - 806.97 g/mol (as free acid or potassium salt) | [5][8] |
| Solubility | Water, DMF, DMSO, MeOH | [5][8] |
Experimental Protocols: Labeling Biomolecules with Sulfo-Cy3 Azide
Sulfo-Cy3 azide is primarily used for fluorescently labeling biomolecules through "click chemistry," a group of reactions that are rapid, specific, and high-yielding. The most common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1][7] An alternative, copper-free method is the strain-promoted alkyne-azide cycloaddition (SPAAC).[1][7]
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general workflow for labeling alkyne-modified proteins or oligonucleotides with Sulfo-Cy3 azide.
Materials:
-
Alkyne-modified protein or oligonucleotide
-
Sulfo-Cy3 azide
-
Anhydrous DMSO or DMF for stock solutions
-
Click chemistry buffer (e.g., phosphate-buffered saline (PBS), triethylammonium (B8662869) acetate)[9]
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Reducing agent (e.g., sodium ascorbate (B8700270), freshly prepared)[9][10]
-
Purification system (e.g., Sephadex G-25 column, dialysis, or HPLC)[9][11]
Procedure:
-
Preparation of Stock Solutions:
-
Dissolve Sulfo-Cy3 azide in anhydrous DMSO to a final concentration of 10 mM.[9][10]
-
Prepare a stock solution of the alkyne-modified biomolecule in an appropriate aqueous buffer.
-
Freshly prepare a stock solution of sodium ascorbate (e.g., 50 mM in water).[9][10]
-
Prepare a stock solution of CuSO₄ (e.g., 20 mM in water).
-
-
Conjugation Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the click chemistry buffer.
-
Add the Sulfo-Cy3 azide stock solution. The molar ratio of dye to biomolecule may need to be optimized, with a 10:1 ratio being a common starting point.[10][11]
-
It is recommended to degas the mixture to remove oxygen, which can interfere with the reaction.[9][10]
-
Initiate the reaction by adding the copper(II) sulfate and then the sodium ascorbate solution. The ascorbate will reduce Cu(II) to the catalytic Cu(I) species.
-
Gently mix the reaction and incubate at room temperature for 1-16 hours, protected from light.[10]
-
-
Purification of the Conjugate:
-
Following incubation, purify the labeled biomolecule from excess dye and reaction components.
-
For proteins, a Sephadex G-25 size-exclusion column is a common method.[11]
-
For oligonucleotides, precipitation with acetone (B3395972) followed by HPLC purification can be effective.[9]
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3).[11]
-
Reaction Workflows
The following diagrams illustrate the chemical logic behind the primary methods for using Sulfo-Cy3 azide.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfo-Cy3 Azide, 1801695-56-6 | BroadPharm [broadpharm.com]
- 3. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 4. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 5. Sulfo-Cy3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Sulfo-Cyanine 3 azide (A270274) | Antibodies.com [antibodies.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. docs.aatbio.com [docs.aatbio.com]
Molar extinction coefficient of Sulfo-cyanine3 azide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key properties and applications of Sulfo-Cyanine3 azide (B81097), a water-soluble fluorescent dye crucial for biological labeling and detection.
Core Properties of Sulfo-Cyanine3 Azide
Sulfo-Cyanine3 azide is a highly efficient fluorescent probe designed for covalent labeling of biomolecules through "click chemistry." Its sulfonate groups confer excellent water solubility, making it ideal for labeling sensitive biological molecules like proteins and nucleic acids directly in aqueous environments without the need for organic co-solvents.[1][2][3][4] The absorbance and emission spectra of Sulfo-Cyanine3 azide are identical to the well-known Cy3® fluorophore.[1][2][3][4]
Quantitative Data Summary
The photophysical and chemical properties of Sulfo-Cyanine3 azide are summarized in the table below. These values are critical for designing and interpreting fluorescence-based experiments.
| Property | Value | Reference |
| Molar Extinction Coefficient (ε) | 162,000 M⁻¹cm⁻¹ | [1][2] |
| Absorbance Maximum (λmax) | 548 nm | [1][2][4] |
| Emission Maximum (λem) | 563 nm | [1][2][4] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [1][4] |
| Solubility | Water, DMF, DMSO | [1][4] |
Experimental Protocol: Determination of Molar Extinction Coefficient
The molar extinction coefficient (ε) is a fundamental property of a chromophore that quantifies how strongly it absorbs light at a particular wavelength. The determination of this value for a fluorescent dye like Sulfo-Cyanine3 azide is typically performed using UV-Vis spectrophotometry and is based on the Beer-Lambert law.
Beer-Lambert Law: A = εcl
Where:
-
A is the absorbance (unitless)
-
ε is the molar extinction coefficient (in M⁻¹cm⁻¹)
-
c is the molar concentration of the substance (in mol/L)
-
l is the path length of the cuvette (typically 1 cm)
Methodology:
-
Preparation of a Stock Solution: Accurately weigh a small amount of Sulfo-Cyanine3 azide and dissolve it in a known volume of a suitable solvent (e.g., deionized water, PBS, or DMSO) to create a concentrated stock solution. The high water solubility of the sulfo- version of the dye makes aqueous buffers an excellent choice.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations. The concentration range should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.
-
Perform a linear regression on the data points. The slope of the resulting line will be equal to the molar extinction coefficient (ε) when the path length (l) is 1 cm.
-
Application in Biomolecule Labeling: Click Chemistry Workflow
Sulfo-Cyanine3 azide is primarily used for the fluorescent labeling of alkyne-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This reaction is highly specific and efficient, allowing for the precise attachment of the fluorescent dye to a target molecule.[5][6]
Below is a diagram illustrating the general workflow for labeling a protein of interest with Sulfo-Cyanine3 azide.
Caption: Workflow for labeling a target protein with Sulfo-Cyanine3 azide via click chemistry.
This workflow demonstrates a common application for Sulfo-Cyanine3 azide in proteomics and cell biology, enabling researchers to visualize and track proteins in various experimental setups. The high water solubility and brightness of Sulfo-Cyanine3 make it an excellent choice for these applications.[1][2]
References
- 1. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 2. px-12.com [px-12.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cy3-alkyne.com [cy3-alkyne.com]
- 5. US5245551A - Method of determining extinction coefficient of fluorescent dye and protein concentration of dye-protein conjugate - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Sulfo-Cyanine3 Azide: A Technical Guide to Quantum Yield and Photostability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the core photophysical properties of Sulfo-cyanine3 azide (B81097), a water-soluble fluorescent probe essential for biomolecular labeling. This document focuses on its fluorescence quantum yield and photostability, critical parameters for the design and execution of sensitive and quantitative fluorescence-based assays. Detailed experimental protocols for the characterization of these properties are provided, alongside a visual representation of a typical experimental workflow.
Core Photophysical Properties
Sulfo-cyanine3 azide is a bright and water-soluble fluorescent dye equipped with an azide moiety, enabling its covalent attachment to alkyne-modified biomolecules via "click chemistry".[1][2] Its spectral characteristics are nearly identical to the well-known Cy3® fluorophore.[1][2] The presence of sulfonate groups enhances its hydrophilicity, making it an ideal candidate for labeling sensitive biological molecules in aqueous environments without the need for organic co-solvents.[1][2]
Quantitative Data Summary
The key photophysical parameters of Sulfo-cyanine3 azide are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Fluorescence Quantum Yield (Φ) | 0.1 | --INVALID-LINK-- |
| Molar Extinction Coefficient (ε) | 162,000 cm⁻¹M⁻¹ | --INVALID-LINK-- |
| Absorption Maximum (λabs) | 548 nm | --INVALID-LINK-- |
| Emission Maximum (λem) | 563 nm | --INVALID-LINK-- |
| Photostability | Qualitatively described as "good" to "outstanding".[3][4] Quantitative data on photobleaching quantum yield is not readily available in the reviewed literature. | --INVALID-LINK--, --INVALID-LINK-- |
Experimental Protocols
Accurate determination of quantum yield and photostability is crucial for the effective application of fluorescent probes. The following sections detail standardized protocols for these measurements.
Quantum Yield Determination: The Comparative Method
The relative fluorescence quantum yield of Sulfo-cyanine3 azide can be determined using the comparative method, which involves comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield and similar spectral properties.
Materials:
-
Sulfo-cyanine3 azide
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol (B145695), Φ = 0.95)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
High-purity solvent (e.g., phosphate-buffered saline (PBS) for Sulfo-cyanine3 azide, ethanol for Rhodamine 6G)
-
Precision quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilutions for both the Sulfo-cyanine3 azide and the standard solution. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure the absorbance spectra of all solutions using a UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the Sulfo-cyanine3 azide and the standard.
-
Calculate the quantum yield (ΦS) of the sample using the following equation:
ΦS = ΦR * (mS / mR) * (ηS² / ηR²)
Where:
-
ΦR is the quantum yield of the reference standard.
-
mS and mR are the slopes of the linear fits for the sample and the reference, respectively.
-
ηS and ηR are the refractive indices of the solvents used for the sample and the reference, respectively.
-
Photostability Assessment: Photobleaching Assay
While qualitatively described as highly photostable, the quantitative photostability of Sulfo-cyanine3 azide can be assessed by measuring its photobleaching rate under controlled illumination.
Materials:
-
Sulfo-cyanine3 azide labeled biomolecule (e.g., protein, DNA)
-
Fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector (e.g., EMCCD or sCMOS camera)
-
Imaging buffer (e.g., PBS)
-
Antifade reagent (optional, for comparison)
Procedure:
-
Immobilize the fluorescently labeled biomolecules on a microscope slide or coverslip.
-
Acquire an initial image to determine the starting fluorescence intensity.
-
Continuously illuminate a defined region of interest (ROI) with a constant excitation light intensity.
-
Acquire a time-lapse series of images of the ROI.
-
Measure the fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to determine the photobleaching lifetime or rate constant. The photobleaching quantum yield can be calculated if the photon flux is known.
Experimental Workflow: Biomolecule Labeling via Click Chemistry
Sulfo-cyanine3 azide is primarily used for the fluorescent labeling of biomolecules through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction is highly specific and efficient, allowing for the precise attachment of the fluorophore to a target molecule.
Caption: Workflow for labeling biomolecules with Sulfo-cyanine3 azide via CuAAC.
This diagram illustrates the general workflow for labeling a biomolecule containing an alkyne group with Sulfo-cyanine3 azide. The reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate by a reducing agent like sodium ascorbate. Following the reaction, the labeled product is purified to remove excess dye and catalyst before being used in downstream applications such as fluorescence microscopy or flow cytometry.
References
Navigating the Aqueous Environment: A Technical Guide to the Solubility of Sulfo-Cyanine3 Azide
For researchers, scientists, and professionals in drug development, the precise handling and application of fluorescent probes are paramount to experimental success. Sulfo-cyanine3 azide (B81097), a water-soluble dye widely used in bioconjugation via click chemistry, offers brilliant fluorescence analogous to the Cy3® fluorophore.[1][2][3][4] Its sulfonate groups are specifically incorporated to enhance hydrophilicity, making it an ideal choice for labeling sensitive biomolecules in aqueous media without the need for organic co-solvents.[1][5][6] This guide provides an in-depth look at the solubility and stability of Sulfo-cyanine3 azide in aqueous buffers, complete with experimental protocols and visual workflows.
Core Properties and Solubility Data
Sulfo-cyanine3 azide is characterized by its high water solubility, a critical feature for its application in biological systems.[1][2] The dye's stability across a range of pH values further enhances its versatility in various experimental buffer systems.
| Property | Value | Solvents | Notes |
| Quantitative Solubility | 0.62 M | Water | Equivalent to approximately 456 g/L. This high solubility allows for the preparation of concentrated stock solutions.[1][2] |
| Qualitative Solubility | High | Aqueous Buffers (e.g., PBS, TRIS, HEPES) | While specific molarity is not published, high solubility is expected due to its hydrophilic nature. It is also soluble in polar organic solvents like DMF and DMSO.[1][2][7] |
| pH Stability | Stable | pH 4 to 10 | The fluorescent properties of the Sulfo-Cy3 dye family are generally insensitive to pH within this range, making it compatible with most biological buffers. |
| Storage (Solid) | -20°C in the dark | N/A | Can be stored for up to 24 months under these conditions. It can be transported at room temperature for up to three weeks. Avoid prolonged exposure to light.[1] |
| Storage (Solution) | -20°C in single-use aliquots | Water, DMSO, or aqueous buffers | To avoid repeated freeze-thaw cycles which can degrade the dye, it is recommended to aliquot stock solutions. |
Experimental Protocol: Determining Solubility in a Specific Aqueous Buffer
While Sulfo-cyanine3 azide is known to be highly water-soluble, empirical determination of its solubility limit in a specific experimental buffer is often necessary for optimizing labeling reactions or for high-concentration applications. The following protocol provides a standardized method for this determination.
Objective: To determine the maximum soluble concentration of Sulfo-cyanine3 azide in a user-defined aqueous buffer.
Materials:
-
Sulfo-cyanine3 azide (solid)
-
Aqueous buffer of interest (e.g., 1X Phosphate-Buffered Saline, pH 7.4)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Spectrophotometer
-
Calibrated pipettes
-
Micro-cuvettes or a Nanodrop spectrophotometer
Methodology:
-
Preparation of a Saturated Solution:
-
Weigh out a pre-determined amount of Sulfo-cyanine3 azide (e.g., 5 mg) into a microcentrifuge tube.
-
Add a small, precise volume of the chosen aqueous buffer to the tube to create a concentration that is expected to exceed the solubility limit (e.g., 100 µL).
-
Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.
-
Incubate the suspension at room temperature for at least one hour, with intermittent vortexing, to ensure equilibrium is reached.
-
-
Separation of Soluble and Insoluble Fractions:
-
Centrifuge the suspension at >10,000 x g for 10 minutes to pellet any undissolved material.
-
Carefully collect the supernatant without disturbing the pellet. The supernatant is now a saturated solution of Sulfo-cyanine3 azide in the specific buffer.
-
-
Concentration Measurement via Spectrophotometry:
-
Prepare a series of dilutions of the supernatant using the same aqueous buffer (e.g., 1:100, 1:500, 1:1000). This is necessary to bring the absorbance into the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
Measure the absorbance of the diluted samples at the maximum absorption wavelength (λmax) of Sulfo-cyanine3 azide, which is approximately 548 nm.
-
Calculate the concentration of the saturated solution using the Beer-Lambert law: A = εcl Where:
-
A is the measured absorbance
-
ε is the molar extinction coefficient of Sulfo-cyanine3 azide (162,000 M⁻¹cm⁻¹)
-
c is the concentration in Molarity (M)
-
l is the path length of the cuvette (typically 1 cm)
-
-
Remember to account for the dilution factor when calculating the final concentration of the undiluted saturated solution.
-
Visualizing the Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
Caption: A flowchart of the experimental protocol for determining the solubility of Sulfo-cyanine3 azide.
Signaling Pathway and Logical Relationships
In the context of its primary application, click chemistry, Sulfo-cyanine3 azide participates in a well-defined reaction pathway. The azide group allows for its covalent attachment to molecules containing an alkyne group, a reaction often catalyzed by copper(I). This process is fundamental to its use in labeling biomolecules for imaging and analysis.
Caption: The reaction pathway of Sulfo-cyanine3 azide with an alkyne-modified biomolecule.
By understanding the inherent solubility and stability of Sulfo-cyanine3 azide and by employing standardized protocols to verify its behavior in specific buffer systems, researchers can ensure the reliability and reproducibility of their fluorescence-based experiments. This foundational knowledge is critical for the successful development of novel diagnostics and therapeutics.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cyanine 3 azide (A270274) | Antibodies.com [antibodies.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cyanine 3 NHS ester | AAT Bioquest [aatbio.com]
- 6. ibiantech.com [ibiantech.com]
- 7. medchemexpress.com [medchemexpress.com]
The Mechanism of Sulfo-Cyanine3 Azide in Click Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, applications, and experimental protocols for Sulfo-Cyanine3 azide (B81097), a superior fluorescent probe for click chemistry-based bioconjugation. Its enhanced water solubility, brightness, and photostability make it an invaluable tool for labeling and visualizing biomolecules in complex biological systems.
Introduction to Sulfo-Cyanine3 Azide
Sulfo-Cyanine3 (Sulfo-Cy3) azide is a bright, orange-fluorescent dye engineered for high efficiency in click chemistry reactions.[1][2] The key features that distinguish Sulfo-Cy3 azide are the sulfonate groups incorporated into its cyanine (B1664457) core. These modifications impart exceptional water solubility, which mitigates aggregation-induced fluorescence quenching and allows for labeling reactions in purely aqueous environments without the need for organic co-solvents.[3][4] This is particularly advantageous for labeling sensitive biomolecules and for applications in live-cell and whole-tissue imaging.[3]
The azide functional group enables Sulfo-Cy3 to participate in two primary forms of click chemistry: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4] Both reactions are bioorthogonal, meaning they proceed with high specificity and efficiency in complex biological milieu without interfering with native biochemical processes.
Core Mechanisms of Action
Click chemistry facilitates the covalent ligation of two molecules with high efficiency and specificity. Sulfo-Cy3 azide serves as the fluorescent reporter that "clicks" onto a target molecule functionalized with a complementary alkyne group.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient cycloaddition between a terminal alkyne and an azide, catalyzed by Cu(I) ions, to form a stable triazole linkage.[5] This reaction boasts an enormous rate acceleration of 107 to 108 compared to the uncatalyzed reaction.[5] The reaction is generally insensitive to pH (operable between 4 and 12) and aqueous conditions.[5]
The mechanism proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide in a 1,3-dipolar cycloaddition.[5] A ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often used to stabilize the Cu(I) oxidation state and protect biomolecules from oxidative damage.[6][7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that is ideal for live-cell imaging and in vivo applications due to the cytotoxicity of copper catalysts.[8] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide to form a stable triazole.[8] The high ring strain of the cyclooctyne provides the driving force for the reaction, eliminating the need for a metal catalyst.[8]
The reaction kinetics of SPAAC are influenced by the structure of the cyclooctyne and the azide.[9] While generally slower than CuAAC, the development of more reactive cyclooctynes has significantly increased the speed of SPAAC.[9]
Quantitative Data Presentation
The following tables summarize key quantitative data for Sulfo-Cy3 azide and its performance in click chemistry.
Table 1: Photophysical Properties of Sulfo-Cy3 Azide
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [2] |
| Emission Maximum (λem) | ~572 nm | [2] |
| Molar Extinction Coefficient | 150,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield | ~0.1 | |
| Solubility | High in water, DMSO, DMF | [2] |
| pH Sensitivity | Insensitive from pH 4 to 10 | [1] |
Table 2: Comparison of Second-Order Rate Constants for SPAAC with Various Cyclooctynes
| Cyclooctyne | Azide | Rate Constant (M⁻¹s⁻¹) | Reference(s) |
| sulfo-DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | 0.32 - 1.22 (buffer dependent) | [10][11] |
| sulfo-DBCO-amine | 3-azido-L-alanine | 0.27 - 0.77 (buffer dependent) | [10] |
| DBCO-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | Varies with buffer | [10][11] |
| DBCO-PEG5-Trastuzumab | 1-azido-1-deoxy-β-D-glucopyranoside | 0.18 - 0.37 (buffer dependent) | [10] |
Table 3: Photostability and Brightness Comparison
| Fluorophore | Relative Photostability | Relative Brightness | Reference(s) |
| Sulfo-Cy3 | Good | High | [12] |
| Alexa Fluor 555 | Superior to Cy3 | Higher than Cy3 | [13][14] |
| Standard Cy3 | Lower than Alexa Fluor 555 | Lower than Alexa Fluor 555 | [13][14][15] |
Experimental Protocols
The following are detailed protocols for labeling biomolecules using Sulfo-Cy3 azide via CuAAC and SPAAC.
Protocol for CuAAC Labeling of Alkyne-Modified Proteins
This protocol is adapted for labeling 1 mg of a 50 kDa protein with a 10-fold molar excess of Sulfo-Cy3 azide.
Materials:
-
Alkyne-modified protein
-
Sulfo-Cy3 azide
-
DMSO (anhydrous)
-
10X PBS (pH 7.4)
-
Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)
-
THPTA ligand solution (100 mM in water)
-
Sodium ascorbate (B8700270) solution (100 mM in water, freshly prepared)
-
Size-exclusion chromatography column (e.g., PD-10)
Procedure:
-
Prepare Protein Solution: Dissolve 1 mg of the alkyne-modified protein in 500 µL of 1X PBS.
-
Prepare Sulfo-Cy3 Azide Stock Solution: Dissolve an appropriate amount of Sulfo-Cy3 azide in DMSO to make a 10 mM stock solution.
-
Prepare Reaction Cocktail: In a microcentrifuge tube, prepare the following reaction cocktail. It is crucial to add the components in the specified order to pre-form the Cu(I)-ligand complex before adding to the protein.
-
10 µL of 20 mM CuSO₄ solution
-
20 µL of 100 mM THPTA ligand solution
-
Vortex briefly.
-
-
Initiate the Click Reaction:
-
To the protein solution, add the required volume of the 10 mM Sulfo-Cy3 azide stock solution for a 10-fold molar excess.
-
Add the 30 µL of the pre-mixed CuSO₄/THPTA cocktail to the protein/azide mixture.
-
Add 20 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the reaction.
-
Gently mix and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Equilibrate a PD-10 desalting column with 1X PBS.
-
Apply the reaction mixture to the column.
-
Elute the labeled protein with 1X PBS according to the manufacturer's instructions.
-
Collect the fractions containing the labeled protein, which will be visibly colored.
-
Protocol for SPAAC Labeling of Azide-Modified Proteins in Cell Lysate
This protocol describes the labeling of azide-modified proteins in a cell lysate with a DBCO-functionalized Sulfo-Cy3 dye.
Materials:
-
Cell lysate containing azide-modified proteins
-
DBCO-Sulfo-Cy3
-
DMSO (anhydrous)
-
PBS (pH 7.4)
-
Cold acetone (B3395972)
-
SDS-PAGE sample buffer
Procedure:
-
Prepare Cell Lysate: Prepare the cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate.
-
Prepare DBCO-Sulfo-Cy3 Stock Solution: Dissolve DBCO-Sulfo-Cy3 in DMSO to make a 10 mM stock solution.
-
Labeling Reaction:
-
To 100 µg of the cell lysate, add the DBCO-Sulfo-Cy3 stock solution to a final concentration of 50-100 µM.
-
Incubate the reaction mixture for 1-2 hours at 37°C, protected from light.
-
-
Protein Precipitation (for cleanup):
-
Add 4 volumes of cold acetone to the reaction mixture.
-
Incubate at -20°C for at least 1 hour to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the proteins.
-
Carefully remove the supernatant and wash the protein pellet with cold acetone.
-
Allow the pellet to air dry briefly.
-
-
Analysis:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner with appropriate filters for Cy3.
-
Mandatory Visualizations
Experimental Workflow: Metabolic Labeling and Detection of Glycoproteins
This workflow illustrates the metabolic incorporation of an azido-sugar into cellular glycoproteins, followed by fluorescent labeling with a cyclooctyne-functionalized Sulfo-Cy3 dye via SPAAC for visualization.[16][17][18]
Logical Relationship: Choosing Between CuAAC and SPAAC
The decision to use CuAAC or SPAAC depends on the experimental context, particularly the presence of living cells or the need for rapid reaction kinetics.
Conclusion
Sulfo-Cy3 azide is a powerful and versatile tool for researchers in the life sciences. Its superior photophysical properties and compatibility with both major click chemistry platforms enable a wide range of applications, from the specific labeling of proteins and nucleic acids to the advanced imaging of cellular processes. By understanding the core mechanisms and utilizing optimized protocols, researchers can leverage the full potential of Sulfo-Cy3 azide to achieve high-quality, reproducible results in their experimental endeavors.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Sulfo-Cy3 Azide | CAS:1801695-56-6 | AxisPharm [axispharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. benchchem.com [benchchem.com]
- 16. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic labeling of glycans with azido sugars for visualization and glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to Sulfo-Cyanine3 Azide Salts for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the sodium and potassium salts of Sulfo-Cyanine3 (Sulfo-Cy3) azide (B81097), a fluorescent probe widely utilized in bio-orthogonal chemistry. The focus is on the practical application of these reagents in labeling biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Core Concepts: Sulfo-Cy3 Azide in Bioconjugation
Sulfo-Cy3 azide is a water-soluble fluorescent dye belonging to the cyanine (B1664457) family. Its core structure features an azide (-N3) reactive group, which enables covalent attachment to alkyne-modified biomolecules with high specificity and efficiency. The key feature of Sulfo-Cy3 is the presence of sulfonate groups, which confer high hydrophilicity. This enhanced water solubility is a significant advantage over non-sulfonated Cy3 dyes, as it allows for labeling reactions to be performed in purely aqueous buffers, minimizing the use of organic co-solvents that can be detrimental to the structure and function of sensitive biological samples like proteins and living cells.[1][2][3][4][5]
The choice between the sodium and potassium salt of Sulfo-Cy3 azide generally has minimal impact on the outcome of most biological labeling experiments. The fluorescent properties and reactivity of the cyanine dye are determined by its core molecular structure, not the counter-ion. Both salts exhibit high water solubility and are functionally interchangeable for most applications.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the key quantitative data for Sulfo-Cyanine3 azide. The properties of the sodium and potassium salts are presented together, as they are consistently reported to be identical in terms of their spectroscopic performance.
Table 1: Spectroscopic Properties of Sulfo-Cyanine3 Azide
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~548-563 nm | [1][6][7][8] |
| Emission Maximum (λem) | ~563-584 nm | [1][7][8][9] |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ | [1][9][10] |
| Quantum Yield (Φ) | ~0.1 | [1] |
Table 2: Physicochemical Properties of Sulfo-Cyanine3 Azide Salts
| Property | Sodium Salt | Potassium Salt | Source(s) |
| Molecular Formula | C33H41N6NaO7S2 | C33H41N6KO7S2 | [2] |
| CAS Number | 2055138-89-9 | 1658416-54-6 | [2] |
| Solubility | High water solubility (≥16.67 mg/mL); Soluble in DMF, DMSO | High water solubility (0.62 M = 456 g/L); Soluble in DMF, DMSO | [2][3] |
| Storage Conditions | -20°C in the dark | -20°C in the dark | [2][9] |
Mandatory Visualizations
The following diagrams illustrate the key processes and workflows associated with the use of Sulfo-Cy3 azide in bioconjugation.
Experimental Protocols
The following are generalized protocols for the use of Sulfo-Cy3 azide in common bioconjugation applications. These should be optimized for specific experimental contexts.
Protocol 1: Labeling of Proteins in Solution
This protocol describes the labeling of a purified protein that has been modified to contain an alkyne group.
Materials:
-
Alkyne-modified protein in an appropriate buffer (e.g., PBS, pH 7.4)
-
Sulfo-Cy3 azide (sodium or potassium salt)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20-50 mM in water)
-
Sodium ascorbate stock solution (e.g., 300-500 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water) (Recommended for protecting the protein from copper-induced damage)[11]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the protein solution: Dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in PBS.
-
Prepare the labeling cocktail: In a microcentrifuge tube, prepare the reaction cocktail. For a 100 µL final reaction volume, the components are typically added in the following order to the protein solution:
-
Initiate the reaction: Add sodium ascorbate to a final concentration of 3-5 mM to initiate the click reaction.[11] Vortex gently to mix.
-
Incubate: Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
Purification: Remove the excess dye and reaction components. This can be achieved through various methods such as spin desalting columns, dialysis, or gel filtration chromatography, depending on the protein's properties and downstream application.
-
Storage: Store the labeled protein according to its specific requirements, typically at 4°C or -20°C, protected from light.
Protocol 2: Labeling of Fixed Cells
This protocol is adapted for labeling alkyne-containing molecules (e.g., EdU-labeled DNA) in fixed cells for fluorescence microscopy.[12]
Materials:
-
Cells grown on coverslips, fixed, and permeabilized.
-
Sulfo-Cy3 azide
-
Copper(II) sulfate (CuSO4)
-
Ascorbic acid
-
Phosphate-buffered saline (PBS)
-
DAPI for nuclear counterstaining (optional)
Procedure:
-
Prepare the Click Reaction Mix: For each coverslip, prepare a fresh reaction mix in PBS. A typical reaction mix consists of:
-
Labeling: Remove the coverslips from the wash buffer and place them in a humidified chamber. Add enough reaction mix to cover the cells.
-
Incubate: Incubate the samples for 30-40 minutes at room temperature, protected from light.[12]
-
Wash: Wash the coverslips three times with PBS for 5 minutes each to remove unreacted reagents.
-
Counterstain (Optional): If desired, counterstain the nuclei with a DAPI solution (e.g., 250 ng/mL in PBS) for 5-10 minutes.[12]
-
Mount: Wash the coverslips once more with PBS and mount them onto microscope slides using an appropriate mounting medium.
-
Imaging: The labeled cells are now ready for visualization using a fluorescence microscope with a suitable filter set for Cy3.
Conclusion
Sulfo-Cyanine3 azide, available as either a sodium or potassium salt, is a highly effective and versatile tool for fluorescently labeling biomolecules. The primary advantage of this dye is its high water solubility, which facilitates its use in aqueous environments and with sensitive biological samples.[2][3][4] For the vast majority of applications in research and drug development, the choice between the sodium and potassium salt is inconsequential, as both provide identical spectroscopic performance and reactivity in click chemistry conjugations. The protocols provided herein offer a robust starting point for the successful application of Sulfo-Cy3 azide in a variety of experimental contexts.
References
- 1. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Sulfo-Cy3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 10. Sulfo-Cy3 Azide, 1801695-56-6 | BroadPharm [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-cyanine3 Azide: A Comprehensive Technical Guide to Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the proper storage, handling, and utilization of Sulfo-cyanine3 azide (B81097), a water-soluble fluorescent probe crucial for a variety of bio-conjugation applications in research and drug development. Adherence to these guidelines is critical to ensure the stability, performance, and safety of this reagent.
Core Properties and Storage Conditions
Sulfo-cyanine3 azide is a bright, water-soluble fluorescent dye containing an azide group, making it an ideal tool for "click chemistry" reactions.[1][2] Its high water solubility allows for reactions to be carried out in aqueous solutions without the need for organic co-solvents, which is particularly advantageous when working with sensitive biological molecules.[1][3]
Proper storage is paramount to maintain the integrity and functionality of Sulfo-cyanine3 azide. The following table summarizes the recommended storage conditions and physical properties.
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C | [1][3][4] |
| Shelf Life | 12 to 24 months from date of receipt | [1][3][4] |
| Light Sensitivity | Store in the dark. Avoid prolonged exposure to light. | [1][3] |
| Shipping Conditions | Shipped at ambient temperature. | [1][4] |
| Physical Form | Solid, dark red crystals. | [2] |
| Solubility | Soluble in water (up to 0.62 M or 456 g/L), DMF, and DMSO. | [1][2][3] |
Spectroscopic and Physicochemical Data
The fluorescent properties of Sulfo-cyanine3 azide are comparable to the well-known Cy3® fluorophore.[2][3] Key quantitative data are presented below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Formula | C₃₃H₄₁N₆KO₇S₂ | [2][3] |
| Molecular Weight | 736.94 g/mol | [2] |
| Purity | ≥ 90-95% (as determined by HPLC and ¹H NMR) | [2][4] |
| Excitation Maximum (λabs) | 548 - 555 nm | [2][4] |
| Emission Maximum (λem) | 563 - 572 nm | [2][4] |
| Molar Extinction Coefficient (ε) | 150,000 - 162,000 M⁻¹cm⁻¹ | [2] |
Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves. Inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[5]
-
Eye Protection: Safety glasses or goggles are recommended.
-
Lab Coat: A standard laboratory coat should be worn.
-
Respiratory Protection: Not typically required for small quantities handled with adequate ventilation. For procedures that may generate dust, a dust mask (e.g., N95) can be used.[5]
Handling Procedures:
-
Work in a well-ventilated area.[5]
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Keep containers tightly closed when not in use.[5]
-
Wash hands thoroughly after handling.
In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
Experimental Protocols and Workflows
Sulfo-cyanine3 azide is primarily used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) "click chemistry" reactions.[6] These reactions enable the efficient and specific labeling of alkyne- or strained cyclooctyne-modified biomolecules.
General Workflow for Handling and Preparation of Sulfo-cyanine3 Azide Stock Solution
The following diagram outlines the general steps for preparing a stock solution of Sulfo-cyanine3 azide.
Workflow for preparing a stock solution of Sulfo-cyanine3 azide.
Detailed Protocol for Stock Solution Preparation:
-
Before opening, allow the vial of Sulfo-cyanine3 azide to warm to room temperature to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of a suitable solvent (e.g., high-purity water, DMSO, or DMF) to achieve the target concentration. For example, to prepare a 10 mM stock solution from 1 mg of the compound (MW = 736.94 g/mol ), add approximately 136 µL of solvent.
-
Vortex the solution until the dye is completely dissolved.
-
For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling Protocol
This protocol provides a general guideline for labeling an alkyne-containing biomolecule with Sulfo-cyanine3 azide.
General workflow for CuAAC labeling with Sulfo-cyanine3 azide.
Detailed Protocol for CuAAC Labeling:
This is a general protocol and may require optimization for specific applications.
-
Prepare the following stock solutions:
-
Alkyne-modified biomolecule in a suitable buffer.
-
10 mM Sulfo-cyanine3 azide in water or DMSO.
-
50 mM Copper(II) sulfate (B86663) (CuSO₄) in water.
-
100 mM sodium ascorbate (B8700270) in water (prepare fresh).
-
(Optional) 50 mM of a copper-chelating ligand (e.g., THPTA) in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule (e.g., 10-100 µM final concentration) with a 2-10 fold molar excess of Sulfo-cyanine3 azide.
-
If using a ligand, add it to the reaction mixture at this point.
-
Add the copper(II) sulfate solution to a final concentration of 0.1-1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Mix the reaction components thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
-
Purification:
-
Purify the labeled biomolecule from excess dye and reaction components using an appropriate method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or precipitation.
-
Logical Relationships in Application
The utility of Sulfo-cyanine3 azide is rooted in its ability to participate in highly specific and efficient bio-orthogonal reactions. The choice between a copper-catalyzed or a copper-free click chemistry approach depends on the nature of the biological system being studied.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cy3 Azide | CAS:1801695-56-6 | AxisPharm [axispharm.com]
- 3. Sulfo-Cyanine 3 azide (A270274) | Antibodies.com [antibodies.com]
- 4. Sulfo-Cy3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
Sulfo-cyanine3 Azide: A Technical Guide for Bioconjugation and Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-cyanine3 azide (B81097), a water-soluble fluorescent dye essential for biomolecular labeling and detection. It details the compound's chemical properties, provides in-depth experimental protocols for its use in click chemistry, and illustrates key workflows for its application in research and development.
Core Compound Data
Sulfo-cyanine3 azide is a bright, photostable fluorescent probe belonging to the cyanine (B1664457) dye family. Its key feature is the presence of one or more sulfonate groups, which confer high water solubility, making it ideal for labeling sensitive biological molecules in aqueous environments without the need for organic co-solvents. The terminal azide group enables its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.
It is important to note that the molecular weight and formula of Sulfo-cyanine3 azide can vary depending on the salt form and the degree of sulfonation. The following table summarizes the properties of different commercially available forms.
| Supplier/Variant | Molecular Weight ( g/mol ) | Molecular Formula | Salt Form |
| Potassium Salt | 736.94 | C₃₃H₄₁N₆KO₇S₂ | Potassium |
| Sodium Salt | 752.88 | C₃₄H₄₅N₆NaO₈S₂ | Sodium |
| Free Acid | 806.97 | C₃₅H₄₆N₆O₁₀S₃ | Free Acid |
| Alternative Form 1 | 698.85 | C₃₃H₄₂N₆O₇S₂ | Not specified |
| Alternative Form 2 | 806.96 | Not specified | Not specified |
Experimental Protocols
Sulfo-cyanine3 azide is primarily utilized in click chemistry reactions for the fluorescent labeling of biomolecules such as proteins, nucleic acids, and small molecules. Below are detailed protocols for the two main types of click chemistry: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for labeling alkyne-modified biomolecules in a controlled in vitro setting.
Materials:
-
Alkyne-modified biomolecule (e.g., protein, oligonucleotide)
-
Sulfo-cyanine3 azide
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (optional but recommended): THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) solution (e.g., 50 mM in water/DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or other appropriate amine-free buffer, pH 7.0-7.5
-
Purification system: Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes
Procedure:
-
Preparation of Reactants:
-
Dissolve the alkyne-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare a stock solution of Sulfo-cyanine3 azide (e.g., 10 mM in water or DMSO).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with a 1.5 to 10-fold molar excess of Sulfo-cyanine3 azide.
-
Optional: If using a ligand, pre-mix the CuSO₄ solution with the ligand solution at a 1:5 molar ratio.
-
Add the CuSO₄ solution (with or without pre-mixed ligand) to the reaction mixture to a final concentration of 0.1 to 1 mM.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution to a final concentration of 1 to 5 mM.
-
-
Incubation:
-
Gently mix the reaction components and incubate at room temperature for 30-60 minutes, protected from light. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 2-4 hours).
-
-
Purification:
-
Remove unreacted dye and catalyst by purifying the labeled biomolecule using size-exclusion chromatography or dialysis.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry method is ideal for labeling biomolecules in living cells or other environments where copper toxicity is a concern. It requires the biomolecule to be modified with a strained alkyne, such as DBCO (dibenzocyclooctyne) or BCN (bicyclononyne).
Materials:
-
Strained alkyne-modified biomolecule (e.g., DBCO-protein)
-
Sulfo-cyanine3 azide
-
Reaction Buffer: PBS or cell culture medium
-
Purification system (for in vitro reactions): Size-exclusion chromatography or dialysis
Procedure:
-
Preparation of Reactants:
-
Dissolve or suspend the strained alkyne-modified biomolecule in the desired reaction buffer.
-
Prepare a stock solution of Sulfo-cyanine3 azide (e.g., 10 mM in water or DMSO).
-
-
Reaction Setup:
-
Add Sulfo-cyanine3 azide to the strained alkyne-modified biomolecule. A 2 to 5-fold molar excess of the dye is typically sufficient.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, protected from light. Reaction times may vary depending on the specific strained alkyne used.
-
-
Purification/Washing:
-
For in vitro reactions, purify the labeled conjugate using standard methods as described for CuAAC.
-
For labeling in living cells, wash the cells with fresh buffer or medium to remove any unreacted dye before imaging.
-
Visualized Workflows and Pathways
To further elucidate the application of Sulfo-cyanine3 azide, the following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual pathways.
The Purity and Quality Control of Sulfo-cyanine3 Azide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical quality attributes of Sulfo-cyanine3 azide (B81097), a water-soluble fluorescent probe essential for "click chemistry" applications in biological research and drug development. Ensuring the high purity and consistent quality of this reagent is paramount for generating reliable and reproducible experimental data. This document details the analytical methodologies for assessing purity, outlines potential impurities, and provides standardized experimental protocols for quality control.
Introduction to Sulfo-cyanine3 Azide
Sulfo-cyanine3 azide is a bright, water-soluble fluorescent dye belonging to the cyanine (B1664457) dye family.[1][2] Its key features include an azide functional group, which enables its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or copper-free click chemistry, and sulfonate groups that confer high water solubility.[1] This hydrophilicity is advantageous for labeling sensitive biological molecules like proteins and nucleic acids in aqueous buffers, minimizing the need for organic co-solvents that can be detrimental to biological samples. The absorbance and emission spectra of Sulfo-cyanine3 azide are nearly identical to the well-known Cy3® fluorophore.[1]
Key Quality Control Parameters
The quality of Sulfo-cyanine3 azide is determined by a set of critical parameters that are assessed using various analytical techniques. Commercial suppliers typically guarantee a purity of ≥90% or ≥95%, which is verified by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5][6][7]
Table 1: Key Quality Control Parameters for Sulfo-cyanine3 Azide
| Parameter | Typical Specification | Analytical Method(s) | Purpose |
| Purity | ≥90% or ≥95% | HPLC, ¹H NMR | Ensures that the reagent is primarily the desired molecule, minimizing interference from impurities. |
| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry (MS) | Confirms the correct chemical structure of the molecule. |
| Appearance | Dark red to pink solid/crystals | Visual Inspection | A basic check for consistency and gross contamination.[3][4][5] |
| Solubility | Soluble in water, DMF, DMSO | Visual Inspection | Verifies the dye's suitability for use in aqueous and common organic solvents.[3][5] |
| Moisture Content | Not specified, but should be low | Karl Fischer Titration (recommended) | Water can affect stability and reactivity. |
| Spectral Properties | λabs ~548-553 nm, λem ~563-566 nm | UV-Vis & Fluorescence Spectroscopy | Confirms the dye's characteristic photophysical properties for fluorescence-based applications.[3][5] |
| Extinction Coefficient | ~151,000 - 162,000 M⁻¹cm⁻¹ | UV-Vis Spectroscopy | A measure of the dye's ability to absorb light at a specific wavelength, crucial for concentration determination.[3][5] |
Potential Impurities in Sulfo-cyanine3 Azide
Impurities in Sulfo-cyanine3 azide can arise from the synthesis process, degradation, or improper storage. These impurities can negatively impact labeling efficiency, fluorescence quantum yield, and overall assay performance.
Common sources of impurities include:
-
Unreacted Starting Materials: Residual precursors from the multi-step synthesis of the cyanine dye and the azide linker.
-
Side Products: Formation of isomeric or related dye structures during the condensation reactions.
-
Degradation Products: Cyanine dyes can be susceptible to degradation by light (photodegradation) and heat.[8][9] The polymethine chain is a common site of oxidative cleavage.[9]
-
Residual Solvents and Reagents: Solvents and reagents like triethylamine, used during synthesis and purification, may be present in the final product.[10][11]
Forced degradation studies , where the compound is subjected to stress conditions such as heat, light, acid, base, and oxidation, are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[12][13][14][15]
Experimental Protocols for Quality Control
The following are detailed protocols for the key analytical methods used in the quality control of Sulfo-cyanine3 azide.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of Sulfo-cyanine3 azide. It separates the main compound from its impurities based on their hydrophobicity.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or diode array detector (DAD) and a fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724).
-
Gradient:
Time (min) % B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV-Vis: 550 nm.
-
Fluorescence: Excitation at 548 nm, Emission at 566 nm.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the Sulfo-cyanine3 azide in water or a mixture of water and acetonitrile to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
¹H NMR Spectroscopy for Identity and Purity Confirmation
¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of Sulfo-cyanine3 azide and can also be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). D₂O is often preferred for water-soluble compounds.[5]
-
Sample Preparation:
-
Acquisition Parameters (for qualitative analysis):
-
Pulse Program: Standard 1D proton.
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Acquisition Parameters (for quantitative analysis - qNMR):
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). An accurately weighed amount of the internal standard should be added to the sample.
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.[18]
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1 for high accuracy).[19]
-
-
Data Processing and Analysis:
-
Apply Fourier transform, phase correction, and baseline correction.
-
For qualitative analysis, compare the obtained spectrum with a reference spectrum to confirm the identity.
-
For quantitative analysis, integrate the well-resolved signals of the analyte and the internal standard. Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of Sulfo-cyanine3 azide and to identify potential impurities.
Protocol:
-
Instrumentation: An electrospray ionization (ESI) mass spectrometer coupled to an HPLC system.
-
Ionization Mode: Positive or negative ion mode can be used, depending on the specific salt form of the dye.
-
Analysis: The mass spectrum should show a prominent peak corresponding to the molecular ion of Sulfo-cyanine3 azide. Fragmentation patterns can also be analyzed to provide further structural information and to help identify impurities. The fragmentation of aryl azides often involves the loss of a nitrogen molecule (N₂).[20]
UV-Vis and Fluorescence Spectroscopy for Functional Characterization
These techniques are used to confirm the photophysical properties of the dye, which are critical for its function as a fluorescent probe.
Protocol:
-
Instrumentation: A UV-Vis spectrophotometer and a fluorescence spectrophotometer.
-
Solvent: A suitable spectroscopic grade solvent in which the dye is soluble (e.g., water, phosphate-buffered saline).
-
Sample Preparation: Prepare a dilute solution of the dye in the chosen solvent. The concentration should be adjusted to have an absorbance maximum between 0.1 and 1.0 AU for UV-Vis measurements and a lower concentration for fluorescence measurements to avoid inner filter effects.
-
Analysis:
-
UV-Vis: Scan the absorbance spectrum to determine the wavelength of maximum absorbance (λ_abs) and use the Beer-Lambert law (A = εcl) to determine the concentration or confirm the extinction coefficient (ε).[21]
-
Fluorescence: Record the emission spectrum by exciting at the absorbance maximum to determine the wavelength of maximum emission (λ_em). The excitation spectrum should also be recorded and should resemble the absorbance spectrum.
-
Visualization of Workflows and Concepts
Quality Control Workflow
The following diagram illustrates the general workflow for the quality control of a new batch of Sulfo-cyanine3 azide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rsc.org [rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Sulfo-Cy3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 8. Mechanistic Insight into the Thermal “Blueing” of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. library.dphen1.com [library.dphen1.com]
- 13. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 14. biopharminternational.com [biopharminternational.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 17. NMR Sample Preparation [nmr.chem.umn.edu]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for Sulfo-Cyanine3 Azide Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the labeling of proteins using Sulfo-cyanine3 azide (B81097). Sulfo-Cy3 azide is a water-soluble, bright, and photostable fluorescent dye ideal for labeling biomolecules in aqueous environments.[1][2] It is commonly used in "click chemistry," a highly specific and efficient bioorthogonal reaction, for attaching the dye to a protein of interest.[3][4][5]
Introduction to Sulfo-Cyanine3 Azide and Click Chemistry
Sulfo-cyanine3 (Sulfo-Cy3) is a fluorescent dye with excitation and emission maxima typically around 555 nm and 570 nm, respectively.[6] The "azide" functional group (N₃) allows it to be covalently attached to a protein that has been modified to contain a corresponding "alkyne" group. This reaction, known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a stable triazole linkage.[3][4] Alternatively, for live-cell imaging or other applications where copper is cytotoxic, a copper-free version called Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used with a strained alkyne like dibenzocyclooctyne (DBCO).[3][7] The high water solubility of Sulfo-Cy3 azide, due to its sulfonate groups, allows for labeling reactions to be performed in aqueous buffers without the need for organic co-solvents, which can be detrimental to protein structure and function.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful protein labeling with Sulfo-cyanine3 azide.
Table 1: Properties of Sulfo-Cyanine3 Azide
| Property | Value | Reference |
| Excitation Maximum | ~555 nm | [6] |
| Emission Maximum | ~570-580 nm | [6] |
| Extinction Coefficient | ~150,000 - 162,000 M⁻¹cm⁻¹ | [1][6] |
| Solubility | Water, DMSO, DMF | [6] |
| Storage | -20°C, protected from light | [2] |
Table 2: Recommended Reaction Conditions for Protein Labeling
| Parameter | Copper-Catalyzed (CuAAC) | Copper-Free (SPAAC) | Reference |
| Protein Concentration | 2-10 mg/mL | 1-10 mg/mL | [8][9] |
| Dye-to-Protein Molar Ratio | 3x - 10x | 2-4x (dye to DBCO-protein) | [10][11] |
| Reaction Buffer | PBS, pH 7.2-7.4 | PBS, pH ~7.4 (sodium azide-free) | [8][9] |
| Reaction Temperature | Room Temperature | 4°C to Room Temperature | [11][12] |
| Incubation Time | 30-60 minutes | 2-4 hours to overnight | [1][11][12] |
| Reducing Agent (for CuAAC) | Ascorbic Acid (freshly prepared) | Not required | [10] |
| Copper Source (for CuAAC) | Copper(II) Sulfate | Not required | [13] |
| Copper Ligand (for CuAAC) | THPTA or TBTA | Not required | [14] |
Experimental Protocols
This section provides a detailed methodology for labeling a protein that has been pre-modified with an alkyne group (for CuAAC) or a DBCO group (for SPAAC).
Preparation of Reagents
-
Protein Solution:
-
The protein of interest must be modified to contain an alkyne or DBCO group. This can be achieved through various methods, such as metabolic labeling with unnatural amino acids (e.g., L-azidohomoalanine followed by conversion to an alkyne) or chemical modification of lysine (B10760008) or cysteine residues.[4][15]
-
The protein should be dissolved in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-7.4.[8] Buffers containing primary amines (e.g., Tris) or sodium azide should be avoided as they can interfere with the labeling reaction.[8][16]
-
Ensure the protein concentration is between 2-10 mg/mL for optimal labeling efficiency.[8] If necessary, concentrate the protein using a centrifugal filter unit.[16]
-
-
Sulfo-Cyanine3 Azide Stock Solution:
-
(For CuAAC only) Catalyst and Reducing Agent Solutions:
-
Copper(II) Sulfate (CuSO₄): Prepare a 50 mM stock solution in water.
-
Ligand (e.g., THPTA): Prepare a 50 mM stock solution in water.
-
Reducing Agent (Ascorbic Acid): Prepare a 50 mM stock solution of sodium ascorbate (B8700270) in water immediately before use, as it is prone to oxidation.[10]
-
Protein Labeling Protocol (CuAAC)
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the protein labeling buffer.
-
Add the Sulfo-Cyanine3 azide stock solution to the protein solution. The recommended molar excess of the dye can range from 3x to 10x over the protein.[10]
-
Add the copper ligand (e.g., THPTA) to the reaction mixture.
-
Add the Copper(II) Sulfate solution.
-
Initiate the reaction by adding the freshly prepared ascorbic acid solution.
-
Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.[1][12]
Protein Labeling Protocol (SPAAC)
-
In a microcentrifuge tube, combine the DBCO-modified protein solution with a sodium azide-free buffer (e.g., PBS, pH 7.4).[9]
-
Add the Sulfo-Cyanine3 azide stock solution to the protein solution. A 2-4 fold molar excess of the azide dye over the DBCO-protein is recommended.[11]
-
Gently mix the reaction and incubate at room temperature for 2-4 hours or overnight at 4°C, protected from light.[11] The reaction can be monitored by measuring the decrease in DBCO absorbance at ~310 nm.[9]
Purification of the Labeled Protein
After the labeling reaction, it is crucial to remove the unreacted dye and other reaction components.
-
Size Exclusion Chromatography / Spin Desalting Columns: This is a common and effective method for separating the labeled protein from smaller molecules like the free dye.[17][18][19]
-
Equilibrate a spin desalting column with PBS buffer (pH 7.2-7.4).
-
Apply the reaction mixture to the column.
-
Centrifuge according to the manufacturer's instructions to elute the labeled protein.[18]
-
-
Dialysis: This method is suitable for larger volumes and involves dialyzing the reaction mixture against a large volume of PBS buffer to remove small molecules.
Determination of Degree of Labeling (DOL)
The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified labeled protein at 280 nm (for the protein) and at the absorbance maximum of Sulfo-Cy3 (~555 nm).
Visualizations
The following diagrams illustrate the experimental workflow and the underlying chemical reaction.
Caption: Experimental workflow for protein labeling.
Caption: Click chemistry reaction schematic.
References
- 1. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cy3 Azide | CAS:1801695-56-6 | AxisPharm [axispharm.com]
- 4. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Sulfo-Cy3 Azide, 1801695-56-6 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. benchchem.com [benchchem.com]
- 16. nanocomposix.com [nanocomposix.com]
- 17. Lumiprobe代理 1321-10rxn sulfo-Cyanine3 antibody labeling kit, 10 | cy3 cy5 cy7荧光染料 [lumiprobe.jinpanbio.com]
- 18. interchim.fr [interchim.fr]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Labeling Antibodies with Sulfo-cyanine3 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to labeling antibodies with Sulfo-cyanine3 (Sulfo-Cy3) azide (B81097), a bright and photostable fluorescent dye. The labeling strategy is based on the highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry." This method offers a robust and specific way to conjugate the dye to the antibody, minimizing effects on antibody function. The resulting fluorescently labeled antibodies are powerful tools for a variety of applications, including immunofluorescence, flow cytometry, and other immunoassays, enabling sensitive and specific detection of target antigens.
The protocol involves a two-step process. First, the antibody is functionalized with a dibenzocyclooctyne (DBCO) group using a DBCO-NHS ester. This creates a reactive handle on the antibody that is specific for the azide group on the Sulfo-Cy3 dye. The second step is the "click" reaction, where the DBCO-modified antibody is incubated with Sulfo-cyanine3 azide to form a stable triazole linkage. This document provides detailed protocols for both steps, as well as methods for purification and characterization of the final conjugate.
Chemical Reaction
The labeling of an antibody with Sulfo-cyanine3 azide via SPAAC involves two key chemical reactions. Initially, primary amines (e.g., on lysine (B10760008) residues) on the antibody are reacted with a DBCO-NHS ester to introduce the strained alkyne. Subsequently, the DBCO-functionalized antibody reacts with Sulfo-cyanine3 azide in a [3+2] cycloaddition reaction.
Experimental Protocols
Part 1: Antibody Modification with DBCO-NHS Ester
This protocol describes the introduction of DBCO groups onto an antibody.
Materials:
-
Antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
1 M Sodium Bicarbonate, pH 8.5
-
Desalting spin column or dialysis equipment
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines (like Tris or glycine), perform a buffer exchange using a desalting column or dialysis.
-
The antibody concentration should be between 1-2 mg/mL.
-
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.0-8.5 by adding 1 M sodium bicarbonate.
-
Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add a 5 to 10-fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be below 20%.
-
-
Incubation:
-
Incubate the reaction for 60 minutes at room temperature with gentle mixing.
-
-
Purification of DBCO-functionalized Antibody:
-
Remove the excess, unreacted DBCO-NHS ester using a desalting spin column or by dialysis against PBS.
-
Part 2: Labeling of DBCO-functionalized Antibody with Sulfo-cyanine3 Azide
This protocol details the click chemistry reaction between the DBCO-modified antibody and Sulfo-cyanine3 azide.
Materials:
-
Purified DBCO-labeled antibody (from Part 1)
-
Sulfo-cyanine3 azide
-
PBS buffer, pH 7.4
-
Desalting spin column or dialysis equipment
Procedure:
-
Reaction Setup:
-
To the purified DBCO-functionalized antibody solution, add a 2 to 4-fold molar excess of Sulfo-cyanine3 azide.
-
-
Incubation:
-
Incubate the reaction mixture overnight at 4°C with gentle mixing. The reaction between DBCO and azide is slower than copper-catalyzed click chemistry, so an extended incubation time is recommended to ensure high yield.[1]
-
-
Purification of Labeled Antibody:
-
Remove the unreacted Sulfo-cyanine3 azide by passing the reaction mixture through a desalting spin column or by dialysis against PBS.
-
-
Storage:
-
Store the purified Sulfo-Cy3 labeled antibody at 4°C, protected from light. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.
-
Characterization of Labeled Antibody
The degree of labeling (DOL), which is the average number of dye molecules per antibody, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and 548 nm (A548), the absorbance maximum for Sulfo-cyanine3.
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law:
-
Concentration of Antibody (M) = [A280 - (A548 × CF280)] / εAb
-
Concentration of Dye (M) = A548 / εDye
Where:
-
εAb is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M-1cm-1 for IgG).
-
εDye is the molar extinction coefficient of Sulfo-cyanine3 at 548 nm (162,000 M-1cm-1).[2]
-
CF280 is the correction factor for the absorbance of the dye at 280 nm (for Sulfo-cyanine3, this is approximately 0.06).[2]
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Concentration of Dye / Concentration of Antibody
-
An optimal DOL is typically between 2 and 5.[3] Higher ratios can lead to fluorescence quenching and potential loss of antibody function.[3]
Quantitative Data
The efficiency of the antibody modification and subsequent labeling is dependent on the molar ratio of the DBCO-NHS ester to the antibody. The following table summarizes the effect of this ratio on the number of DBCO groups per antibody and the final click reaction yield with a Cy3-azide fluorophore.
| Molar Ratio of DBCO-NHS to Antibody | Average Number of DBCO Groups per Antibody | Click Reaction Yield (%) |
| 1:1 | ~1 | ~60 |
| 5:1 | ~3 | ~85 |
| 10:1 | ~4.5 | ~90 |
| 25:1 | ~6 | ~75 (potential for precipitation) |
Data adapted from a study on IgG functionalization and subsequent click chemistry with Cy3-azide.[4] The click reaction yield is expressed as the average number of Cy3-azide fluorophores coupled per the average number of DBCO groups on the antibody.[4] It is important to note that using a molar ratio of DBCO to antibody above 5 can lead to protein precipitation and a lower overall reaction yield.[4]
Experimental Workflow
The overall process for labeling an antibody with Sulfo-cyanine3 azide can be visualized as a sequential workflow.
References
- 1. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGF signaling pathway - Signal transduction - Immunoway [immunoway.com]
- 3. Antibody Conjugation Techniques | FluoroFinder [fluorofinder.com]
- 4. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sulfo-cyanine3 Azide in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-cyanine3 azide (B81097) is a highly water-soluble and bright fluorescent probe that is ideal for the labeling of alkyne-modified biomolecules through copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[1][2] Its excellent photostability and high quantum yield make it a robust tool for a variety of fluorescence microscopy applications.[3] The sulfonate groups enhance its hydrophilicity, making it particularly suitable for labeling sensitive biological molecules in aqueous environments without the need for organic co-solvents.[1][2] These application notes provide detailed protocols for its use in cell proliferation assays and protein labeling, along with troubleshooting guidance.
Chemical and Spectral Properties
Sulfo-cyanine3 azide is the sulfonated form of Cyanine3 azide, exhibiting spectral properties identical to the Cy3® fluorophore.[1][2] Its key characteristics are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Appearance | Dark red crystals | [4] |
| Molecular Formula | C₃₃H₄₁N₆KO₇S₂ | [4] |
| Molecular Weight | 736.94 g/mol | [4] |
| Excitation Maximum (λex) | 548 nm | [1][4] |
| Emission Maximum (λem) | 563 nm | [1][4] |
| Molar Extinction Coefficient (ε) | 162,000 M⁻¹cm⁻¹ | [1][4] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [1][4] |
| Solubility | Water, DMSO, DMF | [1][4] |
| Storage Conditions | -20°C in the dark, desiccated | [2] |
Applications
The primary application of Sulfo-cyanine3 azide is the fluorescent labeling of biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group. This enables the visualization and tracking of these molecules in fixed or live cells. Key applications include:
-
Cell Proliferation Assays: Detecting newly synthesized DNA by incorporating an alkyne-modified nucleoside (e.g., EdU) and subsequent labeling with Sulfo-cyanine3 azide.
-
Protein Labeling and Visualization: Labeling of alkyne-modified proteins for tracking their localization, trafficking, and interactions.
-
Glycan Imaging: Visualizing newly synthesized glycans by metabolically incorporating alkyne-tagged sugars.
-
RNA Labeling: Detecting nascent RNA through the incorporation of alkyne-modified nucleotides.
Experimental Protocols
Cell Proliferation Assay using EdU and Sulfo-cyanine3 Azide
This protocol describes the detection of cell proliferation by labeling newly synthesized DNA with 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) and Sulfo-cyanine3 azide.
Materials:
-
Cells cultured on coverslips
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Wash buffer (3% BSA in PBS)
-
Click-iT® reaction cocktail:
-
Sulfo-cyanine3 azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper chelator/ligand (e.g., BTTAA) is recommended to protect other fluorophores like GFP[5]
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Mounting medium
Protocol:
-
EdU Labeling:
-
Incubate cells with 10-20 µM EdU in culture medium for the desired pulse duration (e.g., 2 hours). The optimal time may vary depending on the cell cycle length.[1]
-
-
Fixation:
-
Permeabilization:
-
Click Reaction:
-
Prepare the Click-iT® reaction cocktail immediately before use. For a 500 µL reaction, mix the following in order:
-
435 µL PBS
-
10 µL of 500 µM Sulfo-cyanine3 azide stock solution (final concentration: 10 µM)
-
20 µL of 100 mM CuSO₄ stock solution (final concentration: 4 mM)
-
20 µL of 500 mM sodium ascorbate (B8700270) stock solution (final concentration: 20 mM)
-
Note: These concentrations are a starting point and may require optimization. A pre-mixed catalyst solution is often provided in commercial kits.[1]
-
-
Remove the wash buffer from the cells and add the Click-iT® reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.[1][6]
-
-
Washing and Counterstaining:
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for Sulfo-cyanine3 (Cy3 channel) and the nuclear counterstain.
-
Workflow for EdU-based cell proliferation assay.
Labeling of Alkyne-Modified Proteins
This protocol provides a general method for labeling purified alkyne-modified proteins with Sulfo-cyanine3 azide.
Materials:
-
Purified alkyne-modified protein in an amine-free buffer (e.g., PBS)
-
Sulfo-cyanine3 azide
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Desalting spin column or dialysis cassette for purification
Protocol:
-
Prepare Stock Solutions:
-
Dissolve the alkyne-modified protein in the reaction buffer to a final concentration of 2-10 mg/mL.
-
Prepare a 10 mM stock solution of Sulfo-cyanine3 azide in anhydrous DMSO.[8]
-
Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).[9]
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
-
Set up the Labeling Reaction:
-
In a microcentrifuge tube, combine the alkyne-modified protein solution with the Sulfo-cyanine3 azide stock solution. A molar excess of 3-10 fold of the azide to the protein is a common starting point.[9]
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
The final reaction volume should be kept as small as practical, and the amount of DMSO should not exceed 10% of the total volume.[8]
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light. The reaction can also be performed overnight at 4°C.
-
-
Purification of the Labeled Protein:
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 548 nm (for Sulfo-cyanine3).
-
Calculate the DOL using the following formula: DOL = (A₅₄₈ × ε_protein) / [(A₂₈₀ - (A₅₄₈ × CF₂₈₀)) × ε_dye] Where:
-
A₅₄₈ and A₂₈₀ are the absorbances at 548 nm and 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Sulfo-cyanine3 (162,000 M⁻¹cm⁻¹).
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.06 for Sulfo-cyanine3).
-
-
Workflow for labeling alkyne-modified proteins.
Visualizing a Protein of Interest in a Signaling Pathway
Sulfo-cyanine3 azide can be used to visualize a protein of interest within a signaling pathway if that protein can be metabolically labeled with an alkyne-containing amino acid analog. This allows for the specific detection of newly synthesized proteins in response to a stimulus.
Visualizing a newly synthesized protein in a signaling cascade.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Fluorescent Signal | - Ineffective click reaction (degraded catalyst).- Inadequate permeabilization.- Low incorporation of alkyne-modified substrate.- Photobleaching. | - Use freshly prepared catalyst/reducing agent solutions.[11]- Optimize permeabilization time or use a different detergent.[9]- Increase the concentration or incubation time of the alkyne-modified substrate.- Use an anti-fade mounting medium and minimize light exposure.[12] |
| High Background Fluorescence | - Non-specific binding of the dye.- Incomplete removal of unreacted dye.- Autofluorescence of cells/tissue. | - Increase the number and duration of wash steps after the click reaction.[11]- Include a blocking step (e.g., with BSA) before the click reaction.- Use a "no-dye" control to assess autofluorescence and apply appropriate background subtraction during image analysis.[11] |
| Protein Precipitation after Labeling | - High degree of labeling with a hydrophobic dye.- Use of organic solvents that denature the protein. | - Although Sulfo-cyanine3 is hydrophilic, over-labeling can still be an issue. Reduce the molar excess of the dye in the reaction.[13]- Ensure the final concentration of DMSO/DMF is low (<10%).[8] |
| Loss of Antibody/Protein Function | - Labeling of critical amine groups in the active or binding site. | - Reduce the molar ratio of dye to protein to decrease the degree of labeling.[2]- Consider site-specific labeling methods if random amine labeling is problematic. |
| Inconsistent Staining | - Uneven fixation or permeabilization.- Air bubbles trapped under the coverslip. | - Ensure complete immersion of the sample in all solutions.- Be careful when placing the coverslip to avoid trapping air bubbles.[1] |
References
- 1. Learn To Minimize Artifacts In Fluorescence Microscopy [expertcytometry.com]
- 2. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. q-bio.org [q-bio.org]
- 4. researchgate.net [researchgate.net]
- 5. Struggling to Capture Quality Fluorescence Microscope Images? Have You Addressed These 5 Key Factors? - Fluorescence and Biological microscopes | MSHOT [m-shot.com]
- 6. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. bidmc.org [bidmc.org]
- 11. Click-iT™ EdU Microplate Assay - FAQs [thermofisher.com]
- 12. Sample preparation | Cell Sciences Imaging Facility (CSIF) [microscopy.stanford.edu]
- 13. researchgate.net [researchgate.net]
Application Notes: Sulfo-cyanine3 Azide for Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-cyanine3 (Sulfo-Cy3) azide (B81097) is a water-soluble, bright, and photostable fluorescent probe widely utilized in bioorthogonal chemistry.[1][2][3] Its azide functional group allows for specific covalent labeling of alkyne-modified biomolecules through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), collectively known as "click chemistry."[4][5] In flow cytometry, Sulfo-Cy3 azide is an invaluable tool for the detection and quantification of cellular processes such as proliferation, metabolic activity, and the tracking of labeled cells.[6][7] Its high water solubility minimizes aggregation and reduces the need for organic co-solvents, making it ideal for labeling sensitive biological samples.[3][8]
This document provides a detailed protocol for the use of Sulfo-Cy3 azide in flow cytometry for the detection of proliferating cells that have incorporated the alkyne-containing thymidine (B127349) analog, 5-ethynyl-2´-deoxyuridine (EdU).
Principle of the Technology
The detection of proliferating cells using Sulfo-Cy3 azide is a two-step process:
-
Metabolic Labeling: Cells are incubated with EdU, a nucleoside analog of thymidine, which is incorporated into newly synthesized DNA during the S-phase of the cell cycle.
-
Click Chemistry Reaction: Following metabolic labeling, cells are fixed and permeabilized to allow the entry of the detection reagents. A click reaction is then initiated between the alkyne group of the incorporated EdU and the azide group of Sulfo-Cy3, resulting in the covalent attachment of the bright red-fluorescent dye to the DNA of proliferating cells. These labeled cells can then be readily detected and quantified by flow cytometry.
Data Presentation
The following table summarizes typical experimental parameters for using Sulfo-Cy3 azide in a cell proliferation assay. Note that optimal conditions may vary depending on the cell type and experimental setup.
| Parameter | Recommended Range | Notes |
| EdU Labeling | ||
| EdU Concentration | 10-50 µM | Optimize for each cell type. |
| Incubation Time | 1-2 hours | Dependent on cell cycle length. |
| Cell Preparation | ||
| Cell Density | 1-5 x 10^6 cells/mL | Ensure a single-cell suspension.[9] |
| Fixation | ||
| Fixative | 2-4% Paraformaldehyde in PBS | Preserves cell morphology. |
| Incubation Time | 15-30 minutes at room temperature | |
| Permeabilization | ||
| Permeabilization Buffer | 0.1-0.5% Saponin or Triton X-100 in PBS | Allows entry of detection reagents. |
| Incubation Time | 10-20 minutes at room temperature | |
| Click Reaction | ||
| Sulfo-Cy3 Azide Concentration | 1-10 µM | Optimize for signal-to-noise ratio. |
| Copper(I) Catalyst | Varies with kit | Typically includes a copper sulfate (B86663) and a reducing agent. |
| Incubation Time | 30 minutes at room temperature, protected from light | |
| Flow Cytometry Analysis | ||
| Excitation Wavelength | ~548 nm | [5][10] |
| Emission Wavelength | ~563 nm | [5][10] |
Experimental Protocols
Materials
-
Cells of interest
-
Complete cell culture medium
-
5-ethynyl-2´-deoxyuridine (EdU)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin in PBS)
-
Sulfo-cyanine3 azide
-
Copper(I) catalyst solution (as part of a click chemistry kit)
-
Flow cytometry tubes
-
Flow cytometer
Protocol for Cell Proliferation Assay
-
EdU Labeling of Cells:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Prepare a working solution of EdU in complete cell culture medium at the desired final concentration (e.g., 10 µM).
-
Remove the existing medium from the cells and add the EdU-containing medium.
-
Incubate the cells for the desired period (e.g., 2 hours) under standard cell culture conditions.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells (e.g., by trypsinization for adherent cells) and collect them by centrifugation at 300-400 x g for 5 minutes.
-
Wash the cells once with 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of PBS.
-
Add 1 mL of Fixation Buffer and incubate for 15 minutes at room temperature.
-
Wash the cells twice with 1% BSA in PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 500 µL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells once with 1% BSA in PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions. This typically involves mixing the copper(I) catalyst, a reducing agent, and the Sulfo-Cy3 azide in a buffer.
-
Resuspend the permeabilized cell pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells once with Permeabilization Buffer.
-
-
Staining for Other Markers (Optional):
-
If co-staining for surface or intracellular markers, perform the staining protocol at this step according to the antibody manufacturer's recommendations.
-
-
Flow Cytometry Analysis:
Mandatory Visualization
Caption: Experimental workflow for cell proliferation analysis using Sulfo-Cy3 azide in flow cytometry.
Caption: Signaling pathway for labeling proliferating cells with Sulfo-Cy3 azide.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Sulfo-Cyanine 3 azide (A270274) | Antibodies.com [antibodies.com]
Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Sulfo-Cyanine3 Azide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-cyanine3 (Sulfo-Cy3) azide (B81097) in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for the fluorescent labeling of biomolecules. Detailed protocols, quantitative data, and workflow diagrams are presented to facilitate the successful application of this hydrophilic and highly soluble dye in various research and development settings.
Sulfo-Cy3 azide is a sulfonated, water-soluble fluorescent probe that is ideal for labeling alkyne-modified biomolecules in aqueous environments.[1][2] Its hydrophilic nature minimizes the need for organic co-solvents that can be detrimental to the structure and function of biological samples.[1][2] Furthermore, the sulfonate groups reduce the fluorescence quenching that can occur from dye-dye interactions, leading to brighter and more stable signals.[2]
Key Features and Advantages:
-
High Water Solubility: The sulfonated structure of Sulfo-Cy3 azide allows it to be readily dissolved in aqueous buffers, eliminating the need for organic co-solvents that can disrupt biological samples.[1][2]
-
Reduced Fluorescence Quenching: The sulfonate groups minimize dye aggregation and self-quenching, resulting in more intense and reproducible fluorescent signals.[1][2]
-
Enhanced Signal-to-Noise Ratio: Studies have shown that Sulfo-Cy3 azide provides a significantly improved signal-to-noise ratio compared to non-sulfonated cyanine (B1664457) dyes, especially in imaging applications.[3]
-
Biocompatibility: The ability to perform click reactions in purely aqueous solutions makes Sulfo-Cy3 azide highly suitable for labeling sensitive biological samples, including proteins, nucleic acids, and even intact cells.[2][4]
-
Photostability: Sulfo-Cy3 azide exhibits good photostability, allowing for robust and reproducible imaging results with minimal photobleaching during microscopy.[1]
Quantitative Data
The following table summarizes the key quantitative properties of Sulfo-Cy3 azide, providing essential information for experimental design and data analysis.
| Property | Value | Reference |
| Excitation Maximum (λex) | 554 - 563 nm | [1][5][6] |
| Emission Maximum (λem) | 568 - 584 nm | [1][5][6] |
| Extinction Coefficient | 150,000 - 162,000 M⁻¹cm⁻¹ | [1][5] |
| Quantum Yield | ~0.1 - 0.31 | [1] |
| Water Solubility | ≥16.67 mg/mL | [1] |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the fundamental principles and workflows associated with the use of Sulfo-Cy3 azide in copper-catalyzed click chemistry.
Caption: The core principle of CuAAC, where an alkyne and an azide react in the presence of a copper(I) catalyst to form a stable triazole linkage.
Caption: A generalized experimental workflow for the fluorescent labeling of biomolecules using Sulfo-Cy3 azide via click chemistry.
Experimental Protocols
The following are detailed protocols for common applications of copper-catalyzed click chemistry with Sulfo-Cy3 azide. It is recommended to optimize reaction conditions for each specific application.
Protocol 1: Labeling of Alkyne-Modified Oligonucleotides and DNA
This protocol is designed for the labeling of alkyne-modified nucleic acids in solution.
Materials:
-
Alkyne-modified oligonucleotide or DNA
-
Sulfo-Cy3 azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate (B8700270)
-
Nuclease-free water
-
DMSO (if necessary for azide stock)
-
Triethylammonium acetate (B1210297) (TEAA) buffer (2 M, pH 7.0)
-
Acetone (B3395972) or ethanol (B145695) for precipitation
Procedure:
-
Prepare Stock Solutions:
-
Sulfo-Cy3 Azide: Prepare a 10 mM stock solution in nuclease-free water or DMSO.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in nuclease-free water.
-
THPTA/TBTA: Prepare a 100 mM stock solution in nuclease-free water (for THPTA) or DMSO (for TBTA).
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in nuclease-free water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide/DNA in nuclease-free water.
-
Add 2 M TEAA buffer to a final concentration of 0.2 M.
-
Add the Sulfo-Cy3 azide stock solution to the desired final concentration (typically a 4-50 fold molar excess over the alkyne).
-
Vortex the mixture briefly.
-
Add the THPTA/TBTA stock solution. A 1:2 to 1:5 molar ratio of CuSO₄ to ligand is recommended.[7]
-
Add the CuSO₄ stock solution.
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction.[7]
-
The final concentrations for a typical reaction might be: 1-2.5 µM Sulfo-Cy3 azide, 5 mM CuSO₄, and 50 mM ascorbic acid.[3]
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes.[7] For complex substrates or lower concentrations, the reaction time may be extended up to overnight.
-
-
Purification:
-
Precipitate the labeled oligonucleotide/DNA by adding at least 4 volumes of cold acetone or ethanol.
-
Incubate at -20°C for at least 20 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the labeled product.[8]
-
Carefully discard the supernatant.
-
Wash the pellet with cold acetone or 70% ethanol, and centrifuge again.
-
Discard the supernatant and air-dry the pellet.
-
Resuspend the purified, labeled oligonucleotide/DNA in a suitable buffer.
-
Protocol 2: Immunofluorescent Staining with Signal Amplification
This protocol describes an advanced immunofluorescence method using tyramide signal amplification (TSA) combined with click chemistry for enhanced sensitivity.[3]
Materials:
-
Fixed and permeabilized cells or tissue sections
-
Primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-peroxidase conjugate
-
Alkyne-tyramide
-
Hydrogen peroxide (H₂O₂)
-
Sulfo-Cy3 azide
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
DAPI for nuclear counterstaining
Procedure:
-
Immunolabeling:
-
Perform standard immunolabeling by incubating the sample with the primary antibody, followed by the biotinylated secondary antibody, and then the streptavidin-peroxidase conjugate, with appropriate washing steps in between.
-
-
Tyramide Signal Amplification with Alkyne-Tyramide:
-
Incubate the sample with a solution containing alkyne-tyramide and hydrogen peroxide to allow the peroxidase to catalyze the deposition of the alkyne-tyramide at the site of the target protein.
-
-
Click Reaction:
-
Prepare the click reaction mix in PBS containing:
-
1-2.5 µM Sulfo-Cy3 azide
-
5 mM CuSO₄
-
50 mM sodium ascorbate
-
-
Incubate the sample with the click reaction mix for 40 minutes at room temperature.[3]
-
-
Washing and Counterstaining:
-
Wash the sample three times with PBS.
-
Counterstain the nuclei with DAPI.
-
-
Imaging:
-
Mount the sample and visualize using a fluorescence microscope with appropriate filter sets for Sulfo-Cy3 and DAPI.
-
This combined approach has been shown to significantly increase the sensitivity of immunofluorescent staining, allowing for the detection of low-abundance proteins.[3]
Conclusion
Sulfo-Cy3 azide is a powerful tool for the fluorescent labeling of biomolecules in a wide range of applications. Its excellent water solubility, high fluorescence quantum yield, and photostability make it a superior choice for demanding imaging and detection experiments. The provided protocols offer a starting point for researchers to develop and optimize their specific labeling strategies, leveraging the advantages of copper-catalyzed click chemistry for robust and reproducible results.
References
- 1. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 2. apexbt.com [apexbt.com]
- 3. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sulfo-Cyanine3 азид | CAS#:2055138-89-9 (sodium salt), 1658416-54-6 [ru.lumiprobe.com]
- 5. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 6. Sulfo-Cy3 | CY3 | TargetMol [targetmol.com]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Sulfo-Cyanine3 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This powerful technique relies on the intrinsic reactivity of a strained alkyne, such as dibenzocyclooctyne (DBCO), with an azide (B81097) to form a stable triazole linkage.[2] Sulfo-Cyanine3 azide is a highly water-soluble and fluorescent azide-containing dye, making it an exceptional tool for labeling biomolecules in aqueous systems.[3] Its sulfonate groups enhance its hydrophilicity, preventing aggregation and ensuring high reactivity in physiological buffers.[4] The bright and photostable fluorescence of the Cyanine3 core, with excitation and emission maxima at approximately 548 nm and 563 nm respectively, allows for sensitive detection in a variety of applications.[5][6]
These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the use of Sulfo-Cyanine3 azide in SPAAC reactions for the labeling of proteins and cell surface glycans.
Key Features and Applications
Sulfo-Cyanine3 azide is the reagent of choice for SPAAC-mediated labeling in numerous applications due to its unique properties:
-
High Water Solubility: The presence of sulfo-groups ensures excellent solubility in aqueous buffers, eliminating the need for organic co-solvents that can be detrimental to protein structure and cell viability.[3]
-
Biocompatibility: The copper-free nature of SPAAC makes it ideal for applications in living cells and whole organisms, where copper toxicity is a significant concern.[7]
-
High Specificity: Azides and strained alkynes are bioorthogonal, meaning they do not react with native functional groups found in biological systems, ensuring highly specific labeling of the target molecule.[6]
-
Bright and Photostable Fluorescence: The Cyanine3 fluorophore offers a high extinction coefficient and good quantum yield, resulting in bright, stable signals suitable for demanding imaging applications.[1]
Common Applications Include:
-
Fluorescent Labeling of Proteins and Peptides: Covalently attaching a bright, fluorescent tag to proteins for visualization and tracking.
-
Cell Surface Glycan Imaging: Metabolic labeling of cellular glycans with azide-modified sugars, followed by SPAAC with Sulfo-Cyanine3 azide for visualization of glycan distribution and dynamics.[8][9]
-
In Vivo Imaging: The biocompatibility of SPAAC allows for the labeling and tracking of molecules in living organisms.[7]
-
Drug Delivery and Targeting: Functionalizing therapeutic agents with Sulfo-Cyanine3 azide for tracking their delivery and localization.[8]
Quantitative Data
For reproducible and quantifiable results, understanding the physicochemical and kinetic properties of Sulfo-Cyanine3 azide is crucial. The following tables summarize key data for this reagent and its reaction with a common strained alkyne, DBCO.
| Property | Value | Reference |
| Excitation Maximum (λex) | 548 nm | [3][6] |
| Emission Maximum (λem) | 563 nm | [3][6] |
| Molar Extinction Coefficient (ε) | 162,000 cm⁻¹M⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [3] |
| Molecular Weight | 736.94 g/mol (potassium salt) | [3] |
| Solubility | High in water, DMF, and DMSO | [3] |
| Parameter | Value Range | Conditions | Reference |
| Second-Order Rate Constant (k) for SPAAC | 0.18 - 1.22 M⁻¹s⁻¹ | Reaction of sulfo-DBCO with various azides in aqueous buffers (HEPES, PBS) at pH 7 and 25-37°C. The rate is dependent on the specific azide, buffer, and temperature. | [1][3] |
Experimental Protocols
The following are detailed protocols for the labeling of proteins and cell surface glycans using Sulfo-Cyanine3 azide in a SPAAC reaction.
Protocol 1: Labeling of Alkyne-Modified Proteins
This protocol describes the labeling of a protein that has been previously modified to contain a strained alkyne group, such as DBCO.
Materials:
-
Alkyne-modified protein (e.g., DBCO-functionalized protein) in an azide-free buffer (e.g., PBS, pH 7.4)
-
Sulfo-Cyanine3 azide
-
Anhydrous DMSO or water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification resin (e.g., Sephadex G-25) or spin desalting columns
-
Microcentrifuge tubes
Procedure:
-
Prepare Sulfo-Cyanine3 Azide Stock Solution:
-
Dissolve Sulfo-Cyanine3 azide in anhydrous DMSO or water to a final concentration of 10 mM.
-
Note: Prepare this solution fresh before each use. If stored, protect from light and moisture and store at -20°C for no more than two weeks.[10]
-
-
Prepare Protein Solution:
-
SPAAC Reaction:
-
Add a 3 to 10-fold molar excess of the Sulfo-Cyanine3 azide stock solution to the alkyne-modified protein solution.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The optimal reaction time may need to be determined empirically. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted Sulfo-Cyanine3 azide using a spin desalting column or size-exclusion chromatography (e.g., Sephadex G-25).[2]
-
Follow the manufacturer's instructions for the chosen purification method.
-
Collect the fractions containing the labeled protein. The labeled protein will be visible as a colored band.
-
-
Characterization of the Labeled Protein:
-
Degree of Labeling (DOL): Determine the DOL by measuring the absorbance of the purified protein at 280 nm (for the protein) and 548 nm (for Sulfo-Cyanine3). The DOL can be calculated using the Beer-Lambert law.
-
SDS-PAGE Analysis: Run the labeled protein on an SDS-PAGE gel and visualize the fluorescence of the protein band under a gel imager to confirm successful labeling.
-
Protocol 2: Labeling of Cell Surface Glycans
This protocol outlines the metabolic labeling of cell surface glycans with an azide-modified sugar followed by SPAAC with a DBCO-functionalized Sulfo-Cyanine3.
Materials:
-
Cells of interest in culture
-
Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)
-
DBCO-functionalized Sulfo-Cyanine3
-
Cell culture medium
-
PBS (calcium and magnesium free)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture the cells of interest to the desired confluency.
-
Add the azide-modified sugar (e.g., Ac₄ManNAz) to the cell culture medium at a final concentration of 25-50 µM.
-
Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido-sugar into the cell surface glycans.
-
-
SPAAC Labeling:
-
Gently wash the cells twice with PBS to remove any unincorporated azido-sugar.
-
Prepare a solution of DBCO-functionalized Sulfo-Cyanine3 in cell culture medium or PBS at a final concentration of 10-50 µM.
-
Add the DBCO-Sulfo-Cyanine3 solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Fixation:
-
Wash the cells three times with PBS to remove any unreacted DBCO-Sulfo-Cyanine3.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Imaging:
-
The cells are now ready for imaging. Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Visualize the labeled cell surface glycans using a fluorescence microscope with appropriate filters for Cyanine3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. lumiprobe.com [lumiprobe.com]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 8. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Imaging Cell Surface Glycans with Bioorthogonal Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. interchim.fr [interchim.fr]
- 11. help.lumiprobe.com [help.lumiprobe.com]
Application Note: Efficient Labeling of Alkyne-Modified Oligonucleotides with Sulfo-Cyanine3 Azide via Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of oligonucleotides is critical for a wide range of applications in molecular biology, diagnostics, and drug development, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and targeted delivery of therapeutic oligonucleotides. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly specific, efficient, and biocompatible method for conjugating molecules.[][2][3] This application note provides a detailed protocol for the robust labeling of alkyne-modified oligonucleotides with Sulfo-cyanine3 (Sulfo-Cy3) azide (B81097), a bright and photostable fluorescent dye. The sulfonated nature of Sulfo-Cy3 enhances its water solubility, making it an ideal label for biological applications.[4]
The CuAAC reaction forms a stable triazole linkage between the terminal alkyne on the oligonucleotide and the azide group of the Sulfo-Cy3 dye.[][5] This reaction is highly selective, proceeds under mild aqueous conditions, and consistently provides high yields of the desired labeled product.[][2] This document outlines the experimental procedure, purification methods, and expected quantitative outcomes for this labeling strategy.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Alkyne-Modified Oligonucleotide | Custom Synthesis | N/A |
| Sulfo-Cyanine3 Azide | Lumiprobe | A1330 |
| Copper(II) Sulfate (CuSO4) | Sigma-Aldrich | 451657 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | 678937 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Triethylammonium Acetate (TEAA) Buffer | Sigma-Aldrich | 90357 |
| Nuclease-Free Water | Thermo Fisher Scientific | AM9937 |
| Acetone | Sigma-Aldrich | 179124 |
| 3% Lithium Perchlorate (B79767) in Acetone | Sigma-Aldrich | 451032 |
Experimental Protocols
Preparation of Stock Solutions
-
Alkyne-Modified Oligonucleotide: Dissolve the lyophilized oligonucleotide in nuclease-free water to a final concentration of 1 mM. Store at -20°C.
-
Sulfo-Cyanine3 Azide: Prepare a 10 mM stock solution in anhydrous DMSO. Vortex to ensure complete dissolution and store at -20°C, protected from light.[5][6]
-
Copper(II) Sulfate (CuSO4): Prepare a 100 mM stock solution in nuclease-free water. Store at room temperature.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in nuclease-free water. This solution should be prepared fresh for each experiment due to its susceptibility to oxidation.[5]
-
TBTA: Prepare a 10 mM stock solution in a 4:1 DMSO/t-butanol mixture. Store at -20°C.
Labeling Reaction (CuAAC)
This protocol is optimized for a 10 nmol scale reaction. The reaction can be scaled up or down by adjusting the reagent volumes proportionally.
-
In a sterile, nuclease-free microcentrifuge tube, combine the following reagents in the order listed:
-
10 µL of 1 mM Alkyne-Modified Oligonucleotide (10 nmol)
-
3 µL of 10 mM Sulfo-Cyanine3 Azide (30 nmol, 3 equivalents)
-
67 µL of 1.5x Click Chemistry Buffer (e.g., 150 mM TEAA, pH 7)[5]
-
-
Vortex the mixture gently.
-
Add 2 µL of freshly prepared 500 mM Sodium Ascorbate (1 µmol, 100 equivalents).
-
In a separate tube, pre-mix 1 µL of 100 mM CuSO4 with 1 µL of 10 mM TBTA.
-
Add the 2 µL of the CuSO4/TBTA catalyst mixture to the reaction tube. The final reaction volume is 100 µL.
-
Vortex the reaction mixture gently and incubate at room temperature (or up to 45°C for faster reaction) for 1-4 hours, protected from light.[7]
Purification of the Labeled Oligonucleotide
Purification is essential to remove unreacted dye, catalyst, and any unlabeled oligonucleotides.[8] High-performance liquid chromatography (HPLC) is the recommended method for achieving high purity.[9][10]
Reverse-Phase HPLC (RP-HPLC) Protocol:
-
Column: C18 column (e.g., Waters XTerra MS C18, 2.5 µm, 4.6 x 50 mm)[9]
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: Monitor absorbance at 260 nm (oligonucleotide) and 554 nm (Sulfo-Cy3).
-
Procedure:
-
Dilute the reaction mixture with Mobile Phase A.
-
Inject the diluted sample onto the HPLC system.
-
Collect the fractions corresponding to the major peak that absorbs at both 260 nm and 554 nm. This peak represents the successfully labeled oligonucleotide.
-
Combine the collected fractions and lyophilize to obtain the purified, labeled oligonucleotide.
-
Alternative Purification: Ethanol/Acetone Precipitation
For less stringent purity requirements, precipitation can be used to remove the majority of unreacted dye and salts.
-
To the 100 µL reaction mixture, add 400 µL of a 3% solution of lithium perchlorate in acetone.[6]
-
Vortex and incubate at -20°C for 30 minutes to precipitate the oligonucleotide.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Carefully decant the supernatant containing the unreacted dye.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge again and decant the supernatant.
-
Air-dry the pellet to remove residual ethanol.
-
Resuspend the purified oligonucleotide in an appropriate buffer (e.g., TE buffer, pH 8.0).
Data Presentation
The efficiency of the labeling reaction and the purity of the final product can be assessed using various analytical techniques, including UV-Vis spectroscopy and analytical HPLC.
Table 1: Quantitative Analysis of Labeling Reaction
| Parameter | Typical Value | Method of Determination |
| Labeling Efficiency | >95% | Analytical RP-HPLC (peak area integration at 260 nm) |
| Purification Yield (HPLC) | 60-85% | UV-Vis Spectroscopy (A260 of purified product vs. starting material)[11] |
| Purity (Post-HPLC) | >95% | Analytical RP-HPLC (peak area integration at 260 nm and 554 nm)[9] |
| Molar Extinction Coefficient (Sulfo-Cy3) | 150,000 M⁻¹cm⁻¹ at 554 nm | N/A |
| Excitation Maximum (Sulfo-Cy3) | 554 nm | Fluorescence Spectroscopy |
| Emission Maximum (Sulfo-Cy3) | 568 nm | Fluorescence Spectroscopy |
Visualizations
Caption: Experimental workflow for labeling and purification.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Conclusion
The copper-catalyzed click chemistry reaction provides a highly efficient and reliable method for labeling alkyne-modified oligonucleotides with Sulfo-Cyanine3 azide. The protocol described in this application note, coupled with a robust purification strategy such as RP-HPLC, consistently yields highly pure fluorescently labeled oligonucleotides suitable for a wide array of downstream applications. The high labeling efficiency and the favorable photophysical properties of Sulfo-Cy3 make this a preferred method for researchers requiring precisely labeled nucleic acid probes.
References
- 2. books.rsc.org [books.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 9. mz-at.de [mz-at.de]
- 10. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
- 11. Purification of crude DNA oligonucleotides by solid-phase extraction and reversed-phase high-performance liquid chromatography [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sulfo-cyanine3 Azide for Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Sulfo-cyanine3 (Sulfo-Cy3) azide (B81097), a water-soluble fluorescent probe, for imaging live cells. Its application in bioorthogonal click chemistry allows for the specific and efficient labeling of a wide range of biomolecules.
Sulfo-Cy3 azide is a bright, photostable, and highly water-soluble fluorescent dye.[1][2] Its sulfonate groups enhance its hydrophilicity, making it ideal for biological applications in aqueous environments without the need for organic co-solvents.[1][3] This minimizes cellular toxicity and dye aggregation, leading to improved signal-to-noise ratios in imaging experiments.[3] The azide functional group enables its use in click chemistry reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), for covalent labeling of alkyne-modified biomolecules in live cells.[4][5][6]
Key Features and Applications
-
High Water Solubility: Eliminates the need for organic co-solvents, ensuring compatibility with live cells and reducing cytotoxicity.[1][3]
-
Bright and Photostable Fluorescence: Provides strong and stable signals for high-quality imaging with minimal photobleaching.[1]
-
Bioorthogonal Reactivity: The azide group reacts specifically with alkyne-modified biomolecules, ensuring minimal off-target labeling.
-
Versatile Labeling: Can be used to label a variety of alkyne-modified biomolecules, including proteins, glycans, lipids, and nucleic acids, that have been metabolically, enzymatically, or chemically incorporates with an alkyne group.
-
Live-Cell Compatibility: The mild reaction conditions of click chemistry, particularly SPAAC, are well-suited for imaging dynamic processes in living cells.
Quantitative Data
The photophysical properties of Sulfo-cyanine3 azide are summarized in the table below. These properties make it an excellent choice for fluorescence microscopy.
| Property | Value | Reference |
| Maximum Excitation Wavelength (λmax) | 548 nm | |
| Maximum Emission Wavelength (λem) | 563 nm | |
| Molar Extinction Coefficient (ε) | 162,000 M⁻¹cm⁻¹ | [3] |
| Fluorescence Quantum Yield (Φ) | 0.1 | [3] |
| Solubility | Highly soluble in water | [1][3] |
Experimental Protocols
The following are generalized protocols for labeling live cells with Sulfo-Cy3 azide using either copper-catalyzed or strain-promoted click chemistry. Optimization of concentrations, incubation times, and other parameters may be necessary for specific cell types and experimental conditions.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Live Cell Imaging
This protocol is suitable for labeling cell surface or intracellular components. However, the potential toxicity of copper should be considered and minimized.
Materials:
-
Alkyne-modified cells (e.g., metabolically labeled with an alkyne-containing sugar, amino acid, or nucleoside)
-
Sulfo-Cy3 azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA - Tris(3-hydroxypropyltriazolylmethyl)amine)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable imaging dish or plate and culture under standard conditions.
-
Metabolically label the cells by incubating them with the desired alkyne-containing precursor for a predetermined time (e.g., 24-48 hours). The optimal concentration of the alkyne precursor should be determined empirically.
-
Wash the cells twice with warm PBS or imaging buffer to remove any unincorporated alkyne precursor.
-
-
Preparation of Click Reaction Cocktail (prepare fresh):
-
Prepare stock solutions of Sulfo-Cy3 azide (e.g., 1-10 mM in water or DMSO), CuSO₄ (e.g., 50 mM in water), THPTA (e.g., 250 mM in water), and sodium ascorbate (B8700270) (e.g., 500 mM in water).
-
In a microcentrifuge tube, prepare the click reaction cocktail. For a final volume of 1 mL, add the components in the following order, vortexing gently after each addition:
-
875 µL of imaging buffer
-
10 µL of 50 mM CuSO₄ solution (final concentration: 0.5 mM)
-
25 µL of 250 mM THPTA solution (final concentration: 6.25 mM)
-
10 µL of 1-10 mM Sulfo-Cy3 azide stock solution (final concentration: 10-100 µM)
-
50 µL of 500 mM sodium ascorbate solution (final concentration: 25 mM)
-
-
Note: It is crucial to add the sodium ascorbate last to initiate the reduction of Cu(II) to the catalytic Cu(I) species.
-
-
Labeling Reaction:
-
Aspirate the wash buffer from the cells and add the freshly prepared click reaction cocktail.
-
Incubate the cells for 15-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the specific biomolecule being labeled.
-
-
Washing:
-
Aspirate the click reaction cocktail and wash the cells three times with warm imaging buffer to remove unreacted reagents.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Imaging
SPAAC is a copper-free click chemistry method that is generally considered more biocompatible for live-cell imaging as it avoids the use of a potentially toxic copper catalyst.[4][5][6]
Materials:
-
Azide-modified cells (e.g., metabolically labeled with an azide-containing sugar, amino acid, or nucleoside)
-
Sulfo-Cy3 alkyne (a cyclooctyne-modified Sulfo-Cy3, e.g., DBCO-Sulfo-Cy3)
-
Live-cell imaging buffer (e.g., HBSS or phenol red-free DMEM)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Preparation:
-
Seed cells in a suitable imaging dish or plate and culture under standard conditions.
-
Metabolically label the cells by incubating them with the desired azide-containing precursor for a predetermined time (e.g., 24-48 hours). The optimal concentration of the azide precursor should be determined empirically.
-
Wash the cells twice with warm PBS or imaging buffer to remove any unincorporated azide precursor.
-
-
Labeling Reaction:
-
Prepare a working solution of the cyclooctyne-modified Sulfo-Cy3 in imaging buffer. The optimal concentration typically ranges from 1-20 µM and should be determined experimentally.
-
Aspirate the wash buffer from the cells and add the Sulfo-Cy3-alkyne solution.
-
Incubate the cells for 30-120 minutes at 37°C, protected from light. Incubation times can be adjusted based on the reactivity of the specific cyclooctyne (B158145) and the abundance of the target molecule.
-
-
Washing:
-
Aspirate the labeling solution and wash the cells three times with warm imaging buffer to remove the unreacted probe.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm).
-
Visualizations
Below are diagrams illustrating the experimental workflows described.
Caption: Experimental workflow for live cell imaging using Sulfo-Cy3 azide.
Caption: Principle of bioorthogonal labeling with Sulfo-Cy3 azide.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 4. researchgate.net [researchgate.net]
- 5. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 6. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fixed Cell Staining with Sulfo-cyanine3 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-cyanine3 azide (B81097) is a water-soluble and highly fluorescent dye ideal for the labeling of alkyne-modified biomolecules within fixed cells through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2][3] Its high water solubility allows for staining in aqueous buffers without the need for organic co-solvents, making it particularly suitable for sensitive biological samples.[1] The bright and photostable fluorescence of Sulfo-cyanine3, an analog of Cy3®, provides a robust and reliable signal for imaging applications.[1][4] These application notes provide detailed protocols for fixed cell staining using Sulfo-cyanine3 azide, with specific examples for visualizing DNA replication and nascent protein synthesis.
Quantitative Data
The spectral and photophysical properties of Sulfo-cyanine3 azide make it a versatile tool for fluorescence microscopy. While direct comparative studies on photostability are limited in the provided results, its properties are comparable to the well-established Cy3 dye.
Table 1: Properties of Sulfo-cyanine3 Azide
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | 548 - 553 nm | [2][5][6] |
| Emission Maximum (λem) | 563 - 566 nm | [2][5][6] |
| Molar Extinction Coefficient (ε) | 151,000 - 162,000 M⁻¹cm⁻¹ | [5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [6] |
| Solubility | High in water, DMF, DMSO |[6] |
Table 2: Comparison with Other Common Fluorophores (Cy3 and Alexa Fluor 555)
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Notes |
|---|---|---|---|---|
| Sulfo-cyanine3 | 548 - 553 | 563 - 566 | ~0.1 | Water-soluble Cy3 analog. |
| Cy3 | ~550 | ~570 | ~0.15 | Parent dye, less water-soluble. |
| Alexa Fluor 555 | ~555 | ~565 | ~0.1 | Known for high photostability and brightness. Protein conjugates are significantly brighter than Cy3 conjugates at high degrees of labeling.[7] |
Experimental Protocols
Here we provide detailed protocols for two key applications of Sulfo-cyanine3 azide in fixed cell staining: the detection of proliferating cells via 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) incorporation and the visualization of newly synthesized proteins using O-propargyl-puromycin (OP-Puro).
Protocol 1: EdU Staining for Cell Proliferation
This protocol allows for the visualization of cells that have undergone DNA synthesis.
Materials:
-
Cells cultured on coverslips
-
5-ethynyl-2'-deoxyuridine (EdU)
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.2-0.5% Triton X-100 in PBS
-
Click Reaction Buffer: 100 mM Tris-HCl, pH 7.4
-
Sulfo-cyanine3 azide
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
EdU Labeling: Incubate cells with 10-20 µM EdU in culture medium for the desired length of time to label newly synthesized DNA.
-
Fixation: Wash cells twice with PBS. Fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash cells three times with PBS.
-
Permeabilization: Incubate cells with Permeabilization Solution for 20-30 minutes at room temperature.
-
Washing: Wash cells twice with PBS.
-
Click Reaction: Prepare the click reaction cocktail immediately before use. For each coverslip, mix the following in order:
-
100 µL Click Reaction Buffer
-
1-2.5 µM Sulfo-cyanine3 azide
-
5 mM CuSO₄
-
50 mM Sodium Ascorbate (add last to initiate the reaction)
-
-
Incubate the cells with the click reaction cocktail for 30-40 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with PBS.
-
Counterstaining (Optional): Incubate cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.
-
Mounting: Wash cells twice with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for Sulfo-cyanine3 (Cy3 channel) and the counterstain.
Protocol 2: OP-Puro Staining for Nascent Protein Synthesis
This protocol enables the visualization of newly translated proteins.
Materials:
-
Cells cultured on coverslips
-
O-propargyl-puromycin (OP-Puro)
-
Phosphate Buffered Saline (PBS)
-
Fixation Solution: Cold Methanol (B129727) (-20°C) or 4% PFA in PBS
-
Permeabilization Solution: 0.2% Triton X-100 in Tris-Buffered Saline (TBS)
-
Tris-Buffered Saline (TBS)
-
Click Reaction Buffer: 100 mM Tris-HCl, pH 7.4
-
Sulfo-cyanine3 azide
-
Copper (II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
OP-Puro Labeling: Add OP-Puro to the cell culture medium at a final concentration of 20-50 µM and incubate for the desired time to label nascent proteins.
-
Fixation: Wash cells with PBS. Fix with cold methanol for 2 minutes at -20°C or with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash cells with TBS.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in TBS.
-
Washing: Wash cells with TBS.
-
Click Reaction: Prepare the click reaction cocktail as described in Protocol 1, step 6.
-
Incubate the cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
-
Washing: Wash cells three times with TBS.
-
Counterstaining (Optional): Incubate with a nuclear counterstain.
-
Mounting: Wash and mount the coverslip as described in Protocol 1.
-
Imaging: Image using a fluorescence microscope with appropriate filter sets.
Visualizations
The following diagrams illustrate the experimental workflows and the underlying biological processes.
Caption: General experimental workflow for fixed cell staining.
Caption: Principle of the EdU cell proliferation assay.
Caption: Principle of the OP-Puro nascent protein synthesis assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient click reaction | Ensure the sodium ascorbate solution is fresh as it is prone to oxidation. Add it last to the click reaction cocktail. |
| Low incorporation of alkyne label | Optimize the concentration and incubation time for EdU or OP-Puro. Ensure cells are healthy and metabolically active. | |
| Insufficient permeabilization | Increase the permeabilization time or try a different detergent (e.g., 0.5% Tween-20). | |
| High background | Non-specific binding of the dye | Ensure adequate washing steps after the click reaction. Consider using a blocking step with BSA before the click reaction. |
| Residual copper catalyst | Thoroughly wash the cells after the click reaction to remove all traces of copper, which can be fluorescent. | |
| Photobleaching | Excessive exposure to excitation light | Minimize light exposure during imaging. Use an antifade mounting medium. Acquire images with the lowest possible laser power and exposure time. |
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Sulfo-Cy3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 6. Sulfo-Cyanine 3 azide (A270274) | Antibodies.com [antibodies.com]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfo-Cyanine3 Azide for Nucleic Acid Labeling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cyanine3 (Sulfo-Cy3) azide (B81097) is a water-soluble, bright, and photostable orange-fluorescent dye that has become an invaluable tool for the labeling of nucleic acids.[1][2][3] Its azide functional group allows for its efficient and specific covalent attachment to alkyne-modified nucleic acids via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[4][5] The sulfonate groups on the cyanine (B1664457) dye core render it highly water-soluble, which is advantageous for labeling sensitive biomolecules in aqueous buffers without the need for organic co-solvents that can perturb their structure and function.[6] This feature also minimizes dye aggregation, a common cause of fluorescence quenching, leading to brighter and more stable signals.[6]
These properties make Sulfo-Cy3 azide an ideal choice for a wide range of applications in molecular biology, diagnostics, and drug development, including fluorescence in situ hybridization (FISH), microarray analysis, flow cytometry, and the tracking of therapeutic oligonucleotides such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs).[6][]
Physicochemical and Spectroscopic Properties
The key characteristics of Sulfo-Cy3 azide are summarized in the table below, providing essential data for experimental design and data analysis.
| Property | Value | Reference(s) |
| Chemical Formula | C₃₅H₄₆N₆O₁₀S₃ (free acid) | [8] |
| Molecular Weight | 806.97 g/mol (free acid) | [8] |
| Appearance | Pink solid | [8] |
| Solubility | Water, DMF, DMSO, MeOH | [8] |
| Excitation Maximum (λex) | ~553-555 nm | [8][9] |
| Emission Maximum (λem) | ~566-570 nm | [8][9] |
| Molar Extinction Coefficient (ε) | ~151,000 - 162,000 L·mol⁻¹·cm⁻¹ | [8] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [2] |
| Purity | ≥ 90% (HPLC) | [8] |
Applications and Protocols
Labeling of DNA Oligonucleotides via Click Chemistry
Sulfo-Cy3 azide is widely used for the fluorescent labeling of alkyne-modified DNA oligonucleotides for applications such as PCR probes, FISH probes, and microarray analysis. The following protocol provides a general guideline for the copper-catalyzed click chemistry reaction.
Experimental Workflow for DNA Oligonucleotide Labeling
Caption: Workflow for labeling alkyne-modified DNA with Sulfo-Cy3 azide.
Protocol: DNA Oligonucleotide Labeling
This protocol is adapted from general click chemistry labeling procedures.[10][11]
Materials:
-
Alkyne-modified DNA oligonucleotide
-
Sulfo-Cyanine3 azide
-
Anhydrous DMSO
-
2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
5 mM Ascorbic acid solution (freshly prepared)
-
10 mM Copper(II)-TBTA stock solution in 55% DMSO
-
Nuclease-free water
-
Precipitation solution (e.g., 3% Lithium perchlorate (B79767) in acetone (B3395972) for oligonucleotides, or Sodium Acetate/Ethanol (B145695) for larger DNA)
-
Purification system (HPLC or PAGE)
Procedure:
-
Preparation of Solutions:
-
Dissolve the alkyne-modified oligonucleotide in nuclease-free water to a desired concentration (e.g., 100 µM).
-
Prepare a 10 mM stock solution of Sulfo-Cy3 azide in anhydrous DMSO.
-
Prepare fresh 5 mM ascorbic acid in nuclease-free water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified oligonucleotide solution (to a final concentration of 20-200 µM)
-
2M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)
-
DMSO (to a final volume of 50%)
-
10 mM Sulfo-Cy3 azide stock solution (1.5-fold molar excess over the oligonucleotide)
-
-
Vortex the mixture thoroughly.
-
-
Catalysis:
-
Add the 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the tube with inert gas, cap it tightly, and vortex thoroughly. If precipitation occurs, heat the vial at 80°C for 3 minutes and vortex again.[11]
-
-
Incubation:
-
Incubate the reaction mixture at room temperature overnight in the dark.
-
-
Purification:
-
Precipitation:
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the labeled nucleic acid.
-
Carefully discard the supernatant.
-
Wash the pellet with 70% ethanol or acetone, and centrifuge again.
-
Air-dry the pellet.
-
Chromatographic Purification: For high-purity applications, resuspend the pellet and purify the labeled oligonucleotide by reverse-phase HPLC or denaturing polyacrylamide gel electrophoresis (PAGE).
-
Labeling of RNA via Click Chemistry
Labeling RNA with Sulfo-Cy3 azide follows a similar principle to DNA labeling. This is particularly useful for visualizing RNA in cells, studying RNA trafficking, and for applications in drug delivery with siRNA and ASOs.[]
Protocol: In Vitro Transcription and Labeling of RNA
This protocol involves the incorporation of an alkyne-modified nucleotide during in vitro transcription, followed by click chemistry with Sulfo-Cy3 azide.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
NTP mix (ATP, GTP, CTP)
-
Alkyne-modified UTP (e.g., 5-Ethynyluridine-5'-Triphosphate, 5-EU)
-
Sulfo-Cyanine3 azide
-
Click chemistry reagents (as for DNA labeling)
-
RNA purification kit
Procedure:
-
In Vitro Transcription with Alkyne-UTP:
-
Set up a standard in vitro transcription reaction using T7 RNA polymerase.
-
In the NTP mix, substitute a portion of the UTP with 5-EU. The ratio of UTP to 5-EU may need to be optimized for labeling efficiency and transcript integrity.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat with DNase I to remove the DNA template.
-
Purify the alkyne-modified RNA using an RNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Click Chemistry Labeling of Alkyne-RNA:
-
Follow the click chemistry protocol described for DNA oligonucleotides (Section 1), adapting the purification method for RNA (e.g., using RNA-specific precipitation or purification columns).
-
Application in Drug Development: Labeling and Tracking of siRNA
Fluorescently labeled siRNAs are crucial for studying their delivery, cellular uptake, and intracellular trafficking, which are key aspects of their development as therapeutics.[]
Protocol: Labeling of siRNA with Sulfo-Cy3 Azide
This protocol assumes the use of a commercially available alkyne-modified siRNA.
Materials:
-
Alkyne-modified siRNA
-
Sulfo-Cyanine3 azide
-
Click chemistry reagents (as for DNA labeling)
-
Reagents for cell culture and transfection
-
Fluorescence microscope or flow cytometer
Procedure:
-
Labeling of siRNA:
-
Label the alkyne-modified siRNA with Sulfo-Cy3 azide using the click chemistry protocol detailed in Section 1.
-
Ensure thorough purification to remove unreacted dye and catalyst, as these can be toxic to cells.
-
-
Cellular Delivery and Imaging:
-
Formulate the Sulfo-Cy3-labeled siRNA with a suitable delivery vehicle (e.g., lipid nanoparticles).
-
Transfect the cells of interest with the labeled siRNA complexes.
-
At various time points, wash the cells and visualize the intracellular localization of the siRNA using fluorescence microscopy or quantify the uptake using flow cytometry.
-
Visualization of Biological Processes
Visualizing Viral RNA Synthesis
Sulfo-Cy3 azide, in conjunction with metabolic labeling using alkyne-modified nucleosides, can be used to visualize dynamic cellular processes such as viral RNA synthesis.[12][13] In this application, infected cells are incubated with an alkyne-modified uridine (B1682114) analog (e.g., 5-ethynyluridine), which is incorporated into newly synthesized viral RNA. The cells are then fixed, and the alkyne-tagged RNA is reacted with Sulfo-Cy3 azide via click chemistry, allowing for the visualization of sites of viral replication.
Caption: Workflow for visualizing viral RNA synthesis using click chemistry.
Data Summary
The following table provides a comparative overview of Sulfo-Cy3 azide with other common fluorescent dyes used for nucleic acid labeling.
| Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | Quantum Yield (Φ) | Key Advantages |
| Sulfo-Cy3 Azide | ~555 | ~570 | ~150,000 | ~0.1 | High water solubility, click chemistry compatible, good photostability[6][8] |
| Fluorescein (FITC) | ~494 | ~518 | ~75,000 | ~0.9 | High quantum yield, widely used |
| Alexa Fluor 555 Azide | ~555 | ~565 | ~150,000 | ~0.1 | Very bright and photostable, pH-insensitive |
| Cy5 Azide | ~649 | ~670 | ~250,000 | ~0.2 | Far-red emission, good for multiplexing |
Conclusion
Sulfo-Cyanine3 azide is a versatile and robust fluorescent probe for the specific and efficient labeling of nucleic acids. Its high water solubility, brightness, and compatibility with click chemistry make it an excellent choice for a wide array of applications, from fundamental molecular biology research to the development of nucleic acid-based therapeutics. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize Sulfo-Cy3 azide in their experimental workflows.
References
- 1. scilit.com [scilit.com]
- 2. Fluorescent In Situ Hybridization Using Oligonucleotide-Based Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Research Portal [scholarship.miami.edu]
- 5. ulab360.com [ulab360.com]
- 6. pubs.acs.org [pubs.acs.org]
- 8. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oligonucleotide labeling_TargetMol [targetmol.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. What are the general procedures for click chemistry labeling of oligonucleotide and DNA? | AAT Bioquest [aatbio.com]
- 12. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Visualizing Coronavirus RNA Synthesis in Time by Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bioconjugation Techniques Using Sulfo-Cyanine3 Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-cyanine3 azide (B81097) is a water-soluble fluorescent dye that is an invaluable tool for the specific labeling of biomolecules.[1][2] Its high water solubility, brightness, and photostability make it an ideal choice for labeling sensitive biological molecules in aqueous environments, often without the need for organic co-solvents.[1][3] This cyanine (B1664457) dye contains an azide group, which allows for its covalent attachment to alkyne-modified biomolecules via "click chemistry," a term encompassing highly efficient and specific reactions. The two primary click chemistry methods utilized with Sulfo-cyanine3 azide are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5]
These application notes provide detailed protocols for the use of Sulfo-cyanine3 azide in bioconjugation, a comparison of the key techniques, and methods for the purification and characterization of the resulting fluorescently labeled biomolecules.
Properties of Sulfo-Cyanine3 Azide
Sulfo-cyanine3 azide exhibits spectral properties identical to the Cy3® fluorophore.[1][2] Its key characteristics are summarized in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~548 nm | [2][4][6] |
| Emission Maximum (λem) | ~563 nm | [2][4][6] |
| Molar Extinction Coefficient | ~162,000 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield | ~0.1 | [2] |
| Molecular Weight | ~736.94 g/mol (potassium salt) | [2] |
| Solubility | Highly soluble in water, DMF, and DMSO | [2] |
| Storage | Store at -20°C in the dark. Can be transported at room temperature for up to 3 weeks. | [1] |
Bioconjugation Techniques: CuAAC vs. SPAAC
The choice between CuAAC and SPAAC depends on the specific application, particularly the biological context and the tolerance of the sample to copper.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This method is known for its rapid reaction kinetics and high yields.[7] It involves the use of a copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, to catalyze the reaction between the terminal alkyne on the biomolecule and the azide of Sulfo-cyanine3. The use of a stabilizing ligand, such as THPTA, is recommended to improve reaction efficiency and reduce copper-mediated damage to biomolecules.[3] However, the potential cytotoxicity of copper limits its use in living cells.[7]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free" click chemistry method utilizes a strained cyclooctyne (B158145), such as DBCO or BCN, instead of a terminal alkyne.[4] The inherent ring strain of the cyclooctyne allows the reaction to proceed efficiently without the need for a catalyst, making it highly biocompatible and suitable for live-cell imaging and in vivo applications.[7] The trade-off is generally slower reaction rates compared to CuAAC and the use of bulkier cyclooctyne reagents.[6]
The following table provides a quantitative comparison of these two techniques.
| Parameter | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Reference |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁻³ - 1 M⁻¹s⁻¹ (highly dependent on cyclooctyne) | [6] |
| Typical Reaction Time | 30 minutes to a few hours | 1 to 12 hours | [6] |
| Typical Reactant Concentration | >10 µM | Higher concentrations may be needed | [6] |
| Yields | Near-quantitative | Generally high, but can be lower than CuAAC | [6] |
| Biocompatibility | Limited by copper toxicity | Excellent, widely used for in vivo applications | [6] |
| Specificity | High, but potential for off-target labeling of cysteine residues | High | [8][9] |
Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified Proteins with Sulfo-Cyanine3 Azide using CuAAC
This protocol is designed for the labeling of purified proteins containing a terminal alkyne modification.
Materials:
-
Alkyne-modified protein in a sodium azide-free buffer
-
Sulfo-cyanine3 azide
-
Protein Labeling Buffer (1.5x), containing a copper(II) salt and THPTA ligand
-
Ascorbic acid solution (50 mM in water, freshly prepared)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Determine Reaction Volume: The volume of the alkyne-modified protein solution should not exceed one-third of the total reaction volume.
-
Prepare Reagent Stock Solutions:
-
Prepare a 10 mM stock solution of Sulfo-cyanine3 azide in water or DMSO.
-
Prepare a fresh 50 mM solution of ascorbic acid in water. This solution is prone to oxidation and should be used within a day.
-
-
Reaction Setup (perform under inert gas if possible):
-
In a microcentrifuge tube, add the appropriate volume of Protein Labeling Buffer (1.5x) to the alkyne-modified protein solution.
-
Add the calculated volume of the 10 mM Sulfo-cyanine3 azide stock solution (a 3-10 fold molar excess over the protein is recommended). Vortex briefly.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-20 seconds.
-
Initiate the reaction by adding the 50 mM ascorbic acid solution.
-
Purge the tube with inert gas, cap it tightly, and vortex.
-
-
Incubation: Incubate the reaction mixture at room temperature for 8-16 hours, protected from light.
-
Purification: Purify the Sulfo-cyanine3 labeled protein from excess dye and reaction components using size-exclusion chromatography (e.g., FPLC or spin columns).
Protocol 2: Labeling of Azide-Modified Oligonucleotides with Sulfo-Cyanine3 Alkyne using SPAAC
This protocol is suitable for labeling oligonucleotides that have been synthesized with a strained cyclooctyne modification (e.g., DBCO).
Materials:
-
Cyclooctyne-modified oligonucleotide
-
Sulfo-cyanine3 azide
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification reagents (e.g., for HPLC or ethanol (B145695) precipitation)
Procedure:
-
Prepare Reagent Stock Solutions:
-
Dissolve the cyclooctyne-modified oligonucleotide in nuclease-free water to a concentration of 0.3-0.8 mM.
-
Prepare a 10-20 mg/mL stock solution of Sulfo-cyanine3 azide in anhydrous DMSO or DMF immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cyclooctyne-modified oligonucleotide solution with the reaction buffer.
-
Add the Sulfo-cyanine3 azide stock solution. The final concentration of the dye should be in excess (e.g., 2-5 fold) of the oligonucleotide.
-
-
Incubation:
-
Gently vortex the reaction mixture.
-
Incubate at room temperature for 1-4 hours, protected from light. Longer incubation times (up to overnight) may improve labeling efficiency.
-
-
Purification:
-
Ethanol Precipitation: Add 0.1 volumes of 3 M sodium acetate (B1210297) (pH 5.2) and 2.5-3 volumes of cold 100% ethanol. Incubate at -20°C for at least 30 minutes, then centrifuge to pellet the labeled oligonucleotide. Wash the pellet with 70% ethanol.
-
HPLC Purification: Use a reverse-phase HPLC column with a gradient of acetonitrile (B52724) in a buffer like triethylammonium (B8662869) acetate (TEAA). Monitor the elution at 260 nm (oligonucleotide) and ~548 nm (Sulfo-cyanine3).
-
Characterization of Labeled Biomolecules
The successful conjugation of Sulfo-cyanine3 azide to a biomolecule can be confirmed using several analytical techniques:
-
UV-Vis Spectroscopy: Measure the absorbance of the purified conjugate at the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (~548 nm) to determine the degree of labeling.
-
Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate, confirming the addition of the dye.
-
SDS-PAGE with Fluorescence Imaging: For labeled proteins, separation by SDS-PAGE followed by in-gel fluorescence scanning can visualize the labeled protein and confirm its purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the labeled biomolecule from the unlabeled species and free dye, providing a quantitative measure of labeling efficiency.[10]
Visualizations
Experimental Workflow for Protein Labeling using CuAAC
Caption: Workflow for the CuAAC labeling of proteins with Sulfo-cyanine3 azide.
Logical Relationship for Choosing a Bioconjugation Technique
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cyanine 3 azide (A270274) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High sensitivity analysis of water-soluble, cyanine dye labeled proteins by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfo-cyanine3 Azide in FRET and BRET Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Sulfo-cyanine3 (Sulfo-Cy3) azide (B81097), a water-soluble and bright fluorescent dye, for Förster Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET) experiments. This document offers detailed protocols for biomolecule labeling, experimental setup, and data analysis, facilitating the investigation of molecular interactions, conformational changes, and other dynamic cellular processes.
Introduction to Sulfo-cyanine3 Azide
Sulfo-cyanine3 azide is a derivative of the popular Cy3 dye, modified with sulfo groups to enhance water solubility and an azide group for covalent labeling via "click chemistry".[1] Its high water solubility makes it ideal for labeling proteins, nucleic acids, and other biomolecules in aqueous buffers without the need for organic co-solvents, which can be detrimental to sensitive biological samples.[1] The azide functional group allows for a highly specific and efficient bioorthogonal reaction with alkyne-modified molecules, enabling precise labeling of target biomolecules.[2]
The spectral properties of Sulfo-Cy3 make it an excellent fluorophore for resonance energy transfer applications. It exhibits a strong absorption and bright emission in the orange-red region of the spectrum, making it a suitable FRET donor for acceptor dyes like Cyanine5 (Cy5) or a potential BRET acceptor for blue-shifted bioluminescent donors like NanoLuc® luciferase.[3][4]
Quantitative Data for Sulfo-cyanine3 Azide
For reproducible and quantitative FRET and BRET experiments, understanding the photophysical properties of the probes is crucial. The following table summarizes key quantitative data for Sulfo-cyanine3 azide and its common FRET partner, Cy5.
| Property | Sulfo-cyanine3 (Donor) | Cyanine5 (Acceptor) | Reference |
| Excitation Maximum (λex) | ~550-555 nm | ~647-650 nm | [4] |
| Emission Maximum (λem) | ~570-572 nm | ~663-670 nm | [4] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ | [4] |
| Quantum Yield (Φ) | ~0.15 - 0.24 | ~0.20 | [4] |
| Förster Distance (R₀) for Cy3/Cy5 pair | \multicolumn{2}{c | }{~5.4 nm} | [5][6] |
| Spectral Overlap Integral (J(λ)) | \multicolumn{2}{c | }{~7.2 x 10⁻¹³ M⁻¹cm³} | [1] |
Note: The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This value is dependent on the spectral overlap, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles.[7]
FRET Experiments with Sulfo-cyanine3 Azide
Sulfo-Cy3 azide is commonly used as a FRET donor in conjunction with a suitable acceptor dye like Cy5. The significant spectral overlap between the emission of Sulfo-Cy3 and the absorption of Cy5 allows for efficient energy transfer when the two molecules are in close proximity (typically 1-10 nm).[3]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the principle of FRET and a general workflow for a FRET experiment using Sulfo-Cy3 azide.
Experimental Protocol: Protein Labeling and FRET Measurement
This protocol provides a general guideline for labeling two interacting proteins with Sulfo-Cy3 azide and an alkyne-modified Cy5, followed by a FRET assay.
Materials:
-
Sulfo-cyanine3 azide
-
Alkyne-modified Cy5
-
Alkyne-modified Protein A and Azide-modified Protein B (or vice versa)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Fluorometer or fluorescence microscope with appropriate filter sets
Protocol:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Sulfo-cyanine3 azide in DMSO or water.
-
Prepare a 10 mM stock solution of alkyne-modified Cy5 in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water (freshly made).
-
Prepare a 100 mM stock solution of THPTA in water.
-
-
Labeling Reaction (Click Chemistry):
-
In a microcentrifuge tube, combine your alkyne-modified protein (e.g., 1 mg in 200 µL PBS) with a 5-10 fold molar excess of Sulfo-cyanine3 azide.
-
In a separate tube, prepare the catalyst mix: combine CuSO₄ and THPTA in a 1:5 molar ratio.
-
Add the CuSO₄:THPTA catalyst to the protein/dye mixture to a final concentration of 1 mM CuSO₄.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Repeat the labeling procedure for the second protein with the corresponding reactive dye.
-
-
Purification:
-
Remove excess, unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column equilibrated with PBS.
-
Collect the protein-containing fractions, identified by their color and absorbance at 280 nm and the dye's absorption maximum.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for Sulfo-Cy3) and using the respective extinction coefficients.
-
-
FRET Measurement (Ensemble Method):
-
Prepare samples containing:
-
Donor-only labeled protein.
-
Acceptor-only labeled protein.
-
A mixture of donor- and acceptor-labeled proteins.
-
-
In a fluorometer, excite the donor (Sulfo-Cy3) at ~550 nm.
-
Record the emission spectra from 560 nm to 750 nm.
-
FRET is observed as a decrease in the donor emission intensity and an increase in the acceptor emission intensity in the mixed sample compared to the individual controls.
-
-
Data Analysis: Calculating FRET Efficiency (E):
-
FRET efficiency can be calculated using the following formula:
-
E = 1 - (F_DA / F_D)
-
Where F_DA is the fluorescence intensity of the donor in the presence of the acceptor, and F_D is the fluorescence intensity of the donor in the absence of the acceptor.[8]
-
-
Corrections for spectral bleed-through (crosstalk) may be necessary for accurate calculations.[3]
-
BRET Experiments with Sulfo-cyanine3 Azide
While less common than its use in FRET, Sulfo-Cy3 azide has the potential to serve as an acceptor in BRET experiments, particularly with the bright, blue-emitting NanoLuc® luciferase as the donor. The emission spectrum of NanoLuc® (peak at ~460 nm) has some overlap with the absorption spectrum of Sulfo-Cy3, making energy transfer possible.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the principle of BRET and a general workflow for a BRET experiment using a NanoLuc® donor and a Sulfo-Cy3 azide acceptor.
Experimental Protocol: Live-Cell BRET Assay
This protocol outlines a general procedure for a live-cell BRET assay to study the interaction between two proteins, one fused to NanoLuc® and the other labeled with Sulfo-Cy3 azide.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vector for Protein A fused to NanoLuc® (N- or C-terminal)
-
Expression vector for Protein B with an alkyne-containing non-canonical amino acid incorporation system or a tag for enzymatic ligation of an alkyne group.
-
Sulfo-cyanine3 azide
-
Transfection reagent
-
Cell culture medium and supplements
-
Nano-Glo® Luciferase Assay Substrate (e.g., furimazine)
-
Luminometer with dual-channel emission detection capabilities (e.g., filters for ~460 nm and ~570 nm)
Protocol:
-
Cell Culture and Transfection:
-
Plate cells in a white, clear-bottom 96-well plate at an appropriate density.
-
Co-transfect the cells with the NanoLuc®-fusion construct and the alkyne-tagged protein construct using a suitable transfection reagent. Include controls such as donor-only and acceptor-only transfected cells.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Labeling of Acceptor Protein:
-
Wash the cells with pre-warmed PBS.
-
Prepare a labeling solution of Sulfo-cyanine3 azide in a serum-free medium. The optimal concentration should be determined empirically but can start in the low micromolar range.
-
If using copper-catalyzed click chemistry in live cells, specialized reagents and protocols that minimize copper toxicity are required. Alternatively, copper-free click chemistry (e.g., with a DBCO-modified protein) is recommended for live-cell applications.
-
Incubate the cells with the labeling solution for 1-2 hours at 37°C.
-
Wash the cells multiple times with PBS or medium to remove excess dye.
-
-
BRET Measurement:
-
Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add the substrate to each well.
-
Immediately measure the luminescence signal using a plate reader capable of sequential or simultaneous dual-channel detection.
-
Measure the emission at the donor wavelength (~460 nm) and the acceptor wavelength (~570 nm).
-
-
Data Analysis: Calculating the BRET Ratio:
-
The raw BRET ratio is calculated as follows:
-
BRET Ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength)
-
-
To obtain the net BRET ratio, subtract the BRET ratio from the donor-only control from the BRET ratio of the sample containing both donor and acceptor.[9]
-
Conclusion
Sulfo-cyanine3 azide is a versatile and powerful tool for studying molecular interactions in biological systems. Its excellent water solubility and specific labeling capabilities via click chemistry make it a reliable choice for FRET and a promising candidate for BRET experiments. The detailed protocols and quantitative data provided in these application notes are intended to guide researchers in designing and executing robust and reproducible resonance energy transfer assays. Careful optimization of labeling conditions, experimental setup, and data analysis will be crucial for obtaining high-quality results and advancing our understanding of complex biological processes.
References
- 1. Orientation dependence in fluorescent energy transfer between Cy3 and Cy5 terminally attached to double-stranded nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Molecule FRET Detection of Sub-Nanometer Distance Changes in the Range below a 3-Nanometer Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 2. [Spectral overlap and FRET. The...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence resonance energy transfer | Abcam [abcam.com]
- 8. A Quantitative Protocol for Intensity-Based Live Cell FRET Imaging | Springer Nature Experiments [experiments.springernature.com]
- 9. Studying Protein Interactions with BRET and NanoLuc® Luciferase [promega.de]
Application Notes and Protocols: Using Sulfo-cyanine3 Azide in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-cyanine3 (Sulfo-Cy3) azide (B81097) is a highly water-soluble fluorescent probe designed for the specific labeling of biomolecules in aqueous environments.[1][2][3][4] Its hydrophilic nature, conferred by sulfonate groups, minimizes aggregation and fluorescence quenching, making it an ideal tool for sensitive biological applications.[4][5] This reagent is equipped with an azide functional group, enabling covalent conjugation to alkyne-modified molecules via "click chemistry".[1][6][7] Specifically, Sulfo-Cy3 azide can be utilized in both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, offering versatility for various experimental needs.[1][6][7][8] These application notes provide detailed protocols and technical data to facilitate the use of Sulfo-Cy3 azide for robust and reproducible biomolecular labeling.
Physicochemical and Spectroscopic Properties
Sulfo-Cy3 azide exhibits excellent photostability and brightness, making it a reliable choice for fluorescence-based detection and imaging.[2][9] Its high water solubility allows for labeling reactions to be performed in purely aqueous buffers, which is particularly advantageous for maintaining the native conformation and function of sensitive biomolecules like proteins.[2][3]
Table 1: Spectroscopic Properties of Sulfo-cyanine3 Azide
| Property | Value | Reference |
| Excitation Maximum (λabs) | ~548 - 553 nm | [2][3][6][10] |
| Emission Maximum (λem) | ~563 - 566 nm | [2][3][6][10] |
| Molar Extinction Coefficient (ε) | ~151,000 - 162,000 L⋅mol-1⋅cm-1 | [2][3][10] |
| Fluorescence Quantum Yield (Φ) | ~0.1 | [2][3] |
| Recommended Filter Set | Cy3 / TRITC |
Table 2: Physicochemical Properties and Handling
| Property | Details | Reference |
| Appearance | Dark red solid | [3] |
| Solubility | Highly soluble in water, DMF, and DMSO | [3][10] |
| Storage (Solid) | Store at -20°C, protected from light and moisture. | [1][10][11] |
| Storage (Stock Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1] |
Experimental Workflows and Protocols
Sulfo-Cy3 azide is primarily used for the fluorescent labeling of alkyne-containing biomolecules. The choice between the copper-catalyzed (CuAAC) and strain-promoted (SPAAC) approach depends on the specific application and the nature of the sample.
Workflow for Biomolecule Labeling with Sulfo-Cy3 Azide
The general workflow for labeling a biomolecule with Sulfo-Cy3 azide involves the introduction of an alkyne group into the target molecule, followed by the click chemistry reaction, and finally, the purification of the fluorescently labeled conjugate.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used click chemistry reaction. It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate (B8700270).
Materials:
-
Alkyne-modified biomolecule in a compatible buffer (e.g., PBS, pH 7.4)
-
Sulfo-Cy3 Azide
-
DMSO or nuclease-free water for stock solutions
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Optional: Copper ligand (e.g., THPTA) to improve efficiency and reduce protein damage
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography columns)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Sulfo-Cy3 azide in DMSO or water to a concentration of 10 mM.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-modified biomolecule to the desired final concentration in a reaction buffer.
-
Add Sulfo-Cy3 azide stock solution to a final concentration of 100-500 µM (a 5-20 fold molar excess over the biomolecule is a good starting point).
-
Optional: If using a ligand, add it to the reaction mixture at a concentration 5-fold higher than the CuSO₄.
-
Add CuSO₄ stock solution to a final concentration of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture for 1-4 hours at room temperature, protected from light. The reaction time may need to be optimized depending on the specific biomolecule.
-
-
Purification:
-
Remove the unreacted Sulfo-Cy3 azide and copper catalyst using an appropriate method such as dialysis, size-exclusion chromatography, or spin filtration.
-
-
Characterization and Storage:
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for protein) and ~548 nm (for Sulfo-Cy3).
-
Store the labeled conjugate at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click chemistry reaction that is ideal for live-cell imaging and other applications where the cytotoxicity of copper is a concern.[] This method utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) instead of a terminal alkyne.[1][6][7]
Materials:
-
Cyclooctyne-modified biomolecule (e.g., DBCO-protein) in a compatible buffer
-
Sulfo-Cy3 Azide
-
DMSO or nuclease-free water for stock solutions
-
Purification system
Procedure:
-
Prepare Stock Solution:
-
Dissolve Sulfo-Cy3 azide in DMSO or water to a concentration of 10 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the cyclooctyne-modified biomolecule and Sulfo-Cy3 azide in the desired reaction buffer. A 3-10 fold molar excess of the azide is recommended as a starting point.[13]
-
-
Incubation:
-
Incubate the reaction mixture for 1-12 hours at room temperature or 37°C, protected from light.[13] Reaction times are generally longer than for CuAAC and may require optimization.
-
-
Purification:
-
Remove the unreacted Sulfo-Cy3 azide using an appropriate purification method.
-
-
Characterization and Storage:
-
Characterize the labeled conjugate and store it as described in the CuAAC protocol.
-
Troubleshooting
Table 3: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient molar excess of Sulfo-Cy3 azide.- Short reaction time.- Inactive alkyne/azide groups. | - Increase the molar ratio of the labeling reagent.- Increase the incubation time.- Ensure the integrity and reactivity of the functional groups on the biomolecule. |
| Protein Precipitation | - High concentration of organic solvent (e.g., DMSO).- Protein instability under reaction conditions. | - Ensure the volume of organic solvent is less than 10% of the total reaction volume.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. |
| High Background Signal | - Incomplete removal of unreacted dye. | - Optimize the purification step (e.g., increase the number of washes, use a larger volume for dialysis). |
Conclusion
Sulfo-Cy3 azide is a versatile and highly effective fluorescent probe for labeling biomolecules in aqueous solutions. Its superior water solubility and compatibility with both CuAAC and SPAAC click chemistry reactions make it an invaluable tool for a wide range of applications in biological research and drug development, from in vitro assays to cellular imaging. By following the protocols and guidelines presented in these application notes, researchers can achieve robust and reproducible fluorescent labeling of their target biomolecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo-Cyanine 3 azide (A270274) | Antibodies.com [antibodies.com]
- 4. apexbt.com [apexbt.com]
- 5. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Sulfo-Cy3-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 11. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting poor Sulfo-cyanine3 azide labeling efficiency
Technical Support Center: Sulfo-cyanine3 Azide (B81097) Labeling
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor labeling efficiency with Sulfo-cyanine3 azide.
Frequently Asked Questions (FAQs)
Q1: My Sulfo-cyanine3 azide labeling reaction has failed or has very low efficiency. What are the most common causes?
Poor labeling efficiency with Sulfo-cyanine3 azide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions can stem from several factors. The most critical aspect is maintaining the copper catalyst in its active Cu(I) oxidation state.[1][2] Oxidation of Cu(I) to Cu(II) will halt the reaction. Another common issue is the degradation of reagents, improper storage, or the presence of reaction inhibitors in the sample.
Q2: How should I properly store and handle Sulfo-cyanine3 azide?
To ensure the stability of Sulfo-cyanine3 azide, it should be stored at -20°C in the dark and protected from light.[3][4][5] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, always protected from light.[6] The free acid form of the compound can be unstable, so using a stable salt form may be advisable.[7] When handling, avoid prolonged exposure to light.[3][4]
Q3: What is the role of the copper catalyst and how can I ensure it is active?
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction requires a copper(I) catalyst.[1][2][8] Since copper(I) is prone to oxidation, a reducing agent, most commonly sodium ascorbate (B8700270), is added to the reaction mixture to reduce the inactive copper(II) sulfate (B86663) (CuSO₄) precursor to the active Cu(I) state in situ.[1][8][9] It is crucial to use freshly prepared sodium ascorbate solution for each reaction.
Q4: Can components in my sample inhibit the labeling reaction?
Yes, certain substances can interfere with the CuAAC reaction. Chelating agents like EDTA will sequester the copper catalyst, inhibiting the reaction.[9] High concentrations of reducing agents other than sodium ascorbate can also interfere with the reaction. It is also important to be aware that excess alkyne can inhibit the Cu–THPTA catalyst in aqueous solutions.[1][2]
Q5: Is an organic co-solvent necessary for the labeling reaction?
No, one of the key advantages of Sulfo-cyanine3 azide is its high water solubility due to the presence of sulfonate groups.[3][10][11][12] This allows the click reaction to be carried out in purely aqueous buffers without the need for organic co-solvents like DMF or DMSO.[3][4][10] This is particularly beneficial when working with sensitive biological molecules.[3][6]
Troubleshooting Guide
Problem: Low or No Fluorescence Signal
| Potential Cause | Recommended Solution |
| Inactive Copper Catalyst | The Cu(I) catalyst is essential for the reaction.[1][2] Ensure a fresh solution of sodium ascorbate is used as a reducing agent to convert CuSO₄ to the active Cu(I) form.[1][9] Prepare the sodium ascorbate solution immediately before use. |
| Degraded Sulfo-Cy3 Azide | Improper storage can lead to dye degradation. Store the dye at -20°C in the dark.[3][4][5] Avoid repeated freeze-thaw cycles and prolonged exposure to light. |
| Presence of Inhibitors | Buffers containing chelating agents (e.g., EDTA) will inactivate the copper catalyst.[9] Purify your alkyne-modified molecule to remove any potential inhibitors. |
| Incorrect Reaction pH | The optimal pH for the CuAAC reaction is typically around 7-8. Ensure your reaction buffer is within this range. |
| Insufficient Reagent Concentration | Low concentrations of either the azide or alkyne will slow down the reaction rate. Ensure you are using the recommended concentrations (see protocol below). |
| Oxygen Interference | Oxygen can oxidize the Cu(I) catalyst.[1] While sodium ascorbate helps mitigate this, for very sensitive reactions, degassing the reaction buffer may be beneficial.[13] |
Problem: High Background Signal
| Potential Cause | Recommended Solution |
| Excess Unreacted Dye | Unreacted Sulfo-cyanine3 azide can lead to high background fluorescence. Ensure thorough purification of the labeled product using methods like dialysis, size-exclusion chromatography, or HPLC.[9][10][14] |
| Non-specific Binding | The sulfonated nature of the dye reduces non-specific binding, but it can still occur.[10] Include washing steps after the labeling reaction to remove non-specifically bound dye. |
| Dye Aggregation | Although Sulfo-Cy3 is designed to reduce aggregation, high concentrations can still lead to the formation of aggregates.[10][12] Use the recommended dye concentration in your protocol. |
Experimental Protocols & Methodologies
General Protocol for Sulfo-cyanine3 Azide Labeling
This protocol is a starting point and may require optimization for specific applications.
-
Prepare the Reagents:
-
Alkyne-modified sample: Dissolve your alkyne-containing molecule (protein, nucleic acid, etc.) in a suitable aqueous buffer (e.g., PBS, pH 7.4).
-
Sulfo-cyanine3 azide: Prepare a stock solution (e.g., 10 mM) in water or buffer.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): Prepare a 50 mM stock solution in water. THPTA is a ligand that stabilizes the Cu(I) catalyst.[1]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water. This solution must be made fresh immediately before use.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified sample (to a final concentration of 10-100 µM).
-
Sulfo-cyanine3 azide (2-5 fold molar excess over the alkyne).
-
Premix of CuSO₄ and THPTA. Add the CuSO₄ solution to the THPTA solution first, then add this mixture to the reaction tube. A common final concentration is 0.1 mM CuSO₄ and 0.5 mM THPTA.[13]
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction (final concentration of 1-5 mM).[13]
-
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light. Reaction times may need to be optimized.
-
-
Purification:
Recommended Reaction Component Concentrations
| Component | Stock Concentration | Final Concentration | Notes |
| Alkyne-modified Biomolecule | Varies | 10 - 100 µM | Higher concentrations generally lead to faster reactions. |
| Sulfo-cyanine3 Azide | 10 mM | 20 - 500 µM | Use a 2-5 fold molar excess relative to the alkyne. |
| CuSO₄ | 20 mM | 50 - 250 µM | Pre-mix with THPTA ligand before adding to the reaction.[1][2] |
| THPTA Ligand | 50 mM | 250 - 1250 µM | A 5:1 ligand to copper ratio is often recommended.[13] |
| Sodium Ascorbate | 100 mM | 1 - 5 mM | Must be prepared fresh. [9] |
Visualizations
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. apexbt.com [apexbt.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 12. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 13. scispace.com [scispace.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Reducing background fluorescence with Sulfo-cyanine3 azide
Welcome to the Technical Support Center for Sulfo-cyanine3 (Sulfo-Cy3) Azide (B81097). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of Sulfo-Cy3 Azide in experiments, with a focus on reducing background fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cyanine3 Azide and what are its main advantages?
Sulfo-Cyanine3 Azide is a water-soluble fluorescent dye equipped with an azide group for use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions.[1] Its primary advantages include:
-
High Water Solubility: The presence of sulfo-groups enhances its hydrophilicity, allowing for reactions in aqueous buffers without the need for organic co-solvents. This minimizes dye aggregation, a common cause of fluorescence quenching and background signal.[2][3]
-
High Signal-to-Noise Ratio: Experiments have shown that Sulfo-Cy3 Azide provides a higher signal-to-noise ratio compared to other fluorescent azides like BODIPY-FL and non-sulfonated Cy3 azide.[4]
-
Reduced Non-Specific Binding: Due to its hydrophilicity, non-specific binding of Sulfo-Cy3 Azide to cells and tissues is often low and can be readily removed with standard washing procedures.[4]
-
Bright and Photostable Fluorescence: It exhibits bright orange fluorescence with spectral properties nearly identical to traditional Cy3 dye, making it compatible with standard filter sets.[1]
Q2: What are the primary causes of high background fluorescence when using Sulfo-Cy3 Azide?
High background fluorescence in experiments using Sulfo-Cy3 Azide can stem from several sources:
-
Non-specific binding of the dye: The azide probe itself can bind non-specifically to cellular components.
-
Suboptimal blocking: Inadequate blocking of non-specific binding sites in the sample can lead to background from both the dye and antibodies (if used).
-
Inefficient washing: Failure to completely remove unbound Sulfo-Cy3 Azide after the click reaction is a major contributor to high background.
-
Copper-mediated fluorescence: Copper ions used as a catalyst in the click reaction can sometimes contribute to background fluorescence.[5]
-
Suboptimal Fixation and Permeabilization: The methods used to fix and permeabilize cells can expose intracellular components that may non-specifically bind the dye.
Q3: How can I minimize non-specific binding of Sulfo-Cy3 Azide?
To minimize non-specific binding, consider the following:
-
Optimize Dye Concentration: Use the lowest concentration of Sulfo-Cy3 Azide that still provides a robust signal. A typical starting concentration is between 1-5 µM.[4]
-
Thorough Washing: Increase the number and duration of washing steps after the click reaction to ensure all unbound dye is removed.
-
Use of Blocking Agents: Incorporate blocking agents like Bovine Serum Albumin (BSA) in your buffers.[5]
Q4: Does the copper catalyst in the click reaction contribute to background fluorescence?
Yes, copper ions can sometimes lead to background fluorescence. To mitigate this:
-
Use a Copper Chelator: Include a copper-chelating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in your click reaction mix. This not only reduces copper-mediated background but also protects cells from copper-induced toxicity.[6]
-
Post-Reaction Wash with a Chelator: A final wash with a copper chelator like EDTA can help to quench any residual copper-mediated fluorescence.[5]
Troubleshooting Guides
High Background Fluorescence
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding of Sulfo-Cy3 Azide | 1. Decrease the concentration of Sulfo-Cy3 Azide (start with a titration from 1-5 µM).[4]2. Increase the number and duration of washing steps after the click reaction.3. Add a blocking agent like 1% BSA to your buffers during the click reaction.[5] | Reduced background fluorescence in negative controls and clearer specific signal. |
| Ineffective Blocking (in immunofluorescence) | 1. Increase blocking time (e.g., 1 hour at room temperature).2. Change the blocking agent (e.g., from BSA to normal serum from the species of the secondary antibody).[7] | Decreased non-specific binding of antibodies and the fluorescent probe. |
| Copper-Mediated Fluorescence | 1. Ensure the use of a copper-chelating ligand (e.g., THPTA) in a 5-fold excess over the copper sulfate (B86663) in the click reaction mix.[8]2. Perform a final wash with a copper chelator like EDTA after the click reaction.[5] | Quenching of non-specific fluorescence caused by residual copper ions. |
| Suboptimal Permeabilization | 1. Titrate the concentration and incubation time of your permeabilization agent (e.g., Triton X-100, Tween-20).[9]2. Consider a milder permeabilization agent if high background persists. | Reduced exposure of intracellular components that may non-specifically bind the dye. |
| Inadequate Washing | 1. Increase the number of post-reaction washes (e.g., from 3 to 5 times).2. Increase the duration of each wash (e.g., from 5 to 10 minutes).3. Use a larger volume of washing buffer. | More efficient removal of unbound Sulfo-Cy3 Azide, leading to a cleaner background. |
Data Presentation
Table 1: Comparison of Signal-to-Noise Ratios for Different Fluorescent Azides
| Fluorescent Azide | Relative Signal-to-Noise Ratio | Cell Type |
| BODIPY-FL Azide | Lowest | Human iPS cells, Human NP cells |
| Cy3 Azide | Intermediate | Human iPS cells, Human NP cells |
| Sulfo-Cy3 Azide | Highest | Human iPS cells, Human NP cells |
Data summarized from a study comparing fluorescent azides for the detection of EdU incorporation. The signal was measured in EdU-labeled nuclei, and the noise was measured in regions outside the nuclei or in EdU-negative cells.[4]
Table 2: Recommended Starting Concentrations for Click Chemistry Reaction Components
| Component | Stock Solution Concentration | Final Concentration |
| Sulfo-Cy3 Azide | 1 mM in water or DMSO | 1 - 5 µM |
| Copper (II) Sulfate (CuSO₄) | 20 mM in water | 100 µM |
| THPTA (Copper Chelator) | 100 mM in water | 500 µM |
| Sodium Ascorbate | 300 mM in water (prepare fresh) | 5 mM |
These concentrations are a starting point and may require optimization for your specific application.[6][8][10]
Experimental Protocols
Detailed Protocol for Immunofluorescence Staining with Sulfo-Cy3 Azide Click Chemistry
This protocol provides a general workflow for labeling a target protein using a primary antibody, an alkyne-modified secondary antibody, and detection with Sulfo-Cy3 Azide via a click reaction.
1. Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
-
Permeabilize cells with 0.2% Tween-20 in PBS for 30 minutes at room temperature.[9]
-
Wash cells three times with PBS for 5 minutes each.
2. Blocking:
-
Block non-specific binding sites by incubating cells in a blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Tween-20) for 1 hour at room temperature.[11]
3. Antibody Incubation:
-
Incubate cells with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash cells three times with PBS for 5 minutes each.
-
Incubate cells with an alkyne-modified secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash cells three times with PBS for 5 minutes each.
4. Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use by adding the following components in order to PBS:
-
Sulfo-Cy3 Azide to a final concentration of 2 µM.
-
THPTA to a final concentration of 500 µM.
-
Copper (II) Sulfate to a final concentration of 100 µM.
-
Sodium Ascorbate to a final concentration of 5 mM (add last to initiate the reaction).
-
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash cells three times with PBS for 10 minutes each.
-
(Optional) Perform a final wash with 50 mM EDTA in PBS for 5 minutes to chelate any remaining copper ions.
5. Counterstaining and Mounting:
-
Counterstain nuclei with DAPI (1 µg/mL in PBS) for 5 minutes.
-
Wash cells twice with PBS.
-
Mount the coverslip on a microscope slide using an anti-fade mounting medium.
Mandatory Visualizations
Caption: A flowchart illustrating the key steps in an immunofluorescence experiment using Sulfo-Cy3 Azide click chemistry.
Caption: A decision-making flowchart for troubleshooting high background fluorescence in Sulfo-Cy3 Azide experiments.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. angiotensin-1-2-1-8-amide.com [angiotensin-1-2-1-8-amide.com]
- 3. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 4. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. biossusa.com [biossusa.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. ajmb.org [ajmb.org]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
How to improve signal-to-noise with Sulfo-cyanine3 azide
Welcome to the technical support center for Sulfo-Cyanine3 (Sulfo-Cy3) Azide (B81097). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for optimizing signal-to-noise ratio (SNR) and achieving high-quality results in your fluorescence labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cyanine3 Azide and what are its primary applications?
A1: Sulfo-Cyanine3 Azide is a highly water-soluble and photostable fluorescent dye.[1] Its key feature is an azide (-N₃) group, which allows it to be covalently attached to alkyne-modified biomolecules through a highly specific reaction known as click chemistry.[2] The presence of sulfonate groups makes it particularly well-suited for labeling proteins, nucleic acids, and other sensitive biological samples in aqueous environments without the need for organic co-solvents.[1][3] This minimizes the risk of sample perturbation and dye aggregation.[3]
Q2: What are the excitation and emission maxima for Sulfo-Cy3 Azide?
A2: The spectral properties of Sulfo-Cy3 Azide are nearly identical to the traditional Cy3® dye. The approximate excitation maximum is between 553-563 nm, and the emission maximum is between 566-584 nm.[3][4]
Q3: Why is my signal-to-noise ratio poor when using Sulfo-Cy3 Azide?
A3: A poor signal-to-noise ratio can be attributed to two main factors: low specific signal or high background fluorescence. Low signal can result from inefficient click chemistry reactions, while high background can be caused by non-specific binding of the dye or autofluorescence from the sample itself. This guide provides detailed troubleshooting steps for both scenarios.
Q4: Can Sulfo-Cy3 Azide be used for live-cell imaging?
A4: Yes, its high water solubility and biocompatibility make it suitable for labeling live cells.[3] The click reaction is bioorthogonal, meaning the azide and alkyne groups are largely inert within biological systems and do not disrupt normal cellular processes.[5] However, for copper-catalyzed click chemistry (CuAAC), the potential cytotoxicity of the copper catalyst must be considered and reaction conditions should be optimized for minimal cell exposure. Copper-free click chemistry variants are often preferred for live-cell applications.
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal
A weak or absent signal is a common issue indicating an inefficient labeling reaction. Use the following guide to diagnose and resolve the problem.
-
Degraded Reagents:
-
Cause: The Sulfo-Cy3 Azide probe may be degraded due to improper storage (e.g., prolonged exposure to light). The sodium ascorbate reducing agent is particularly prone to oxidation.
-
Solution: Store Sulfo-Cy3 Azide at -20°C in the dark.[1] Always prepare fresh sodium ascorbate solution immediately before use.[6]
-
-
Inactive Copper Catalyst:
-
Cause: The click reaction requires Copper in the Cu(I) oxidation state. Dissolved oxygen in the reaction buffer can oxidize Cu(I) to the inactive Cu(II) state.
-
Solution: Prepare all buffers with deoxygenated water and briefly degas solutions before adding the catalyst.[6] Include a copper-chelating ligand like THPTA or BTTAA at a 5:1 molar ratio to copper to protect the Cu(I) state and increase reaction efficiency.[5][7]
-
-
Suboptimal Reagent Concentrations:
-
Cause: The concentration of the dye, biomolecule, or catalyst components may be too low for an efficient reaction.
-
Solution: Increase the concentration of the Sulfo-Cy3 Azide probe; a 2 to 10-fold molar excess over the alkyne-modified biomolecule is often recommended.[6] Refer to the quantitative data tables below to optimize component concentrations.
-
-
Interfering Buffer Components:
-
Cause: Certain buffer components can interfere with the click reaction. Tris buffers, for example, can chelate copper and inhibit catalysis.[6] Reducing agents like DTT or TCEP can also interfere.
-
Solution: Use non-interfering buffers such as PBS or HEPES.[6] If reducing agents are present in your sample, remove them via dialysis or a desalting column prior to the labeling reaction.[6]
-
Problem 2: High Background Fluorescence
High background fluorescence obscures the specific signal, leading to a poor signal-to-noise ratio. This can be caused by non-specific binding of the fluorescent dye or by endogenous autofluorescence in the sample.
-
Non-Specific Binding:
-
Cause: Cyanine dyes can exhibit non-specific binding to cells and surfaces, particularly through charge-based or hydrophobic interactions.[8][9] This is more pronounced with highly sulfonated dyes.[8]
-
Solution: Incorporate blocking steps using agents like Bovine Serum Albumin (BSA) or specialized commercial blocking buffers designed to minimize non-specific dye binding.[8][9] Ensure that any unreacted dye is thoroughly removed.
-
-
Insufficient Washing:
-
Cause: Residual, unbound Sulfo-Cy3 Azide will contribute to high background.
-
Solution: Increase the number and duration of wash steps after the labeling reaction.[10] Adding a non-ionic detergent like Tween-20 (e.g., 0.05%) to the wash buffer can help remove non-specifically bound dye.
-
-
Sample Autofluorescence:
-
Cause: Many biological samples, particularly fixed tissues, contain endogenous molecules (e.g., collagen, elastin, lipofuscin) that fluoresce, contributing to background noise.[11][12]
-
Solution: Always image an unlabeled control sample to determine the level of autofluorescence.[11] If autofluorescence is high, consider using a commercial quenching agent like TrueVIEW® or Sudan Black B.[12]
-
-
Dye Concentration Too High:
-
Cause: Using an excessive concentration of Sulfo-Cy3 Azide increases the likelihood of non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal dye concentration that provides a strong specific signal without introducing high background.[13] Often, a final concentration in the range of 2-40 µM is a good starting point for optimization.[14]
-
Data Presentation
Table 1: Recommended Reagent Concentrations for CuAAC Reactions
| Component | Typical Concentration Range | Key Considerations |
| Alkyne-Modified Biomolecule | 1 - 50 µM | Lower concentrations may require longer reaction times or higher excess of other reagents.[6] |
| Sulfo-Cy3 Azide | 10 µM - 1 mM | Use at least a 2- to 10-fold molar excess over the alkyne-biomolecule.[6] |
| Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | This is the source for the active Cu(I) catalyst.[7] |
| Copper Ligand (e.g., THPTA) | 250 µM - 5 mM | Maintain a ligand-to-copper ratio of at least 5:1 to protect the catalyst and biomolecule.[6][7] |
| Reducing Agent (Sodium Ascorbate) | 1 - 5 mM | Should be prepared fresh and added last to initiate the reaction. |
| Additive (Aminoguanidine) | 25 µL (from stock) | Can be added to intercept byproducts from ascorbate oxidation that may damage proteins.[7][15] |
Experimental Protocols
Detailed Protocol: Labeling of Alkyne-Modified Protein in Solution
This protocol provides a general workflow for labeling a protein containing an alkyne modification with Sulfo-Cy3 Azide using a copper-catalyzed click reaction (CuAAC).
1. Materials Required:
-
Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
Sulfo-Cyanine3 Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Copper Ligand (e.g., THPTA)
-
Sodium Ascorbate
-
Deionized, degassed water
-
DMSO (if needed for stock solutions)
-
Purification column (e.g., desalting column) to remove excess dye
2. Preparation of Stock Solutions:
-
Sulfo-Cy3 Azide (10 mM): Dissolve the required amount in deionized water or DMSO. Store protected from light at -20°C.
-
Copper(II) Sulfate (20 mM): Dissolve CuSO₄·5H₂O in deionized water. This solution is stable at room temperature.[14]
-
THPTA Ligand (100 mM): Dissolve THPTA in deionized water. This solution is stable at room temperature.[14]
-
Sodium Ascorbate (100 mM): Dissolve sodium ascorbate in deionized water. This solution must be prepared fresh immediately before use.
3. Labeling Reaction Procedure:
-
In a microcentrifuge tube, combine the alkyne-modified protein with reaction buffer (e.g., PBS) to achieve the desired final protein concentration (e.g., 25 µM).
-
Add the Sulfo-Cy3 Azide stock solution to achieve the desired final concentration (e.g., 250 µM, a 10-fold excess). Mix gently.
-
Prepare a premixed catalyst solution. In a separate tube, add the THPTA ligand stock solution followed by the Copper(II) Sulfate stock solution. The final concentrations in the reaction should be ~500 µM THPTA and ~100 µM CuSO₄. Vortex briefly to mix.
-
Add the premixed catalyst solution to the protein/azide mixture. Mix gently.
-
To initiate the reaction, add the freshly prepared sodium ascorbate stock solution to a final concentration of ~2.5 mM.
-
Protect the reaction from light and incubate at room temperature for 1-2 hours. Incubation can also be performed at 4°C overnight, which may be beneficial for sensitive proteins.
4. Purification:
-
After incubation, remove the unreacted Sulfo-Cy3 Azide and catalyst components.
-
This is typically achieved using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein, which will be visibly colored and will elute in the void volume.
5. Verification and Storage:
-
Confirm labeling by measuring the absorbance of the purified protein solution at 280 nm (for protein) and ~555 nm (for Sulfo-Cy3).
-
Store the labeled protein according to its specific requirements, typically at 4°C or -20°C, protected from light.
Signaling Pathway and Workflow Diagrams
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 4. Sulfo-Cy3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. biotium.com [biotium.com]
- 9. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 10. researchgate.net [researchgate.net]
- 11. southernbiotech.com [southernbiotech.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. biotium.com [biotium.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Non-specific binding of Sulfo-cyanine3 azide to cells
Welcome to the Technical Support Center for Sulfo-Cyanine3 Azide (B81097). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the non-specific binding of Sulfo-Cyanine3 Azide to cells.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cyanine3 Azide and what are its primary applications?
Sulfo-Cyanine3 Azide is a water-soluble fluorescent dye commonly used in bioorthogonal chemistry, specifically in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry".[1][2] Its high water solubility, brightness, and photostability make it an excellent choice for labeling alkyne-modified biomolecules in aqueous environments.[1][3] Common applications include the detection of newly synthesized DNA (via EdU incorporation), RNA, and proteins, as well as metabolic glycan labeling for tracking exosomes.[4][5]
Q2: What are the main causes of non-specific binding of Sulfo-Cyanine3 Azide to cells?
Non-specific binding of Sulfo-Cyanine3 Azide can lead to high background fluorescence, obscuring the specific signal. The primary causes include:
-
Hydrophobic Interactions: Although Sulfo-Cy3 is designed to be hydrophilic, residual hydrophobic characteristics can lead to non-specific binding with cellular components like lipids and proteins.[6][7]
-
High Dye Concentration: Using an excessively high concentration of the dye can increase the likelihood of non-specific interactions.[8][9]
-
Inadequate Washing: Insufficient or improper washing steps after the click reaction can leave unbound dye in the sample.[10]
-
Cell Type and Density: Some cell types may be inherently "stickier," and low cell density can expose more of the culture surface, leading to higher background.[11]
-
Presence of Endogenous Azides or Alkynes: While rare, the presence of naturally occurring azides or alkynes in cells could contribute to background signal.
Q3: How does the sulfonated nature of Sulfo-Cyanine3 Azide help in reducing non-specific binding?
The presence of sulfo groups makes Sulfo-Cyanine3 Azide highly water-soluble and hydrophilic.[3] This property is advantageous as it minimizes the aggregation of the dye in aqueous buffers and reduces non-specific binding driven by hydrophobic interactions with cellular components.[5][12] This allows for labeling reactions to be performed in purely aqueous solutions without the need for organic co-solvents like DMSO, which can sometimes disrupt cell membranes and contribute to background.[1][12]
Q4: Can sodium azide (NaN3) in my buffers interfere with the click reaction?
Yes, sodium azide should be avoided in buffers used for click chemistry.[13] NaN3 can interfere with both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click reactions, significantly reducing the labeling efficiency.[13]
Troubleshooting Guides
High Background Fluorescence
| Potential Cause | Recommended Solution | Expected Outcome |
| Dye concentration is too high. | Perform a titration experiment to determine the optimal dye concentration. Start with a lower concentration (e.g., 1-5 µM) and incrementally increase it.[8][9] | Reduced background signal while maintaining a strong specific signal. |
| Inadequate washing. | Increase the number and duration of wash steps after the click reaction. Use a buffer containing a mild detergent like Tween-20 (e.g., 0.05% in PBS). | Removal of unbound dye, leading to a cleaner background. |
| Non-specific binding to cellular components. | Include a blocking step before the click reaction. A common blocking agent is 1-3% Bovine Serum Albumin (BSA) in PBS.[6][14] | Saturation of non-specific binding sites on cells, reducing background fluorescence. |
| Hydrophobic interactions. | Consider a post-labeling wash with a solution that can disrupt weak hydrophobic interactions, such as a low concentration of urea (B33335) (e.g., 1-2 M), though this should be tested for compatibility with your sample.[6][7] | Reduction of non-specific dye adherence to cellular structures. |
| Cell type-specific issues. | For adherent cells, ensure a confluent monolayer to minimize background from the culture dish. For suspension cells, ensure proper pelleting and removal of supernatant during washes. | Minimized contribution of the culture vessel surface to background fluorescence. |
Weak or No Signal
| Potential Cause | Recommended Solution | Expected Outcome |
| Inefficient click reaction. | Ensure all click reaction components are fresh and at the correct concentrations. The reaction time may need optimization; try extending the incubation period. For CuAAC, ensure the copper source and reducing agent are active. | Increased labeling efficiency and a stronger specific signal. |
| Low incorporation of the alkyne-modified substrate. | Optimize the concentration and incubation time for the alkyne-modified substrate (e.g., EdU). Ensure cells are healthy and metabolically active. | Sufficient incorporation of the alkyne handle for subsequent detection. |
| Degradation of the dye. | Store Sulfo-Cyanine3 Azide protected from light at -20°C.[1][15] Avoid repeated freeze-thaw cycles. | Preservation of dye fluorescence and reactivity. |
| Incompatible buffers. | Ensure buffers are free of sodium azide and other components that might interfere with the click reaction.[13] | An environment conducive to an efficient click reaction. |
| Imaging settings are not optimal. | Check the excitation and emission filters on the microscope to ensure they are appropriate for Sulfo-Cyanine3 (Excitation max ~555 nm, Emission max ~570 nm).[14][16] | Proper detection of the fluorescent signal. |
Quantitative Data
| Parameter | Sulfo-Cyanine3 Azide | Reference |
| Maximum Excitation Wavelength (λex) | ~553-555 nm | [4][14][15] |
| Maximum Emission Wavelength (λem) | ~566-570 nm | [4][15][16] |
| Molar Extinction Coefficient (ε) | ~150,000 - 162,000 M⁻¹cm⁻¹ | [2][12] |
| Quantum Yield (Φ) | ~0.1 | [2][12] |
| Solubility | Highly soluble in water and other polar solvents like DMSO and DMF. | [2][12][15] |
Experimental Protocols
Protocol: EdU Labeling and Detection with Sulfo-Cyanine3 Azide
This protocol provides a general workflow for labeling newly synthesized DNA in cultured cells using EdU and detecting it with Sulfo-Cyanine3 Azide via a click reaction.
-
Cell Seeding: Seed cells on a suitable culture vessel (e.g., coverslips in a 24-well plate) and allow them to adhere and grow to the desired confluency.
-
EdU Incorporation:
-
Prepare a working solution of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) in complete cell culture medium. A final concentration of 10 µM is a good starting point.
-
Remove the old medium from the cells and add the EdU-containing medium.
-
Incubate for the desired pulse-labeling time (e.g., 1-2 hours) under standard cell culture conditions.
-
-
Cell Fixation and Permeabilization:
-
Wash the cells twice with Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Blocking (Optional but Recommended):
-
Incubate the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes at room temperature to reduce non-specific binding.[14]
-
-
Click Reaction:
-
Prepare the click reaction cocktail. For a 500 µL reaction volume, add the following components in order:
-
PBS: 435 µL
-
Sulfo-Cyanine3 Azide (10 mM stock): 1 µL (final concentration: 20 µM)
-
Copper (II) Sulfate (CuSO₄) (100 mM stock): 5 µL (final concentration: 1 mM)
-
Sodium Ascorbate (500 mM stock, freshly prepared): 10 µL (final concentration: 10 mM)
-
-
Note: A copper-chelating ligand like THPTA can be included to improve reaction efficiency and reduce cell damage.
-
Remove the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Wash the cells three times with PBS containing 0.05% Tween-20.
-
(Optional) Counterstain the nuclei with a DNA stain like DAPI.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for Sulfo-Cyanine3 and any counterstains used.
-
Visualizations
Caption: Experimental workflow for EdU labeling and detection with Sulfo-Cyanine3 Azide.
Caption: Troubleshooting logic for high background fluorescence.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo-Cyanine 3 azide (A270274) | Antibodies.com [antibodies.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Facile Metabolic Glycan Labeling Strategy for Exosome Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. biotium.com [biotium.com]
- 10. benchchem.com [benchchem.com]
- 11. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. Sulfo-Cy3-Azide, Azides of Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Effect of sodium azide on Sulfo-cyanine3 azide click reaction
Here is a technical support center for the effect of sodium azide (B81097) on the Sulfo-cyanine3 azide click reaction.
This guide addresses common issues encountered when using sodium azide in buffers for Sulfo-cyanine3 azide click reactions (Copper-Catalyzed Azide-Alkyne Cycloaddition - CuAAC).
Frequently Asked Questions (FAQs)
Q1: Why is my Sulfo-cyanine3 azide click reaction failing or showing very low fluorescence?
A: A common cause for failure or low efficiency in click chemistry reactions is the presence of sodium azide (NaN₃) in your buffers or sample solutions.[1] Sodium azide is frequently used as a bacteriostatic preservative but directly interferes with the azide-alkyne cycloaddition process.[1][2]
Q2: How exactly does sodium azide interfere with the click reaction?
A: Sodium azide interferes in two primary ways:
-
Competitive Reaction : Being an inorganic azide, sodium azide competes with your Sulfo-cyanine3 azide for the alkyne-modified molecule.[1] This leads to the formation of non-fluorescent side products and consumes your target molecule.
-
Catalyst Inhibition : While less documented, azide ions can potentially interact with the copper (I) catalyst, reducing its catalytic activity which is essential for the reaction.[3]
Q3: What concentration of sodium azide is problematic for the click reaction?
A: Even low concentrations of sodium azide can significantly reduce the efficiency of CuAAC reactions.[1] The inhibitory effect is dose-dependent; as the concentration of sodium azide increases, the degree of labeling (DOL) of your target molecule decreases significantly.[1] For highly sensitive applications, complete removal is recommended.
Q4: How can I remove sodium azide from my sample before the click reaction?
A: The most effective methods leverage the significant size difference between most biomolecules (e.g., IgG antibodies at ~150 kDa) and sodium azide (65 Da).[4][5]
-
Desalting/Gel Filtration : Ideal for smaller sample volumes (1-3 mL), this method uses size-exclusion columns (like Sephadex G-25) to quickly separate the larger biomolecules from the small sodium azide molecules.[5][6]
-
Dialysis : Suitable for larger sample volumes (up to 70 mL), this technique uses a semi-permeable membrane with a specific molecular weight cut-off (e.g., 10-30 kDa) to allow the small azide molecules to diffuse out into a larger volume of buffer while retaining the larger biomolecules.[4][7]
Q5: Are there any alternatives to sodium azide for preserving my samples if I plan to perform a click reaction?
A: Yes, if a preservative is essential, consider alternatives that do not contain azides. Options include ProClin preservatives or Thimerosal, though it's crucial to verify their compatibility with your specific downstream applications.[8] For the click reaction itself, it is best to use buffers without any preservatives.
Q6: Can I overcome the inhibition by simply adding more Sulfo-cyanine3 azide or copper catalyst?
A: While increasing reactant concentrations might seem like a solution, it is not recommended. Adding excess reagents can lead to increased background signal, purification challenges, and potential protein precipitation. The most reliable and efficient solution is to remove the interfering sodium azide from the system.[1]
Troubleshooting Guide: Low or No Click Reaction Signal
If you are experiencing poor results with your Sulfo-cyanine3 azide labeling, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low-signal click reactions.
Data on Sodium Azide Inhibition
Quantitative analysis shows a clear, concentration-dependent inhibition of CuAAC reactions by sodium azide. The following data, adapted from a study on protein labeling, illustrates this effect.
| Sample Condition | NaN₃ Concentration (wt%) | NaN₃ Concentration (mM) | Degree of Labeling (DOL) | % Inhibition (Approx.) |
| Positive Control (No NaN₃) | 0% | 0 mM | 0.821 | 0% |
| Low NaN₃ | 0.03% | 4.6 mM | 0.766 | ~7% |
| Medium NaN₃ | 0.3% | 46 mM | 0.741 | ~10% |
| High NaN₃ | 3% | 460 mM | 0.497 | ~40% |
| Negative Control (Unmodified Protein) | 0% | 0 mM | 0.002 | N/A |
Table adapted from data on CuAAC labeling of ovalbumin.[1]
Key Experimental Protocols
Protocol 1: Sodium Azide Removal via Desalting Spin Column
This protocol is suitable for sample volumes of 1-3 mL.[5]
-
Prepare the Column : Remove the cap from a G-25 spin column and centrifuge at 1,000 x g for 2 minutes to remove the storage buffer.[5]
-
Equilibrate : Place the column in a new collection tube. Add your desired azide-free reaction buffer (e.g., PBS) to the column and centrifuge at 1,000 x g for 2 minutes. Repeat this step 3-4 times, discarding the flow-through each time.[5]
-
Load Sample : Slowly add your biomolecule sample containing sodium azide to the center of the packed resin bed.
-
Elute : Centrifuge the column at 1,000 x g for 2 minutes. The eluate in the collection tube is your purified, azide-free biomolecule sample.[5]
Protocol 2: General Protocol for Sulfo-cyanine3 Azide Click Reaction (CuAAC)
This protocol is a starting point for labeling an alkyne-modified biomolecule. Optimization may be required.
-
Prepare Biomolecule : Ensure your alkyne-modified biomolecule is in an azide-free buffer at a known concentration (e.g., 25-50 µM).
-
Prepare Reagents :
-
Sulfo-Cy3 Azide : Prepare a 5-10 mM stock solution in water or DMSO.
-
Copper (II) Sulfate (CuSO₄) : Prepare a 20 mM stock solution in water.[9]
-
Ligand (e.g., THPTA) : Prepare a 50 mM stock solution in water.[9][10] The ligand stabilizes the Cu(I) ion and improves reaction efficiency.[10]
-
Reducing Agent (Sodium Ascorbate) : Prepare a fresh 100 mM stock solution in water immediately before use.[9]
-
-
Set up the Reaction : In a microcentrifuge tube, combine the components in the following order: a. Alkyne-modified biomolecule solution. b. Sulfo-Cy3 Azide (add to a final concentration of 2-5 fold molar excess over the alkyne).[9] c. A premixed solution of CuSO₄ and THPTA ligand. A 1:5 ratio of copper to ligand is common.[9] Add to a final copper concentration of 50-250 µM. d. Add Sodium Ascorbate to initiate the reaction (final concentration of ~5 mM).[9]
-
Incubate : Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
Purify : Remove excess dye and reaction components using a desalting column, dialysis, or another appropriate purification method.
Reaction and Inhibition Mechanism
The CuAAC reaction is a highly efficient cycloaddition. However, the presence of sodium azide introduces a competitive pathway that reduces the formation of the desired fluorescently labeled product.
Caption: Sodium azide competes with the intended click reaction.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. THE REACTION OF SODIUM AZIDE WITH FLUOROCHROMES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. broadpharm.com [broadpharm.com]
Technical Support Center: Optimizing Copper Catalyst Concentration for Sulfo-cyanine3 Azide
Welcome to the technical support center for the optimization of copper catalyst concentration in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Sulfo-cyanine3 azide (B81097). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during your experiments in a question-and-answer format.
| Problem | Question | Possible Cause(s) | Suggested Solution(s) |
| Low Reaction Yield | Why is the labeling efficiency or reaction yield with Sulfo-cyanine3 azide lower than expected? | 1. Inactive Copper Catalyst: The active catalyst is Cu(I), which can be readily oxidized to the inactive Cu(II) by dissolved oxygen.[1][2] 2. Suboptimal Reagent Concentrations: Incorrect concentrations of copper, ligand, or reducing agent can lead to a slow or incomplete reaction.[3] 3. Interfering Substances: Buffers like Tris can chelate copper and inhibit the reaction.[3] Free thiols in your sample can also bind to the copper catalyst.[4] 4. Insufficient Reducing Agent: The reducing agent (sodium ascorbate) can be depleted by dissolved oxygen, leading to catalyst inactivation.[4] | 1. Deoxygenate Reaction Mixture: Before adding the copper catalyst, purge the solvent with an inert gas such as argon or nitrogen.[1][5] 2. Optimize Component Ratios: A 5:1 molar ratio of ligand (e.g., THPTA) to CuSO₄ is often recommended to stabilize the Cu(I) and accelerate the reaction.[4][6] Ensure the sodium ascorbate (B8700270) is in excess and freshly prepared.[2] 3. Use Appropriate Buffers: Employ non-coordinating buffers like phosphate, HEPES, or carbonate within a pH range of 6.5-8.0.[1][3] If your biomolecule has copper-chelating motifs, consider increasing the copper and ligand concentrations.[4] 4. Add Excess Reducing Agent: Use a sufficient concentration of freshly prepared sodium ascorbate (e.g., 2.5 mM or higher) to maintain a reducing environment.[3][5] |
| High Background Fluorescence | What is causing high background fluorescence in my imaging or analysis? | 1. Non-specific Binding of the Dye: Sulfo-cyanine3 azide, while hydrophilic, might non-specifically adhere to cellular components or surfaces.[7] 2. Dye Aggregation: Although Sulfo-cyanine3 is highly water-soluble, at very high concentrations or in certain buffer conditions, aggregation can occur, leading to fluorescent precipitates.[8][9] 3. Unreacted Dye: Insufficient washing steps can leave behind unreacted Sulfo-cyanine3 azide. | 1. Optimize Washing Steps: Increase the number and duration of washing steps post-reaction to remove unbound dye. 2. Reduce Dye Concentration: Titrate the concentration of Sulfo-cyanine3 azide to the lowest effective concentration. A final concentration of 2 to 40 µM is a common starting range.[10] 3. Use Blocking Agents: For cell-based assays, consider using a blocking agent to reduce non-specific binding. |
| Precipitation in Reaction Mixture | Why is a precipitate forming during my click reaction? | 1. Product Insolubility: The final labeled product may have lower solubility in the reaction buffer than the starting materials.[2] 2. Protein Aggregation: Reactive oxygen species (ROS) generated by the copper/ascorbate system can lead to protein crosslinking and precipitation.[3] Byproducts of ascorbate oxidation can also modify proteins.[3] 3. Catalyst Precipitation: In the absence of a stabilizing ligand or if the ascorbate is added before the ligand has complexed with the copper, insoluble copper species may form.[11] | 1. Adjust Solvent System: For non-biological samples, adding a co-solvent like DMSO can improve the solubility of hydrophobic molecules.[5] 2. Use Protective Agents: The use of a copper-chelating ligand like THPTA is crucial as it protects biomolecules from oxidative damage.[4][6] Adding aminoguanidine (B1677879) can help suppress side reactions from ascorbate byproducts.[3][12] 3. Correct Order of Addition: Always premix the CuSO₄ and the THPTA ligand before adding them to the reaction mixture. The sodium ascorbate should be added last to initiate the reaction.[3][11] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of copper for the CuAAC reaction with Sulfo-cyanine3 azide?
A1: The optimal copper concentration typically ranges from 50 µM to 100 µM for bioconjugation reactions.[3] However, for specific applications like cell labeling, concentrations as low as 10-40 µM have been used successfully, especially with chelating azides.[13][14] For labeling of fixed and permeabilized cells, a starting concentration of 2 mM CuSO₄ may be a good starting point for optimization.[15]
Q2: Why is a ligand like THPTA necessary, and what is the recommended concentration?
A2: A water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is crucial for several reasons. It stabilizes the catalytically active Cu(I) oxidation state, accelerates the reaction, and protects sensitive biomolecules from damage by reactive oxygen species (ROS) that can be generated.[4][6][12] A common recommendation is to use a 5-fold molar excess of THPTA relative to the copper sulfate (B86663) concentration.[4][15]
Q3: How much sodium ascorbate should I use, and when should I add it?
A3: Sodium ascorbate is used to reduce Cu(II) to the active Cu(I) catalyst. It should be in molar excess to both the copper and any dissolved oxygen. A final concentration of 2.5 mM to 5 mM is often sufficient.[3][6][16] It is critical to prepare the sodium ascorbate solution fresh and add it to the reaction mixture last to initiate the click reaction.[3][11]
Q4: Can I use Tris buffer for my reaction?
A4: It is highly recommended to avoid Tris buffer as it is a competitive and inhibitory ligand for copper, which can significantly reduce the reaction efficiency.[3] Recommended buffers include phosphate, HEPES, and carbonate.[3]
Q5: How can I remove residual copper from my sample after the reaction?
A5: For non-biomolecule samples, treating the reaction mixture with a copper-chelating resin can effectively remove residual copper ions.[5] For biomolecules, purification methods that separate small molecules, such as dialysis or size-exclusion chromatography, are typically employed.
Data Presentation
The following table summarizes recommended starting concentrations for the key components in a CuAAC reaction. Note that optimal concentrations may vary depending on the specific substrates and experimental conditions.
| Component | Stock Concentration | Final Concentration Range | Key Considerations |
| CuSO₄ | 20 mM - 100 mM in H₂O | 50 µM - 2 mM | Start with 50-100 µM for bioconjugation.[3][15] |
| THPTA Ligand | 50 mM - 100 mM in H₂O | 250 µM - 10 mM | Maintain a 5:1 molar ratio with CuSO₄.[4][15] |
| Sodium Ascorbate | 100 mM - 300 mM in H₂O | 2.5 mM - 5 mM | Always prepare fresh and add last.[3][10][16] |
| Sulfo-cyanine3 Azide | 1 mM - 10 mM in H₂O or DMSO | 2 µM - 40 µM | Titrate to find the lowest effective concentration to minimize background.[10] |
| Alkyne-modified Substrate | Varies | Typically 1-2 equivalents relative to the azide | Ensure solubility in the reaction buffer. |
| Aminoguanidine (Optional) | 100 mM in H₂O | 1 mM - 5 mM | Include to protect proteins from ascorbate byproducts.[3][12][16] |
Experimental Protocols
Detailed Protocol for a Standard CuAAC Reaction
This protocol provides a general workflow for the conjugation of an alkyne-modified biomolecule with Sulfo-cyanine3 azide.
1. Preparation of Stock Solutions:
-
CuSO₄: Prepare a 20 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be prepared fresh before each experiment.
-
Sulfo-cyanine3 Azide: Prepare a 10 mM stock solution in deionized water or DMSO.
-
Alkyne-modified Biomolecule: Prepare in a compatible, non-coordinating buffer (e.g., PBS, HEPES).
2. Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and Sulfo-cyanine3 azide in your chosen buffer.
-
Prepare a premixed catalyst solution in a separate tube by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., for a final CuSO₄ concentration of 100 µM, you would use a final THPTA concentration of 500 µM). Let this mixture stand for a few minutes.
-
Add the premixed catalyst solution to the tube containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the desired final concentration.
-
Gently mix the reaction and protect it from light.
3. Reaction and Purification:
-
Allow the reaction to proceed at room temperature for 1-2 hours. Incubation at 4°C overnight is also an option for sensitive biomolecules.[2]
-
Monitor the reaction progress using an appropriate analytical technique if possible.
-
Purify the labeled product using a suitable method to remove unreacted dye, catalyst, and other small molecules (e.g., size-exclusion chromatography, dialysis).
Visualizations
Caption: Experimental workflow for CuAAC labeling with Sulfo-cyanine3 azide.
Caption: Troubleshooting logic for addressing low yield in CuAAC reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. jenabioscience.com [jenabioscience.com]
- 16. broadpharm.com [broadpharm.com]
Sulfo-cyanine3 azide photobleaching and prevention
Welcome to the technical support center for Sulfo-Cyanine3 (Sulfo-Cy3) Azide (B81097). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and overcome common challenges related to photobleaching and signal integrity.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-Cy3 Azide and what are its primary applications?
Sulfo-Cy3 Azide is a water-soluble fluorescent dye equipped with an azide group for use in copper-catalyzed or copper-free click chemistry reactions.[1][2] Its sulfonate groups enhance its hydrophilicity, making it ideal for labeling biomolecules such as proteins and oligonucleotides in aqueous environments without the need for organic co-solvents.[2][3] This property is particularly advantageous for live-cell imaging and labeling sensitive biological samples.[4] Common applications include fluorescence microscopy, flow cytometry, and other fluorescence-based assays where covalent labeling of alkyne-modified molecules is required.
Q2: What is photobleaching and why is it a concern for Sulfo-Cy3 Azide?
Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process leads to a loss of fluorescent signal, which can compromise the quality and quantitative accuracy of imaging experiments. Like other cyanine (B1664457) dyes, Sulfo-Cy3 is susceptible to photobleaching, primarily through reactions with reactive oxygen species (ROS) generated when the dye transitions to its triplet state during excitation.[5][6] Minimizing photobleaching is crucial for obtaining high-quality, long-duration imaging data.
Q3: How can I prevent or minimize the photobleaching of Sulfo-Cy3 Azide?
Several strategies can be employed to reduce the photobleaching of Sulfo-Cy3 Azide:
-
Use Antifade Reagents: These chemical cocktails are added to mounting media to reduce the rate of photobleaching. Common antifade agents include n-propyl gallate (NPG), p-phenylenediamine (B122844) (PPD), and 1,4-diazabicyclo[2.2.2]octane (DABCO). Commercial antifade reagents like ProLong™ Gold and VECTASHIELD® are also widely used.[7]
-
Employ Oxygen Scavenging Systems: These systems, such as the glucose oxidase and catalase (GGO) system, remove dissolved oxygen from the imaging medium, thereby preventing the formation of damaging singlet oxygen.[5]
-
Utilize Triplet State Quenchers: Compounds like Trolox (a water-soluble vitamin E analog) and cyclooctatetraene (B1213319) (COT) can deactivate the excited triplet state of the fluorophore, returning it to the ground state before it can react with oxygen.[5]
-
Optimize Imaging Parameters: Reduce the intensity and duration of the excitation light. Use the lowest possible laser power and exposure time that still provides a sufficient signal-to-noise ratio.
-
Choose the Right Mounting Medium: The choice of mounting medium can significantly impact photostability. Some homemade and commercial options are specifically formulated to reduce photobleaching.
Troubleshooting Guides
Problem 1: Weak or No Fluorescent Signal After Click Chemistry Labeling
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Click Reaction | - Verify Reagent Quality: Ensure that your Sulfo-Cy3 Azide, copper catalyst (if applicable), and reducing agent are not expired and have been stored correctly. - Optimize Catalyst Concentration: For copper-catalyzed reactions, titrate the concentration of the copper catalyst and ligand. Too little catalyst will result in an incomplete reaction, while too much can quench fluorescence. - Check Alkyne Incorporation: Confirm that the alkyne modification on your target biomolecule was successful using an alternative detection method if possible. |
| Fluorescence Quenching | - Excess Copper: High concentrations of copper(I) ions can quench the fluorescence of cyanine dyes. Ensure thorough washing steps after the click reaction to remove residual copper. Consider using a copper chelator in the final wash steps. - Dye Aggregation: Although Sulfo-Cy3 is designed to reduce aggregation, high labeling densities can still lead to self-quenching.[2] Consider reducing the concentration of the dye used in the labeling reaction. |
| Incorrect Filter Sets | - Verify Microscope Settings: Ensure that the excitation and emission filters on your microscope are appropriate for Sulfo-Cy3 (Excitation max ~555 nm, Emission max ~570 nm). |
Problem 2: High Background Fluorescence in Imaging
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding of Sulfo-Cy3 Azide | - Optimize Dye Concentration: Use the lowest concentration of Sulfo-Cy3 Azide that provides adequate signal. Titrate the dye concentration to find the optimal balance between signal and background.[8] - Increase Wash Steps: After the click chemistry reaction, increase the number and duration of wash steps to remove any unbound dye.[8] Using a mild detergent like Tween-20 in the wash buffer can also help. - Use a Blocking Step: Before adding the click chemistry reagents, consider a blocking step with a protein-based blocker like bovine serum albumin (BSA) to reduce non-specific binding sites.[9] |
| Autofluorescence of Cells or Tissue | - Image Unstained Controls: Always include an unstained control sample to assess the level of natural autofluorescence.[9] - Use Spectral Unmixing: If your microscope has this capability, you can spectrally separate the Sulfo-Cy3 signal from the autofluorescence. - Chemical Quenching of Autofluorescence: Treat fixed samples with a quenching agent like sodium borohydride (B1222165) (0.1% in PBS for 10-15 minutes) to reduce aldehyde-induced autofluorescence.[9] |
| Contaminated Reagents or Media | - Use Fresh Buffers: Prepare fresh buffers and imaging media to avoid microbial contamination, which can be a source of fluorescence.[9] - Check Mounting Medium: Some mounting media can be autofluorescent. Check the specifications of your mounting medium and consider trying an alternative if necessary. |
Problem 3: Rapid Photobleaching During Image Acquisition
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Absence of Antifade Protection | - Use an Antifade Mounting Medium: Mount your samples in a commercial or homemade antifade medium. ProLong™ Gold is a popular choice for cyanine dyes.[10] - Add an Oxygen Scavenger to Live-Cell Imaging Media: For live-cell imaging, supplement your medium with an oxygen scavenging system like GGO.[5] |
| High Excitation Light Intensity | - Reduce Laser Power: Use a neutral density filter or lower the laser power to the minimum required for a good signal. - Minimize Exposure Time: Use the shortest possible exposure time for your camera. - Limit Continuous Exposure: When not acquiring images, block the excitation light path. |
| Inherent Photolability | - Consider Alternative Dyes: If photobleaching remains a significant issue for very long imaging experiments, consider using a more photostable dye from a different class, if compatible with your experimental setup. |
Quantitative Data on Photobleaching Prevention
The following tables summarize the photostability of the Cy3 fluorophore, a close spectral and structural analog of Sulfo-Cy3, in the presence of various antifade reagents. This data can serve as a guide for selecting an appropriate photoprotection strategy.
Table 1: Photobleaching Half-life of Cy3 with Different Antifade Reagents
| Antifade Reagent/System | Photobleaching Half-life (seconds) | Improvement Factor (vs. Buffer) | Reference |
| Buffer Only | ~9 | 1x | [5] |
| n-Propyl Gallate (NPG) | ~90 | 10x | [11] |
| VECTASHIELD® | ~96 | ~10.7x | [5] |
| GGO Oxygen Scavenger | ~44 | 4.9x | [5] |
| GGO + Trolox | ~130 | 14.4x | [5] |
| GGO + ROXS | ~258 | 28.7x | [5] |
| GGO + TSQ | >300 | >33x | [5] |
Note: Data is for the Cy3 fluorophore and may vary slightly for Sulfo-Cy3 Azide. The specific experimental conditions (e.g., excitation intensity) will also affect the photobleaching rate.
Experimental Protocols
Protocol 1: Click Chemistry Labeling of Cells with Sulfo-Cy3 Azide for Fluorescence Microscopy
This protocol provides a general workflow for labeling alkyne-modified proteins in fixed cells.
-
Cell Culture and Fixation:
-
Culture cells on coverslips to the desired confluency.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular targets):
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL reaction, mix:
-
1-5 µM Sulfo-Cy3 Azide
-
1-2 mM Copper(II) Sulfate (from a 100 mM stock in water)
-
5-10 mM Sodium Ascorbate (from a 100 mM stock in water, freshly prepared)
-
Optional: 100 µM TBTA or THPTA ligand (from a 10 mM stock in DMSO/water)
-
Top up to 100 µL with PBS.
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.[12]
-
-
Washing:
-
Remove the click reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.
-
Perform a final wash with PBS.
-
-
Mounting:
-
Mount the coverslip onto a microscope slide using an antifade mounting medium (e.g., ProLong™ Gold or a homemade NPG-glycerol solution).
-
Seal the edges of the coverslip with nail polish and allow the mounting medium to cure (if applicable) before imaging.[10]
-
Protocol 2: Preparation of a Homemade n-Propyl Gallate (NPG) Antifade Mounting Medium
This recipe provides a cost-effective alternative to commercial antifade reagents.
-
Prepare a 10X PBS stock solution.
-
Prepare a 2% (w/v) stock solution of n-propyl gallate (Sigma P3130) in glycerol (B35011). Note: NPG dissolves slowly in glycerol and may require gentle heating and stirring.
-
To make the final mounting medium:
-
Mix 1 part of 10X PBS with 9 parts of the 2% NPG in glycerol solution.
-
Adjust the pH to ~8.0-8.5 with NaOH if necessary.
-
Store the final solution in small aliquots at -20°C, protected from light.[7]
-
Visualizations
Diagram 1: General Workflow for Sulfo-Cy3 Azide Labeling and Imaging
Caption: Experimental workflow for labeling and imaging with Sulfo-Cy3 Azide.
Diagram 2: Simplified Photobleaching and Prevention Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. sulfo-cy3-azide.com [sulfo-cy3-azide.com]
- 3. interchim.fr [interchim.fr]
- 4. cy3-alkyne.com [cy3-alkyne.com]
- 5. Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection [inis.iaea.org]
- 7. bidc.ucsf.edu [bidc.ucsf.edu]
- 8. Background in Fluorescence Imaging | Thermo Fisher Scientific - SE [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Mounting Media and Antifades | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Fluorescence microscopy: reduced photobleaching of rhodamine and fluorescein protein conjugates by n-propyl gallate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Hybrid Detection Method Based on Peroxidase-mediated Signal Amplification and Click Chemistry for Highly Sensitive Background-free Immunofluorescent Staining - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-cyanine3 azide aggregation issues and solutions
This guide provides troubleshooting advice and answers to frequently asked questions regarding aggregation issues with Sulfo-Cyanine3 Azide (B81097). It is intended for researchers, scientists, and drug development professionals using this dye in click chemistry and other labeling applications.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered during experiments with Sulfo-Cyanine3 Azide, with a focus on issues arising from dye aggregation.
Q1: My fluorescent signal is weak or completely absent after labeling. What could be the cause?
A weak or absent signal is often the primary symptom of dye aggregation. Cyanine (B1664457) dyes like Sulfo-Cy3 are prone to forming aggregates (particularly H-aggregates) in aqueous solutions, which leads to self-quenching of the fluorescence.[1]
-
High Concentration: Using too high a concentration of the dye in your reaction buffer can promote aggregation. The sulfonate groups on Sulfo-Cy3 azide are designed to improve water solubility, but aggregation can still occur at high concentrations.[2]
-
Improper Dissolution: Adding a large volume of the dye's organic stock solution (e.g., DMSO) directly into an aqueous buffer can cause localized high concentrations, leading to precipitation or aggregation.
-
Suboptimal Buffer Conditions: The presence of certain salts or a non-optimal pH can enhance dye aggregation.
-
Over-labeling of Biomolecules: Attaching too many dye molecules to a single protein or antibody can also cause dye-dye quenching.[1]
Solution Checklist:
-
Optimize Dye Concentration: Perform a titration to find the lowest effective concentration of Sulfo-Cy3 azide that still provides a good signal.
-
Review Dissolution Protocol: Ensure you are adding the dye stock solution dropwise to your aqueous reaction buffer while vortexing to promote rapid mixing.
-
Check Reaction Buffer: If possible, test your reaction in a buffer with lower ionic strength.
-
Determine Degree of Labeling (DOL): If labeling proteins, aim for an optimal DOL to avoid quenching. This may require adjusting the molar ratio of dye to protein in your reaction.[1]
Q2: I'm observing punctate or speckled staining in my fluorescence microscopy images. Is this related to aggregation?
Yes, a punctate (dot-like) staining pattern is a classic indicator of fluorescent probe aggregation or precipitation.[3] Instead of binding specifically to the intended target, the dye forms small aggregates that deposit non-specifically within the cell or on the tissue, resulting in bright, speckle-like artifacts.
-
Cause: This typically happens when the dye is not fully soluble in the final staining buffer. Even with sulfonated dyes, if the concentration exceeds its solubility limit under the specific buffer conditions (pH, salt content), it will precipitate.
-
Troubleshooting:
-
Centrifuge the Staining Solution: Before applying to your sample, spin the final staining solution in a microcentrifuge at high speed (e.g., >14,000 x g) for 5-10 minutes to pellet any aggregates. Use the supernatant for staining.
-
Reduce Dye Concentration: Lower the concentration of the Sulfo-Cy3 azide in your staining buffer.
-
Add a Surfactant: Consider adding a low concentration of a non-ionic surfactant, such as 0.05% Tween-20, to your washing buffers to help reduce non-specific binding and keep the dye soluble.
-
Increase Wash Steps: After staining, increase the number and duration of washing steps to help remove non-specifically bound aggregates.[4]
-
Q3: My click chemistry reaction has a low yield, and I suspect the dye is the problem. How can aggregation affect the reaction?
Dye aggregation can significantly hinder the efficiency of a click chemistry reaction.
-
Steric Hindrance: When Sulfo-Cy3 azide molecules aggregate, the azide functional groups can become buried within the aggregate structure. This makes them inaccessible to the alkyne group on the target biomolecule, preventing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) from occurring efficiently.
-
Precipitation: If the dye aggregates to the point of precipitation, it is effectively removed from the reaction, lowering its available concentration and reducing the labeling yield.
Solution Checklist:
-
Follow the SOP for Dye Preparation: Use the recommended protocol for preparing the dye working solution to ensure it is monomeric and fully dissolved before initiating the reaction (see Protocol II).
-
Use Fresh Reagents: Ensure the copper source and reducing agent (e.g., sodium ascorbate) for the CuAAC reaction are fresh. The click reaction is only effective when copper is in the correct valency.[5]
-
Degas the Solution: If precipitation is observed after adding all reaction components, gently bubbling an inert gas like nitrogen or argon through the mixture can sometimes help. In some protocols, brief heating can also redissolve precipitates, but this should be done with caution to avoid denaturing biomolecules.
-
Confirm Target Reactivity: Ensure the alkyne-modified target molecule is stable and its reactive group is accessible.
II. Data Presentation
Cyanine dye aggregation is a concentration-dependent process that directly impacts its spectral properties. While Sulfo-Cy3 azide is engineered for high aqueous solubility, it can still form H-aggregates at high concentrations, leading to a characteristic blue-shift in its absorption maximum and a decrease in fluorescence.
Disclaimer: The following data is illustrative of the typical behavior of sulfonated cyanine dyes in aqueous buffers. Actual values may vary based on specific experimental conditions (buffer composition, pH, temperature).
Table 1: Effect of Concentration on Sulfo-Cy3 Azide Spectral Properties
| Concentration (µM) | Predominant Species | Approx. Absorbance Max (λmax) | Relative Fluorescence Quantum Yield | Observations |
| < 1 | Monomer | ~550 nm | 1.00 | Ideal range for high fluorescence output. |
| 10 | Monomer / Dimer | ~545 nm | 0.75 | Onset of aggregation, slight blue-shift and quenching. |
| 50 | Dimer / H-Aggregates | ~525 nm | 0.30 | Significant H-aggregation, noticeable blue-shift and strong quenching. |
| > 100 | H-Aggregates | ~515 nm | < 0.10 | Severe aggregation and fluorescence quenching. Potential for precipitation. |
Table 2: Influence of Additives on Sulfo-Cy3 Azide Aggregation (at 20 µM)
| Buffer Condition | Effect on Aggregation | Approx. Absorbance Max (λmax) | Relative Fluorescence | Rationale |
| PBS (Standard) | Moderate | ~540 nm | 1.00 | Baseline condition. |
| PBS + 2 M NaCl | Increased Aggregation | ~520 nm | 0.45 | High ionic strength shields charges, promoting π-π stacking. |
| PBS + 0.05% Tween-20 | Reduced Aggregation | ~548 nm | 1.25 | Surfactant micelles can help disperse dye molecules, preventing aggregation. |
III. Experimental Protocols
Protocol I: Standard Operating Procedure for Preparation of Sulfo-Cy3 Azide Stock and Working Solutions
This protocol is designed to minimize aggregation when preparing Sulfo-Cy3 azide for click chemistry.
-
Reagent Preparation:
-
Allow the vial of solid Sulfo-Cy3 azide to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the dye in anhydrous, high-quality DMSO.[5] Vortex briefly to ensure it is fully dissolved.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into single-use volumes in low-protein-binding tubes.
-
Store aliquots at -20°C, protected from light and moisture.[5] Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Determine the final concentration needed for your reaction (typically 20-100 µM).
-
Prepare the aqueous reaction buffer (e.g., PBS).
-
While gently vortexing the reaction buffer, add the required volume of the 10 mM DMSO stock solution dropwise. This ensures rapid dilution and prevents localized high concentrations that lead to precipitation. The final concentration of DMSO in the reaction should ideally be kept below 10%.
-
Protocol II: Detection of Sulfo-Cy3 Azide Aggregation using UV-Vis Spectroscopy
This protocol allows for the qualitative and semi-quantitative assessment of dye aggregation by observing shifts in the absorption spectrum.
-
Instrumentation:
-
Use a UV-Vis spectrophotometer capable of scanning the visible range (e.g., 400-700 nm).
-
-
Sample Preparation:
-
Prepare a series of Sulfo-Cy3 azide dilutions in your final experimental buffer (e.g., PBS) at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM).
-
Use a 1 cm path length quartz cuvette for measurements.
-
-
Measurement:
-
Use the experimental buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance spectrum for each concentration, scanning from 700 nm down to 400 nm.
-
Ensure the maximum absorbance remains within the linear range of the instrument (typically < 1.5 AU). Dilute samples if necessary.
-
-
Data Analysis:
-
Normalize the absorbance spectra to their respective maxima to easily compare the peak positions.
-
Monomer: At low concentrations (< 1 µM), a primary absorption peak should be visible around 550 nm.
-
H-Aggregate Formation: As concentration increases, the appearance of a new, blue-shifted peak or shoulder (typically between 510-530 nm) indicates the formation of H-aggregates.[6] The main peak at 550 nm will decrease in relative intensity.
-
Isosbestic Point: The presence of a clear isosbestic point (a wavelength where the absorbance does not change with concentration) suggests a clean equilibrium between the monomer and aggregated species.[7]
-
IV. Visualizations
Diagrams created with Graphviz (DOT language) to illustrate key workflows and relationships.
Caption: Troubleshooting workflow for low signal or punctate staining.
Caption: Relationship between causes and effects of dye aggregation.
References
- 1. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. apexbt.com [apexbt.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Proximity-induced H-aggregation of cyanine dyes on DNA-duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GraphViz Examples and Tutorial [graphs.grevian.org]
Technical Support Center: Purification of Sulfo-cyanine3 Azide Labeled Proteins
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and protocols for the purification of proteins labeled with Sulfo-cyanine3 (Sulfo-Cy3) azide (B81097).
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of your Sulfo-Cy3 labeled protein.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Protein Recovery After Purification | 1. Protein Precipitation: The attachment of hydrophobic dye molecules can reduce the solubility of the protein.[1] 2. Nonspecific Adsorption: The protein may be sticking to the purification matrix (e.g., chromatography resin, dialysis membrane, or spin filter).[2][3] 3. Over-dilution: This is a common issue with gravity-flow size-exclusion chromatography (SEC).[2][4] | 1. Optimize Labeling Ratio: Reduce the molar excess of the dye in the labeling reaction to achieve a lower, more soluble Degree of Labeling (DOL).[1][5] Sulfo-Cy3 is a water-soluble dye, which already helps mitigate this issue.[6][7] 2. Change Purification Method: If using spin filters, try a different membrane material or switch to gel filtration.[3] For chromatography, consider using a resin known for low protein binding. 3. Use Spin Columns: Spin columns/desalting columns are fast and generally result in less sample dilution than gravity-flow columns.[8][9] 4. Add Stabilizing Agent: If the final concentration is low (<1 mg/ml), consider adding a stabilizing agent like BSA, but only if it doesn't interfere with downstream applications.[10] |
| Free Dye Remains in Final Product | 1. Inefficient Purification: The chosen method may not be suitable for the size difference between the protein and the free dye. 2. Column Overload (SEC): Applying too much sample volume to a size-exclusion column can lead to poor separation. 3. Insufficient Dialysis: The dialysis time may be too short, or the buffer volume may be too small for effective diffusion.[11] | 1. Select Appropriate Pore Size: For SEC or dialysis, ensure the pore size of the resin or membrane provides a good separation range between your protein's molecular weight and that of the free dye (~700 Da for Sulfo-Cy3 azide).[12] 2. Repeat Purification: Some dyes may require a second round of purification to be completely removed.[10] 3. Optimize Dialysis: Increase the volume of the dialysis buffer (e.g., 1000x the sample volume) and perform multiple buffer changes over a longer period (e.g., overnight).[11] |
| Labeled Protein Appears Precipitated or Aggregated | 1. Over-labeling: High DOL can increase the hydrophobicity of the protein, leading to aggregation.[1][13] 2. Unsuitable Buffer Conditions: The pH or salt concentration of the buffer may not be optimal for the labeled protein's stability. | 1. Reduce Dye-to-Protein Ratio: Lower the molar ratio of dye to protein in the conjugation reaction.[5] A good starting point is a 10-20 fold molar excess of dye.[14] 2. Buffer Optimization: Test different buffer conditions (pH, salt concentration) for storing the purified protein. 3. Analytical SEC: Use analytical size-exclusion chromatography to check for the presence of aggregates in your purified sample.[15] |
| Low or No Fluorescence Signal | 1. Fluorescence Quenching: Over-labeling can cause self-quenching, where adjacent dye molecules absorb energy from one another, reducing the overall fluorescence output.[13][16][17] 2. Unsuccessful Labeling Reaction: The conjugation may have failed. | 1. Determine the DOL: Calculate the Degree of Labeling. If it is very high (e.g., >10 for an antibody), this is likely the cause.[16] Optimize the reaction by reducing the dye-to-protein molar ratio.[5] 2. Verify Labeling: Confirm a successful reaction by running both pre- and post-reaction samples on an SDS-PAGE gel and visualizing the fluorescence. The protein band should be fluorescent only after the reaction. |
| Loss of Protein Biological Activity | 1. Labeling at Active Site: The Sulfo-Cy3 azide may have attached to an amino acid residue (via a pre-modified alkyne or other group) that is critical for the protein's function, such as an antigen-binding site on an antibody.[5][17] | 1. Modify Labeling Strategy: If possible, change the site of modification on the protein to a region away from the functional domain. Site-specific labeling techniques can provide better control.[17] 2. Reduce DOL: A lower degree of labeling reduces the statistical probability of modifying a critical residue. |
Frequently Asked Questions (FAQs)
Q1: Which purification method should I choose to remove free Sulfo-Cy3 azide?
The best method depends on your sample volume, protein size, and available equipment. The most common and effective methods are size-exclusion chromatography (SEC) and dialysis.[18]
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most widely used method. It separates molecules based on size, where the larger labeled protein elutes before the smaller, free dye.[4][12] It is fast and efficient. Commercial spin columns are a convenient form of SEC suitable for small sample volumes.[8][10]
-
Dialysis: This method involves placing the sample in a semi-permeable membrane bag with a specific molecular weight cutoff (MWCO). The small, free dye molecules diffuse out into a large volume of buffer, while the larger protein is retained. This method is gentle but can be time-consuming and lead to sample dilution.[3]
Comparison of Common Purification Methods
| Feature | Spin Column (SEC) | Gravity-Flow SEC | Dialysis |
| Principle | Size Exclusion[12] | Size Exclusion[4] | Diffusion across a semi-permeable membrane |
| Typical Protein Recovery | High (>85-95%)[8][9] | Moderate-High (can be lower due to dilution)[4] | High (>90%) |
| Speed | Very Fast (< 15 minutes)[8] | Moderate (30-60 minutes) | Slow (4 hours to overnight)[3] |
| Purity (Free Dye Removal) | Excellent[10] | Excellent | Excellent |
| Sample Dilution | Minimal | Moderate to High[2] | Moderate[3] |
| Best For | Small to medium volumes (µL to mL)[8] | Medium to large volumes (mL) | Small to very large volumes (µL to >70 mL) |
Q2: How do I calculate the Degree of Labeling (DOL) for my Sulfo-Cy3 labeled protein?
The DOL is the average number of dye molecules conjugated to each protein molecule.[14][16] It is determined spectrophotometrically by measuring the absorbance of the purified protein at 280 nm (for the protein) and at the absorbance maximum (λmax) of the dye (for Sulfo-Cy3, ~550 nm).[11][14]
Calculation Steps:
-
Measure Absorbance: Measure the absorbance of the purified protein solution at 280 nm (A₂₈₀) and ~550 nm (A_dye).
-
Calculate Protein Concentration: The dye also absorbs light at 280 nm, so a correction factor (CF) is needed to get an accurate protein concentration.[11][14]
-
Protein Conc. (M) = [A₂₈₀ - (A_dye × CF)] / ε_protein
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = A_dye / ε_dye
-
-
Calculate DOL:
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
Parameters for Sulfo-Cy3
| Parameter | Symbol | Value |
| Molar Extinction Coefficient | ε_dye | 150,000 M⁻¹cm⁻¹ |
| Absorbance Maximum | λ_max | ~550 nm |
| Correction Factor at 280 nm | CF | 0.08 |
Note: The protein's molar extinction coefficient (ε_protein) is specific to each protein and must be known.
Q3: What is an optimal DOL?
An optimal DOL provides a strong signal without causing precipitation or loss of biological activity.[13] For antibodies, a DOL between 2 and 10 is often ideal.[16] However, the optimal value should be determined empirically for each specific protein and application.[16] Too few labels result in a weak signal, while too many can cause fluorescence quenching.[13]
Q4: How should I store my purified, labeled protein?
Store the labeled protein protected from light at 4°C for short-term storage (up to one month).[10] For long-term storage, add a cryoprotectant like glycerol (B35011) (20-50%) and store in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10][19] If the protein concentration is less than 1 mg/mL, adding a carrier protein like BSA at 1-10 mg/mL can improve stability.[10]
Experimental Protocols
Protocol 1: Purification Using a Spin Desalting Column
This method is ideal for rapid cleanup of small sample volumes (typically 50 µL to 4 mL).[8]
-
Prepare the Column: Remove the column's bottom cap and place it in a collection tube. Centrifuge for 1-2 minutes at 1,000-1,500 x g to remove the storage buffer.[6][20]
-
Equilibrate: Place the column in a new collection tube. Add your desired exchange buffer (e.g., PBS) to the column. Centrifuge again, discarding the flow-through. Repeat this step 2-3 times.[20]
-
Load Sample: Place the column in a clean collection tube. Slowly apply your labeling reaction mixture to the center of the packed resin bed.[10]
-
Elute Labeled Protein: Centrifuge the column for 2 minutes at 1,000-1,500 x g.[6] The flow-through contains your purified, labeled protein. The free dye remains in the column resin.
-
Characterize: Proceed with determining the protein concentration and DOL of the purified sample.
Protocol 2: Purification by Dialysis
This method is suitable for a wide range of sample volumes and is very gentle on the protein.
-
Prepare Membrane: Select a dialysis membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your protein but larger than the free dye (e.g., 10 kDa MWCO is common for antibodies). Prepare the membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).
-
Load Sample: Load your labeling reaction mixture into the dialysis tubing/cassette and seal it securely, ensuring no leaks.
-
Dialyze: Place the sealed sample into a large beaker containing at least 1000 times the sample volume of your desired buffer (e.g., 1 mL sample in 1 L of PBS). Stir the buffer gently with a stir bar.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours at 4°C. For maximum purity, change the buffer 2-3 times, or simply leave it to dialyze overnight.
-
Collect Sample: Carefully remove the sample from the dialysis device.
-
Characterize: Determine the final protein concentration and DOL. Note that the sample volume may have increased slightly.
Visualizations
Caption: General workflow for protein labeling and purification.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Principle of Size-Exclusion Chromatography (SEC).
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. タンパク質蛍光標識 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. itwreagents.com [itwreagents.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 17. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein labeling protocol [abberior.rocks]
- 20. assaygenie.com [assaygenie.com]
Validation & Comparative
A Head-to-Head Comparison of Sulfo-Cyanine3 Azide and Cy3 Azide for Fluorescence Labeling
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of bioorthogonal chemistry, the precise and efficient labeling of biomolecules is paramount for elucidating complex biological processes and advancing therapeutic development. Among the arsenal (B13267) of fluorescent probes, cyanine (B1664457) dyes, particularly in their azide (B81097) forms for click chemistry, have become indispensable tools. This guide provides an in-depth, data-driven comparison of two widely used Cy3 analogues: Sulfo-Cyanine3 azide and the traditional Cy3 azide. We will delve into their key performance metrics, provide detailed experimental protocols, and present visual workflows to aid researchers in selecting the optimal reagent for their specific applications.
Key Performance Characteristics: A Quantitative Overview
The primary distinction between Sulfo-Cyanine3 azide and Cy3 azide lies in their solubility, a factor dictated by the presence of sulfonate groups. This fundamental difference has significant implications for their application in aqueous environments typical for biological experiments. The following table summarizes the key quantitative data for both fluorescent probes.
| Property | Sulfo-Cyanine3 Azide | Cy3 Azide | Key Advantage of Sulfo-Cyanine3 Azide |
| Excitation Maximum (λex) | ~548 - 555 nm[1][2][3][4] | ~553 - 555 nm[5][6][7][8] | Both dyes are well-suited for common laser lines (e.g., 532 nm, 561 nm). |
| Emission Maximum (λem) | ~563 - 572 nm[1][2][3][9] | ~566 - 570 nm[6][7][8] | Similar emission spectra allow for the use of standard TRITC/Cy3 filter sets. |
| Molar Extinction Coefficient (ε) | ~162,000 M⁻¹cm⁻¹[1][2][3] | ~150,000 M⁻¹cm⁻¹[5][6][7][10] | High extinction coefficients for both dyes indicate strong light absorption and bright fluorescence. |
| Fluorescence Quantum Yield (Φ) | ~0.1 - 0.15[1][3][11][12] | 0.15 - 0.31[7][10][11][13][14] | The quantum yield of Cy3 azide can vary, potentially offering higher brightness in certain conditions.[7][10][11][13][14] |
| Solubility | High water solubility[1][2][3][15][16] | Insoluble in water; requires organic co-solvents (DMF, DMSO)[6][10][14] | Enables labeling reactions in purely aqueous buffers, which is ideal for sensitive biomolecules like proteins and live cells.[1][2][3] |
The Decisive Factor: Water Solubility
The most significant differentiator between these two dyes is the presence of sulfonate groups on the Sulfo-Cyanine3 azide molecule. These negatively charged groups impart excellent water solubility, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents like DMSO or DMF.[1][2][3][15][16] This is a critical advantage when working with sensitive biological samples, such as proteins that may denature in the presence of organic solvents, or in live-cell labeling experiments where organic solvents can be toxic.
Conversely, the non-sulfonated Cy3 azide is practically insoluble in water and necessitates the use of organic co-solvents to achieve sufficient concentration for efficient labeling in aqueous media.[6][10][14] While effective, this can introduce complexities and potential artifacts in certain experimental setups.
Experimental Workflows and Logical Relationships
To visualize the application of these dyes in a typical bioconjugation experiment, the following diagrams illustrate the chemical structures and the general workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common click chemistry reaction.
References
- 1. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. Sulfo-Cyanine 3 azide (A270274) | Antibodies.com [antibodies.com]
- 4. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 5. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vectorlabs.com [vectorlabs.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. Fluorescent labeling techniques in biomolecules: a flashback - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. lumiprobe.com [lumiprobe.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. youtube.com [youtube.com]
- 14. Cy3 Azide, 1167421-28-4 | BroadPharm [broadpharm.com]
- 15. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. vectorlabs.com [vectorlabs.com]
A Guide to Alternatives for Sulfo-cyanine3 Azide in Bioorthogonal Labeling
For researchers engaged in chemical biology, drug development, and molecular imaging, the specific and efficient labeling of biomolecules is a critical requirement. Bioorthogonal chemistry, which employs reactions that do not interfere with native biological processes, has become an indispensable tool. Azide-functionalized fluorescent dyes, such as Sulfo-cyanine3 (Sulfo-Cy3) azide (B81097), are widely used in this context, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.
While Sulfo-Cy3 azide is a popular choice, a diverse landscape of alternative fluorescent azides offers a range of spectral properties, brightness, and reactivity to suit various experimental needs. This guide provides a comprehensive comparison of prominent alternatives to Sulfo-Cy3 azide, complete with quantitative performance data, detailed experimental protocols, and visual workflows to assist researchers in selecting the optimal probe for their specific application.
Performance Comparison of Fluorescent Azide Probes
The selection of a fluorescent azide for bioorthogonal labeling is a balance of several key performance metrics. These include the dye's spectral properties (excitation and emission maxima), brightness (a function of molar extinction coefficient and quantum yield), photostability, and the kinetics of its reaction with a chosen bioorthogonal partner. The following table summarizes these key parameters for Sulfo-Cy3 azide and several common alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| Sulfo-Cyanine3 Azide | 548 | 563 | 150,000 | ~0.1 | 15,000 |
| Cyanine3B Azide | 558 | 572 | 130,000 | ~0.68 | 88,400 |
| TAMRA Azide (5-isomer) | 546 | 579 | 91,000[1] | ~0.1 | 9,100 |
| 6-FAM Azide | 496 | 516 | 83,000[2] | ~0.9 | 74,700 |
| BDP FL Azide | 503 | 512 | ~80,000 | ~0.9 | ~72,000 |
| Sulfo-Cyanine5 Azide | 646 | 662 | 250,000 | ~0.2 | 50,000 |
| AF 488 Azide | 495 | 519 | 71,000 | 0.92 | 65,320 |
| AF 555 Azide | 555 | 565 | 150,000 | 0.1 | 15,000 |
| AF 647 Azide | 650 | 665 | 239,000 | 0.33 | 78,870 |
Key Alternatives to Sulfo-Cyanine3 Azide
Several families of fluorescent dyes offer azide-functionalized variants suitable for bioorthogonal labeling.
-
Other Cyanine (B1664457) Dyes:
-
Cy3B Azide: An improved version of Cy3 with significantly higher quantum yield and photostability, making it a much brighter alternative.
-
Sulfo-Cy5 Azide: A longer-wavelength cyanine dye that is spectrally well-separated from many endogenous fluorophores, making it suitable for multicolor imaging and in vivo studies where autofluorescence can be a concern.
-
-
Rhodamine Derivatives:
-
TAMRA (Tetramethylrhodamine) Azide: A bright and photostable orange-fluorescent dye. It is a well-established fluorophore with good performance in various applications.
-
-
Fluorescein Derivatives:
-
FAM (Fluorescein) Azide: A widely used green-fluorescent dye known for its high quantum yield. However, its fluorescence is pH-sensitive and it is prone to photobleaching.
-
-
BODIPY Dyes:
-
BDP FL Azide: A bright and photostable green-fluorescent dye with sharp emission spectra and low sensitivity to solvent polarity and pH.
-
-
Alexa Fluor Dyes:
-
A large family of spectrally diverse, bright, and photostable dyes. AF 488 (green), AF 555 (orange), and AF 647 (far-red) azides are common choices that offer excellent performance in imaging applications.
-
Bioorthogonal Reaction Chemistries
The choice of fluorescent azide is intrinsically linked to the bioorthogonal reaction used for labeling. The two most common strategies are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction is highly efficient and versatile, proceeding rapidly under mild conditions. However, the requirement for a copper catalyst can be toxic to living cells, limiting its application in live-cell imaging.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free click chemistry utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN, DIFO) that reacts readily with azides without the need for a catalyst. SPAAC is highly biocompatible and is the preferred method for labeling in living systems. The reaction kinetics of SPAAC can vary depending on the specific cyclooctyne used, with second-order rate constants ranging from approximately 0.1 to 1 M⁻¹s⁻¹.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate a typical bioorthogonal labeling workflow and the fundamental difference between CuAAC and SPAAC.
Caption: A generalized workflow for bioorthogonal labeling of biomolecules.
Caption: Key differences between CuAAC and SPAAC bioorthogonal reactions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of bioorthogonal labeling experiments. Below are generalized protocols for labeling proteins with fluorescent azides using both CuAAC and SPAAC.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol describes a general procedure for labeling an alkyne-modified protein with a fluorescent azide.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorescent azide (e.g., 6-FAM Azide) stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (100 mM in water, freshly prepared)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to a final concentration of 1-10 mg/mL in amine-free buffer.
-
Add the fluorescent azide stock solution to the protein solution to a final concentration of 100-200 µM.
-
Prepare the catalyst premix by combining the CuSO₄ stock solution and THPTA stock solution in a 1:5 molar ratio.
-
Add the catalyst premix to the protein-azide mixture to a final CuSO₄ concentration of 1 mM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorbance maximum).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of living cells with a cyclooctyne-functionalized fluorescent dye.
Materials:
-
Cells with azide-modified surface biomolecules (e.g., through metabolic labeling with an azido sugar)
-
Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-AF488) stock solution (1-10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope
Procedure:
-
Culture the cells with the desired azido-metabolic precursor for 24-72 hours to allow for incorporation into surface biomolecules.
-
On the day of the experiment, wash the cells twice with pre-warmed PBS.
-
Prepare the labeling solution by diluting the cyclooctyne-dye stock solution in complete cell culture medium to a final concentration of 10-100 µM.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a CO₂ incubator.
-
Wash the cells three times with pre-warmed PBS to remove excess dye.
-
Replace the PBS with fresh, pre-warmed cell culture medium or an appropriate imaging buffer.
-
Image the labeled cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
Conclusion
The selection of a fluorescent azide for bioorthogonal labeling is a critical decision that can significantly impact the outcome of an experiment. While Sulfo-Cy3 azide remains a valuable tool, a wide array of alternatives offers researchers the flexibility to choose a probe with optimal spectral properties, brightness, and reactivity for their specific needs. By carefully considering the quantitative performance data and the nature of the biological system under investigation, researchers can leverage the power of bioorthogonal chemistry to illuminate complex biological processes with high specificity and sensitivity.
References
A Researcher's Guide: Sulfo-Cyanine3 Azide vs. Other Cyanine Dyes for Microscopy
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that directly influences the quality, reliability, and reproducibility of microscopy data. Sulfo-Cyanine3 (Sulfo-Cy3) azide (B81097) has emerged as a versatile tool for fluorescently labeling biomolecules through "click chemistry." This guide provides an objective comparison of Sulfo-Cy3 azide with its main competitors in the orange-red spectral range—standard Cyanine3 (Cy3) azide, Alexa Fluor 555 azide, and DyLight 550 azide—supported by key performance data and detailed experimental protocols.
Quantitative Comparison of Fluorophore Properties
The performance of a fluorescent dye is primarily determined by its spectral characteristics, brightness, and photostability. Brightness is a function of both the molar extinction coefficient (its efficiency in absorbing light) and the fluorescence quantum yield (its efficiency in converting absorbed light into emitted fluorescence).
| Feature | Sulfo-Cyanine3 Azide | Cyanine3 (Cy3) Azide | Alexa Fluor 555 Azide | DyLight 550 Azide |
| Excitation Max (nm) | 548 nm[1][2] | ~555 nm[3] | ~555 nm[4][5] | 562 nm[3][6] |
| Emission Max (nm) | 563 nm[1][7] | ~570 nm[3] | ~565 nm[4][5] | 576 nm[3][6] |
| Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) | 162,000[1][2] | ~150,000[3] | ~155,000[8] | 150,000[3] |
| Quantum Yield (Φ) | 0.1[1][2][4] | ~0.09 - 0.24[3] | 0.1[4][8] | High |
| Calculated Brightness (ε * Φ) | 16,200 | 13,500 - 36,000 | 15,500 | High |
| Key Features | High Water Solubility : Sulfonated dye allows for labeling in purely aqueous buffers, avoiding organic co-solvents.[1][9][10] | Cost-Effective Standard : A widely used, non-sulfonated dye that often requires organic co-solvents for labeling.[3] | Superior Photostability & Brightness : Highly photostable and resistant to self-quenching, making conjugates exceptionally bright.[5][7][11] | High Performance : Known for high fluorescence intensity and photostability.[12] |
Performance Comparison in Microscopy
While theoretical brightness is a useful metric, the practical performance in microscopy depends heavily on other factors like photostability and resistance to environmental effects.
Brightness and Self-Quenching Sulfo-Cy3 azide and its non-sulfonated counterpart, Cy3, have high extinction coefficients, making them inherently bright dyes.[10][13] However, a significant drawback of traditional Cy dyes is their tendency to form aggregates on labeled proteins, especially at high degrees of labeling.[7] This aggregation leads to self-quenching, where the absorbed light is dissipated as heat rather than emitted as fluorescence, diminishing the signal.[7]
Alexa Fluor 555 was specifically engineered to address this issue. Its sulfonation not only improves water solubility but also reduces dye-dye aggregation.[14] Consequently, protein conjugates of Alexa Fluor 555 are often significantly more fluorescent than those of Cy3, particularly when multiple dye molecules are attached to a single protein.[7][15] Sulfo-Cy3, being a sulfonated version of Cy3, mitigates this aggregation issue compared to standard Cy3, enhancing its performance in aqueous labeling environments.[9][10]
Photostability Photostability, or the dye's resistance to irreversible photodegradation under illumination, is critical for applications requiring long exposure times or repeated imaging, such as time-lapse microscopy or z-stack acquisition. Experimental data consistently shows that Alexa Fluor 555 is significantly more photostable than Cy3.[2][5][7] In one direct comparison, after 95 seconds of continuous illumination, an Alexa Fluor 555 solution retained almost 90% of its initial fluorescence, whereas Cy3 retained only about 75%.[14] This superior photostability allows for longer imaging sessions and the capture of higher-quality images with better signal-to-noise ratios. DyLight dyes are also marketed as having excellent photostability, comparable to the Alexa Fluor series.[12]
Core Application: Bioorthogonal Labeling via Click Chemistry
Sulfo-Cy3 azide is designed for click chemistry, a highly selective bioorthogonal reaction between an azide and an alkyne.[9][16] This allows for the precise labeling of target biomolecules that have been metabolically, enzymatically, or chemically modified to contain an alkyne group, without interfering with other cellular components.[16] The high water solubility of Sulfo-Cy3 azide is a major advantage here, as the reaction can be performed in aqueous buffers, preserving the integrity of sensitive proteins and cells.[1][9]
Experimental Protocols
Protocol: Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Proteins in Cell Lysate
This protocol provides a general method for labeling alkyne-modified proteins with an azide-functionalized dye like Sulfo-Cy3 azide. Optimization may be required depending on the specific protein and experimental setup.
1. Reagent Preparation:
-
Azide Dye Stock Solution (e.g., Sulfo-Cy3 Azide): Prepare a 1 mM stock solution in high-quality, anhydrous DMSO or water. Store at -20°C, protected from light.
-
Copper (II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water. This solution is stable at room temperature.[17]
-
Copper-Stabilizing Ligand (e.g., THPTA): Prepare a 100 mM stock solution of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. THPTA is a water-soluble ligand that improves reaction efficiency and reduces cytotoxicity.[13]
-
Reducing Agent (Sodium Ascorbate): Prepare a 300 mM stock solution of sodium ascorbate (B8700270) in deionized water. This solution must be made fresh immediately before use , as ascorbate readily oxidizes.[13][17]
2. Labeling Reaction: This protocol is based on a final reaction volume of 200 µL.
-
In a microcentrifuge tube, combine the following reagents in order:
-
50 µL of protein lysate (typically 1-5 mg/mL) containing your alkyne-modified protein.
-
100 µL of PBS buffer (pH 7.4).
-
10 µL of 100 mM THPTA solution (Final concentration: 5 mM).
-
4 µL of 1 mM Azide Dye stock solution (Final concentration: 20 µM). Vortex briefly. Note: The optimal dye concentration may range from 2-40 µM and should be optimized to balance signal with background.[17]
-
10 µL of 20 mM CuSO₄ solution (Final concentration: 1 mM). Vortex briefly.
-
-
To initiate the click reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution (Final concentration: 15 mM).[13]
-
Vortex the tube gently to mix all components.
-
Protect the reaction from light by wrapping the tube in aluminum foil.
-
Incubate at room temperature for 30-60 minutes. Longer incubation times may improve labeling efficiency.[13][17]
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or preparation for microscopy.
3. (Optional) Protein Precipitation for Sample Cleanup: To remove unreacted dye and reaction components, proteins can be precipitated.
-
Add 600 µL of methanol (B129727) to the 200 µL reaction mixture and vortex.
-
Add 150 µL of chloroform (B151607) and vortex.
-
Add 400 µL of deionized water and vortex.
-
Centrifuge at high speed (e.g., 15,000 x g) for 5 minutes. A protein pellet will form at the interface between the aqueous (upper) and organic (lower) layers.
-
Carefully remove the upper aqueous layer without disturbing the protein pellet.
-
Wash the pellet with methanol, centrifuge again, and discard the supernatant.
-
Air-dry the pellet before resuspending in an appropriate buffer for your downstream application.
Conclusion and Recommendations
The choice between Sulfo-Cy3 azide and its alternatives depends on the specific demands of the experiment.
-
Choose Sulfo-Cyanine3 Azide for: Applications where high water solubility is paramount to preserve the integrity of sensitive biomolecules during labeling. It offers a good balance of brightness and performance for click chemistry in purely aqueous environments.
-
Choose standard Cyanine3 (Cy3) Azide for: More routine applications where cost is a primary concern and the potential need for organic co-solvents or lower photostability is not a limiting factor.
-
Choose Alexa Fluor 555 Azide for: Demanding imaging applications that require the highest possible brightness and photostability.[5] It is the premium choice for experiments involving long-term time-lapse imaging, single-molecule detection, or when maximizing the signal-to-noise ratio is critical.[5][7]
-
Consider DyLight 550 Azide as: A strong alternative to Alexa Fluor 555, also offering high performance in terms of brightness and photostability.
Ultimately, Sulfo-Cy3 azide is an excellent tool that leverages the power of click chemistry with the benefits of a water-soluble fluorophore. However, for applications where photon budget and photostability are the absolute priority, Alexa Fluor 555 remains the gold standard in this spectral class.
References
- 1. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular and Spectroscopic Characterization of Green and Red Cyanine Fluorophores from the Alexa Fluor and AF Series - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]
- 17. vectorlabs.com [vectorlabs.com]
Validating Sulfo-Cyanine3 Azide Labeling by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and verifiable labeling of biomolecules is paramount. Sulfo-cyanine3 azide (B81097) has emerged as a popular fluorescent probe for this purpose, enabling the tracking and quantification of proteins and other targets through "click chemistry." However, robust validation of this labeling is crucial to ensure data integrity. This guide provides a comprehensive comparison of mass spectrometry-based methods for validating Sulfo-cyanine3 azide labeling, complete with experimental data and detailed protocols.
Sulfo-cyanine3 azide is a water-soluble fluorescent dye featuring an azide group.[1][2] This functional group allows for its covalent attachment to alkyne-modified biomolecules via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] Its fluorescent properties, with an excitation maximum around 548 nm and an emission maximum at approximately 563 nm, make it a suitable alternative to other Cy3 dyes for a variety of applications, including fluorescence microscopy and flow cytometry.[3]
Comparative Analysis of Labeling Validation
Mass spectrometry (MS) offers a powerful and direct method to confirm the successful labeling of a protein or peptide with Sulfo-cyanine3 azide. This technique provides definitive evidence of the covalent modification by detecting the mass shift imparted by the dye. Two primary MS approaches are commonly employed: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Feature | MALDI-TOF MS | LC-MS/MS |
| Principle | Measures the mass-to-charge ratio of intact ions. | Separates peptides by liquid chromatography before mass analysis and fragmentation. |
| Primary Use | Rapid screening of labeling efficiency on intact proteins or larger peptides. | Identification of specific labeling sites and detailed fragmentation analysis. |
| Sample Preparation | Relatively simple, co-crystallization with a matrix. | More complex, involves protein digestion, peptide extraction, and chromatographic separation. |
| Data Output | A single mass spectrum showing peaks for unlabeled and labeled species. | Chromatograms and tandem mass spectra for individual peptides. |
| Advantages | High throughput, good for analyzing simple mixtures. | High sensitivity, provides sequence-specific information, suitable for complex samples. |
| Limitations | Lower resolution for complex samples, may not identify the exact site of labeling. | Lower throughput, data analysis can be more complex. |
Experimental Protocols
I. Labeling of an Alkyne-Modified Peptide with Sulfo-Cyanine3 Azide (CuAAC)
This protocol outlines the fundamental steps for labeling a peptide containing an alkyne group with Sulfo-cyanine3 azide using a copper-catalyzed click reaction.
Materials:
-
Alkyne-modified peptide
-
Sulfo-cyanine3 azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Aminoguanidine
-
Reaction Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Deionized water
-
DMSO (for dissolving dye)
Procedure:
-
Peptide Preparation: Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Prepare a 10 mM stock solution of Sulfo-cyanine3 azide in DMSO.
-
Catalyst Preparation: Prepare fresh stock solutions of 20 mM CuSO₄ in water and 50 mM THPTA in water.
-
Reducing Agent Preparation: Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Alkyne-modified peptide solution
-
Sulfo-cyanine3 azide stock solution (to a final 2-5 fold molar excess over the peptide)
-
THPTA solution (to a final concentration of 1 mM)
-
Copper(II) sulfate solution (to a final concentration of 0.2 mM)
-
-
Initiation: Add the sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours in the dark.
-
Quenching (Optional): The reaction can be stopped by adding EDTA to chelate the copper ions.
-
Purification: Purify the labeled peptide using reverse-phase HPLC or a suitable desalting column to remove excess reagents.
II. Validation by MALDI-TOF MS
This protocol describes the preparation of a sample for MALDI-TOF MS analysis to confirm the mass shift upon labeling.
Materials:
-
Purified labeled and unlabeled peptide
-
MALDI Matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)
-
Matrix Solvent (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid in water)
-
MALDI target plate
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in the matrix solvent.
-
Sample Preparation: Mix the purified labeled peptide (approximately 1-10 pmol) with the matrix solution in a 1:1 ratio. Prepare a separate spot for the unlabeled peptide as a control.
-
Spotting: Spot 1 µL of the sample-matrix mixture onto the MALDI target plate and allow it to air dry completely.
-
Data Acquisition: Analyze the spots using a MALDI-TOF mass spectrometer in positive ion mode.
-
Data Analysis: Compare the mass spectra of the labeled and unlabeled peptides. A successful reaction will show a peak corresponding to the mass of the peptide plus the mass of the Sulfo-cyanine3 azide moiety.
III. Validation by LC-MS/MS
This protocol details the preparation of a labeled protein for LC-MS/MS analysis to identify the specific site of labeling.
Materials:
-
Labeled protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8)
-
Formic acid
-
Acetonitrile
-
C18 desalting column
Procedure:
-
Denaturation and Reduction: Denature the labeled protein in 8 M urea. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylation: Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the digest with formic acid and desalt the peptides using a C18 column.
-
LC-MS/MS Analysis: Analyze the desalted peptides using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
-
Data Analysis: Search the acquired MS/MS data against a protein database using a software tool that allows for the specification of variable modifications. The mass of the Sulfo-cyanine3 azide adduct should be included as a potential modification on the alkyne-containing amino acid.
Visualization of Key Processes
Conclusion
Validating the labeling of biomolecules with Sulfo-cyanine3 azide by mass spectrometry is an indispensable step for ensuring the accuracy and reliability of experimental results. Both MALDI-TOF MS and LC-MS/MS provide powerful, complementary approaches for this validation. While MALDI-TOF MS offers a rapid assessment of overall labeling efficiency, LC-MS/MS provides detailed, sequence-specific information, confirming the precise location of the fluorescent label. The choice between these methods will depend on the specific experimental goals, sample complexity, and available instrumentation. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently validate their labeling experiments and proceed with their downstream applications with a high degree of certainty.
References
A Comparative Guide to the Bioorthogonal Labeling Efficiency of Sulfo-cyanine3 Azide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of bioconjugation and cellular imaging, the choice of a fluorescent probe for bioorthogonal labeling is critical for experimental success. This guide provides a comprehensive comparison of Sulfo-cyanine3 (Sulfo-Cy3) azide (B81097) with other commonly used azide-functionalized fluorescent dyes. The focus is on providing quantitative data and detailed experimental protocols to assist researchers in selecting the most appropriate tool for their specific applications, including live-cell imaging, proteomics, and the development of antibody-drug conjugates (ADCs).
Performance Comparison of Azide-Functionalized Fluorescent Dyes
The efficiency of a bioorthogonal labeling experiment is dependent on the photophysical properties of the fluorescent dye and the kinetics of the click chemistry reaction. This section provides a quantitative comparison of Sulfo-Cy3 azide with several alternatives.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Second-Order Rate Constant with DBCO (M⁻¹s⁻¹) | Second-Order Rate Constant with BCN (M⁻¹s⁻¹) | Key Features |
| Sulfo-cyanine3 Azide | 548[1] | 563[1] | 162,000[1] | 0.1[1] | Not explicitly reported, typical range is 0.1 - 1.0 | Not explicitly reported, typical range is 0.01 - 0.1 | Water-soluble, bright, and photostable.[1][2] |
| Sulfo-cyanine5 Azide | 646 | 662 | 271,000 | 0.2 | Not explicitly reported, typical range is 0.1 - 1.0 | Not explicitly reported, typical range is 0.01 - 0.1 | Far-red fluorescence, high water solubility, low autofluorescence. |
| Sulfo-cyanine7 Azide | 750[3] | 773[3] | 240,600[3] | 0.24 | Not explicitly reported, typical range is 0.1 - 1.0 | Not explicitly reported, typical range is 0.01 - 0.1 | Near-infrared (NIR) emission, suitable for in vivo imaging.[3] |
| Alexa Fluor 555 Azide | 555 | 565 | 150,000 | Not explicitly reported | Not explicitly reported, typical range is 0.1 - 1.0 | Not explicitly reported, typical range is 0.01 - 0.1 | Bright and photostable, well-established alternative. |
| DBCO-TAMRA | 545 | 565 | 92,000 | Not explicitly reported | Reacts with azides | Not applicable | DBCO-functionalized for direct reaction with azides. |
Note: The second-order rate constants for the strain-promoted azide-alkyne cycloaddition (SPAAC) between azide-functionalized dyes and cyclooctynes like DBCO and BCN are influenced by the specific structure of both reactants and the reaction conditions. Generally, DBCO exhibits faster kinetics with aliphatic azides, while BCN can show enhanced reactivity with aromatic azides.[4] The values provided are typical ranges for SPAAC reactions.[5]
Experimental Protocols
Detailed methodologies are crucial for reproducible and efficient bioorthogonal labeling. Below are generalized protocols for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) using Sulfo-Cy3 azide.
Protocol 1: General Protein Labeling with Sulfo-Cy3 Azide and a DBCO- or BCN-modified Protein
This protocol outlines the labeling of a protein that has been functionalized with a DBCO or BCN moiety.
Materials:
-
DBCO- or BCN-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Sulfo-cyanine3 Azide
-
DMSO or DMF (for dissolving the dye)
-
Size-exclusion chromatography column or dialysis cassette for purification
Procedure:
-
Prepare Sulfo-Cy3 Azide Stock Solution: Dissolve Sulfo-Cy3 azide in DMSO or DMF to a final concentration of 10 mM.
-
Reaction Setup: In a microcentrifuge tube, combine the DBCO- or BCN-modified protein with the Sulfo-Cy3 azide stock solution. A 5- to 20-fold molar excess of the Sulfo-Cy3 azide over the protein is recommended to ensure efficient labeling. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 1-4 hours. The optimal reaction time may need to be determined empirically for each specific protein and application. Protect the reaction from light to prevent photobleaching of the cyanine (B1664457) dye.
-
Purification: Remove the unreacted Sulfo-Cy3 azide by size-exclusion chromatography (e.g., a PD-10 desalting column) or by dialysis against PBS at 4°C with several buffer changes.
-
Characterization: Confirm successful labeling by measuring the absorbance of the protein (at 280 nm) and the Sulfo-Cy3 dye (at 548 nm). The degree of labeling can be calculated using the Beer-Lambert law and the respective extinction coefficients. Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning.
Protocol 2: Labeling of Azide-Modified Glycans on Live Cells
This protocol describes the labeling of cell surface glycans that have been metabolically engineered to incorporate azide groups.
Materials:
-
Cells with azide-modified surface glycans
-
Sulfo-cyanine3 azide
-
Cell culture medium
-
PBS (pH 7.4)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Prepare Dye Solution: Prepare a working solution of Sulfo-Cy3 azide in cell culture medium at a final concentration of 10-50 µM.
-
Cell Labeling: Wash the cells with PBS and then incubate them with the Sulfo-Cy3 azide solution for 30-60 minutes at 37°C in a cell culture incubator. Protect the cells from light.
-
Washing: After incubation, wash the cells three times with PBS to remove any unreacted dye.
-
Analysis: The labeled cells can be immediately analyzed by flow cytometry or visualized using a fluorescence microscope with appropriate filter sets for Cy3.
Visualizing the Workflow
To better understand the process, the following diagrams illustrate the key steps in a bioorthogonal labeling experiment and the chemical reaction.
Caption: A generalized workflow for a bioorthogonal labeling experiment.
References
Navigating Fluorescent Labeling: A Guide to Cost-Effective Alternatives for Sulfo-Cyanine3 Azide
For researchers in the life sciences and drug development, fluorescent labeling via click chemistry is an indispensable tool. Sulfo-Cyanine3 (Sulfo-Cy3) azide (B81097) is a widely used reagent for this purpose, prized for its bright orange fluorescence and water solubility. However, budget constraints often necessitate the exploration of more economical options without compromising experimental integrity. This guide provides an objective comparison of cost-effective alternatives to Sulfo-Cy3 azide, supported by photophysical data and detailed experimental protocols to inform your selection process.
Performance Comparison of Sulfo-Cy3 Azide and Alternatives
Several commercially available fluorescent azides offer spectral properties similar to Sulfo-Cy3, making them potential drop-in replacements for applications utilizing the popular Cy3 filter sets. The most prominent alternatives include various Alexa Fluor 555 equivalents (such as AF555, APDye 555, and AZDye 555), ATTO 550 azide, and TAMRA azide. The key performance indicators for these dyes are their photophysical properties, which dictate the brightness and stability of the fluorescent signal.
Experimental evidence suggests that alternatives like Alexa Fluor 555 are not only spectrally similar to Cy3 but also offer superior brightness and photostability.[1] Dyes from the Alexa Fluor and ATTO lines are often engineered to be more resistant to photobleaching and less prone to self-quenching at high degrees of labeling, which can be a significant advantage in demanding imaging applications.[2]
Table 1: Photophysical Properties and Relative Cost of Sulfo-Cy3 Azide and Alternatives
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Relative Brightness (EC x QY) | Relative Cost* |
| Sulfo-Cy3 Azide | 555[3] | 570[3] | ~150,000[4] | ~0.15[1] | 22,500 |
|
| AF555 Azide | 552-555[5][6] | 565-572[2][7] | ~150,000-152,000[5][7] | ~0.1-0.14[5] | 15,000-21,280 |
|
| ATTO 550 Azide | 554 | 576 | ~120,000 | ~0.60 | 72,000 |
|
| 5-TAMRA Azide | 546-555[8][9] | 575-580[9][10] | ~91,000-92,000[8][10] | Not widely reported | - |
|
*Relative Cost is an approximation based on publicly available list prices for 1 mg quantities from various suppliers:
(LowerCost)to
Enhancing Reaction Efficiency
The performance of these dyes also depends on the efficiency of the click chemistry reaction itself. The standard copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be significantly accelerated by using azides that incorporate a copper-chelating motif, such as a picolyl azide.[11] This modification increases the effective local concentration of the copper catalyst at the reaction site, leading to faster kinetics and higher yields, even at lower overall copper concentrations.[11][12] When selecting an alternative, researchers should consider whether a picolyl azide version is available, as this can lead to more efficient labeling, particularly for low-abundance targets.
Experimental Protocols
The choice of protocol depends on the nature of the sample and the desired click chemistry reaction. Copper-catalyzed reactions are robust for purified biomolecules in solution, while copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC) is preferred for live-cell labeling to avoid copper-induced cytotoxicity.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling
This protocol provides a general method for labeling an alkyne-modified protein with a fluorescent azide.
Materials:
-
Alkyne-modified protein in a copper-free buffer (e.g., PBS, pH 7.4)
-
Fluorescent Azide (e.g., Sulfo-Cy3 azide, AF555 azide) stock solution (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)
-
Copper ligand (e.g., THPTA) stock solution (100 mM in water)
-
Reducing agent (e.g., Sodium Ascorbate) stock solution (300 mM in water, freshly prepared)
-
Protein extraction buffer or PBS
-
Methanol (B129727) and Chloroform for protein precipitation (optional)
Procedure:
-
Reaction Setup: In a microfuge tube, combine the following in order:
-
50 µL of protein lysate or purified protein solution (1-5 mg/mL)
-
100 µL of PBS buffer
-
4 µL of 1 mM fluorescent azide solution (final concentration ~20 µM, can be optimized)
-
-
Add Copper and Ligand:
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
-
Initiate Reaction:
-
Add 10 µL of 300 mM sodium ascorbate (B8700270) solution to initiate the reaction. Vortex immediately.
-
-
Incubation:
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
-
Protein Precipitation (for lysate samples):
-
Add 600 µL of methanol, 150 µL of chloroform, and 400 µL of water to the reaction mixture, vortexing after each addition.
-
Centrifuge for 5 minutes at >13,000 x g. Carefully remove the upper aqueous layer.
-
Add 450 µL of methanol to the remaining layers, vortex, and centrifuge again.
-
Discard the supernatant and air-dry the protein pellet.
-
-
Purification (for purified protein):
-
Remove excess dye using a desalting column or dialysis.
-
-
Analysis:
-
Resuspend the protein pellet or use the purified conjugate for downstream analysis such as SDS-PAGE with in-gel fluorescence scanning.
-
(This protocol is adapted from general guidelines provided by multiple suppliers and research articles.[13][14])
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol is for labeling azide-modified cell surface glycans with a DBCO-functionalized fluorescent dye.
Materials:
-
Cells metabolically labeled with an azide-containing sugar (e.g., Ac₄ManNAz)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy3, DBCO-AF555) stock solution (5 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium or PBS with 1% FBS
-
Fixative (e.g., 4% paraformaldehyde in PBS) (for fixed-cell imaging)
Procedure:
-
Cell Preparation:
-
Harvest azide-labeled cells and wash twice with cold PBS to remove unincorporated azide sugar.
-
-
Labeling:
-
Resuspend cells in serum-free medium or PBS/1% FBS.
-
Add the DBCO-functionalized dye to a final concentration of 10-50 µM.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
-
Washing:
-
Wash the cells three to four times with PBS/1% FBS to remove unreacted dye.
-
-
Imaging or Analysis:
-
For live-cell imaging, resuspend cells in an appropriate imaging medium and proceed to microscopy.
-
For fixed-cell analysis, fix the cells with 4% paraformaldehyde for 15-20 minutes, wash with PBS, and then proceed with imaging or flow cytometry.
-
(This protocol is based on general methodologies for SPAAC on live cells.[15][16])
Mandatory Visualizations
To aid in understanding the experimental workflows, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Sulfo-Cy3 Azide, 1801695-56-6 | BroadPharm [broadpharm.com]
- 4. Sulfo-Cy3 Azide | CAS:1801695-56-6 | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Alexa Fluor 555 equivalent | APDye Fluor 555 | AxisPharm [axispharm.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. 5-TAMRA-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 9. 5-Carboxytetramethylrhodamine Azide (5-TAMRA-Azide) [baseclick.eu]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Fast, Cell-compatible Click Chemistry with Copper-chelating Azides for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. benchchem.com [benchchem.com]
- 16. interchim.fr [interchim.fr]
Spectral Overlap of Sulfo-cyanine3 Azide with Common Fluorophores: A Comparative Guide
For researchers utilizing fluorescence-based detection methods, understanding the spectral properties of fluorophores is paramount to successful experimental design. This guide provides a comparative analysis of Sulfo-cyanine3 azide's spectral characteristics against other widely used fluorophores, offering insights into potential spectral overlap and aiding in the selection of appropriate dye combinations for multiplexing applications.
Spectral Properties of Sulfo-cyanine3 Azide (B81097) and Other Common Fluorophores
The selection of compatible fluorophores for multi-color imaging hinges on the separation between their excitation and emission spectra. Significant overlap can lead to bleed-through or crosstalk, where the emission of one fluorophore is detected in the channel of another, complicating data analysis. The following table summarizes the excitation and emission maxima of Sulfo-cyanine3 azide and several other popular fluorescent dyes.
| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |
| Sulfo-cyanine3 azide | ~548-554[1][2][3][4] | ~563-568[1][3][4][5] |
| FITC (Fluorescein-5-isothiocyanate) | ~491-495[2][6] | ~516-519[2][6] |
| TRITC (Tetramethylrhodamine-isothiocyanate) | ~544-557[7] | ~570-576[7] |
| Texas Red | ~586-596[5][8] | ~603-615[5][8] |
| Alexa Fluor 488 | ~496-499[9][10] | ~519-520[9][10] |
| Alexa Fluor 555 | ~553-555[11][12] | ~565-568[11][12] |
| DAPI (4',6-diamidino-2-phenylindole) | ~359[1][13] | ~457-461[1][14] |
Visualizing Spectral Overlap
To visually represent the concept of spectral overlap, the following diagram illustrates the relationship between the emission spectrum of a donor fluorophore and the excitation spectrum of an acceptor fluorophore. Significant overlap between these two spectra is a prerequisite for Förster Resonance Energy Transfer (FRET), a phenomenon that can be harnessed for studying molecular interactions but can also be a source of unwanted signal bleed-through in multiplex fluorescence microscopy.
Caption: Conceptual diagram of spectral overlap between a donor and an acceptor fluorophore.
Experimental Protocol for Quantifying Spectral Overlap
To empirically determine the degree of spectral bleed-through between two fluorophores, such as Sulfo-cyanine3 azide and a potential partner dye, a standard protocol involving single-stained control samples is employed.
Objective: To measure the percentage of emission from a donor fluorophore that is detected in the acceptor's detection channel (and vice versa).
Materials:
-
Microscope with appropriate filters for each fluorophore.
-
Samples stained with only one fluorophore (e.g., Sulfo-cyanine3 azide only) and samples stained with the other fluorophore only (e.g., Alexa Fluor 488 only).
-
Unstained control sample.
-
Image analysis software (e.g., ImageJ, CellProfiler).
Methodology:
-
Image Acquisition:
-
For the single-stained Sulfo-cyanine3 azide sample, acquire an image using the filter set and exposure time optimized for Sulfo-cyanine3 azide (the "primary channel").
-
Without changing the specimen, acquire a second image of the same field of view using the filter set and exposure time for the second fluorophore (e.g., Alexa Fluor 488, the "secondary channel"). This will measure the bleed-through of Sulfo-cyanine3 azide into the Alexa Fluor 488 channel.
-
Repeat this process for the single-stained Alexa Fluor 488 sample, acquiring images in both its primary channel and the Sulfo-cyanine3 azide channel to measure its bleed-through.
-
Acquire an image of the unstained sample in both channels to determine the background fluorescence.
-
-
Image Analysis:
-
For each single-stained sample, define regions of interest (ROIs) that correspond to the stained structures.
-
Measure the mean fluorescence intensity within these ROIs in both the primary and secondary channels.
-
Measure the mean fluorescence intensity of the background in the unstained sample for both channels.
-
-
Calculation of Bleed-through Percentage:
-
Subtract the mean background intensity from all ROI intensity measurements.
-
The bleed-through of Fluorophore A into Fluorophore B's channel is calculated as: (Mean intensity of Fluorophore A in Channel B / Mean intensity of Fluorophore A in Channel A) * 100%
-
The bleed-through of Fluorophore B into Fluorophore A's channel is calculated as: (Mean intensity of Fluorophore B in Channel A / Mean intensity of Fluorophore B in Channel B) * 100%
-
By quantifying the spectral overlap, researchers can make informed decisions about fluorophore combinations and, if necessary, apply spectral unmixing algorithms to correct for bleed-through in their multiplex imaging data. Based on the provided spectral data, Sulfo-cyanine3 azide has the potential for significant spectral overlap with TRITC and Alexa Fluor 555, as their excitation and emission maxima are in close proximity. Careful selection of filter sets and the use of compensation controls are highly recommended when using these dyes in combination.
References
- 1. DAPI | AAT Bioquest [aatbio.com]
- 2. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 3. optolongfilter.com [optolongfilter.com]
- 4. optolongfilter.com [optolongfilter.com]
- 5. Spectrum [Texas Red] | AAT Bioquest [aatbio.com]
- 6. Spectrum [FITC (Fluorescein-5-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 7. Spectrum [TRITC (Tetramethylrhodamine-isothiocyanate)] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Spectrum [Alexa Fluor 488] | AAT Bioquest [aatbio.com]
- 10. FluoroFinder [app.fluorofinder.com]
- 11. Spectrum [Alexa Fluor 555] | AAT Bioquest [aatbio.com]
- 12. FluoroFinder [app.fluorofinder.com]
- 13. Spectrum [DAPI (4,6-Diamidino-2-phenylindole)] | AAT Bioquest [aatbio.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Head-to-Head Comparison: Sulfo-cyanine3 Azide vs. NHS Ester Dyes for Bioconjugation
For researchers, scientists, and drug development professionals, the precise and stable labeling of biomolecules is paramount. The choice of conjugation chemistry can significantly impact the outcome of experiments, from cellular imaging to the development of antibody-drug conjugates. This guide provides an objective comparison of two prominent fluorescent labeling methods: the bioorthogonal click chemistry of Sulfo-cyanine3 azide (B81097) and the traditional amine-reactive chemistry of N-hydroxysuccinimide (NHS) ester dyes.
This comparison delves into the underlying chemical principles, performance characteristics, and experimental considerations for each method, supported by experimental data and detailed protocols to inform your selection of the optimal labeling strategy.
At a Glance: Key Differences
| Feature | Sulfo-cyanine3 Azide (Click Chemistry) | Sulfo-cyanine3 NHS Ester (Amine Labeling) |
| Reaction Type | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition (CuAAC or SPAAC) | Acylation of primary amines |
| Target Group | Terminal Alkyne or Strained Alkyne | Primary amines (e.g., lysine (B10760008) residues, N-terminus) |
| Specificity | High: Bioorthogonal reaction minimizes off-target labeling.[1][2] | Moderate: Reacts with any accessible primary amine, leading to potential heterogeneity.[1] |
| Control over DOL | High: Precise control over the degree of labeling (DOL) is achievable.[3] | Low to Moderate: Prone to variability, making precise DOL control challenging.[3] |
| Resulting Linkage | 1,2,3-Triazole | Amide bond |
| Linkage Stability | Highly stable to hydrolysis, oxidation, and enzymatic degradation.[4] | Generally stable, but susceptible to hydrolysis at high pH and enzymatic cleavage.[5] |
| Reaction pH | Wide range (typically 4.0 - 9.0).[6][7] | Narrow optimal range (typically 7.2 - 8.5). |
| Reaction Time | 0.5 - 4 hours, depending on the method (SPAAC or CuAAC).[6] | 1 - 4 hours.[6] |
| Typical Yield | Very High (>95%).[6] | Variable, often lower due to competing hydrolysis of the NHS ester. |
Delving Deeper: A Performance-Based Comparison
The choice between Sulfo-cyanine3 azide and an NHS ester dye extends beyond the basic chemistry to practical considerations of stability, specificity, and the degree of control over the final conjugate.
Enhanced Stability with Click Chemistry
A significant advantage of the triazole linkage formed via click chemistry is its exceptional stability.[8][4] This robustness is critical for applications requiring long-term tracking of labeled molecules, particularly in biological environments where enzymatic degradation can be a concern. While the amide bond formed by NHS ester chemistry is generally stable, it is more susceptible to cleavage under harsh conditions.[5] Studies have shown that conjugates formed via click chemistry remain intact longer than those formed with standard NHS-fluorophore labeling.[3]
Superior Specificity and Control
The bioorthogonal nature of the azide-alkyne cycloaddition is a key differentiator.[1][2] This means the azide and alkyne groups react specifically with each other without cross-reacting with other functional groups present in a complex biological sample. In contrast, NHS esters react with any available primary amine, which can lead to a heterogeneous mixture of labeled products and potentially impact the biological activity of the molecule if labeling occurs at a critical site.
Furthermore, click chemistry offers a higher degree of control over the degree of labeling (DOL).[3] This is particularly important in applications where a precise number of dye molecules per biomolecule is required to avoid issues like self-quenching of the fluorophore or altered pharmacokinetics.
Visualizing the Chemistry and Workflow
To better understand the practical differences, the following diagrams illustrate the reaction chemistries and a typical experimental workflow.
Experimental Protocols
Below are detailed methodologies for labeling an antibody (IgG) as a representative biomolecule.
Protocol 1: Labeling of IgG with Sulfo-cyanine3 Azide (via Click Chemistry)
This protocol is a two-step process. First, an alkyne handle is introduced to the antibody. Second, the Sulfo-cyanine3 azide is "clicked" onto the alkyne-modified antibody.
Materials:
-
IgG in a primary amine-free buffer (e.g., PBS, pH 7.4)
-
Alkyne-PEG-NHS ester (for introducing the alkyne handle)
-
Sulfo-cyanine3 azide
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-chelating ligand (e.g., THPTA)
-
Reducing agent (e.g., sodium ascorbate)
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification columns (e.g., desalting columns)
Step 1: Introduction of the Alkyne Handle
-
Prepare the Antibody: Dissolve the IgG in the reaction buffer at a concentration of 2-10 mg/mL.
-
Prepare the Alkyne-PEG-NHS Ester: Immediately before use, dissolve the Alkyne-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Alkyne-PEG-NHS ester to the antibody solution. Incubate for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove the excess Alkyne-PEG-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
Step 2: Click Chemistry Reaction
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of Sulfo-cyanine3 azide in water or DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of the copper-chelating ligand in water.
-
Prepare a 300 mM stock solution of sodium ascorbate (B8700270) in water (freshly made).
-
-
Reaction Setup:
-
To the alkyne-modified antibody, add a 2- to 5-fold molar excess of the Sulfo-cyanine3 azide stock solution.
-
Add the copper-chelating ligand solution.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the sodium ascorbate solution.
-
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
-
Final Purification: Purify the Sulfo-cyanine3 labeled antibody using a desalting column to remove the catalyst and excess dye.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for Sulfo-cyanine3).
Protocol 2: Labeling of IgG with Sulfo-cyanine3 NHS Ester
This is a one-step labeling protocol targeting primary amines on the antibody.
Materials:
-
IgG in a primary amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
Sulfo-cyanine3 NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification columns (e.g., desalting columns)
Procedure:
-
Prepare the Antibody: Dissolve the IgG in the reaction buffer to a concentration of 2-10 mg/mL. The optimal pH is between 8.3 and 8.5.[9]
-
Prepare the Dye Solution: Immediately before use, dissolve the Sulfo-cyanine3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved Sulfo-cyanine3 NHS ester to the antibody solution. Incubate for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Quench the Reaction: Add the quenching solution to stop the reaction by consuming any unreacted NHS ester.
-
Purification: Remove the unreacted dye and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for Sulfo-cyanine3).
Conclusion
Both Sulfo-cyanine3 azide and NHS ester dyes are effective for fluorescently labeling biomolecules. However, they offer distinct advantages that make them suitable for different applications.
Sulfo-cyanine3 NHS ester is a well-established and straightforward method for labeling primary amines. It is a good choice for applications where a heterogeneous population of labeled molecules is acceptable and the highest degree of stability is not a critical requirement.
Sulfo-cyanine3 azide , utilized in a click chemistry workflow, provides a superior level of control, specificity, and stability. This makes it the preferred method for applications that demand a precisely defined and highly stable bioconjugate, such as in the development of therapeutic agents, in vivo imaging, and quantitative proteomics. The initial two-step process is a small trade-off for the significant gains in the quality and reliability of the final labeled product.
References
- 1. researchgate.net [researchgate.net]
- 2. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. benchchem.com [benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of Sulfo-cyanine3 Azide Sodium Salt
Researchers and drug development professionals handling Sulfo-cyanine3 azide (B81097) sodium salt must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, emphasizing the critical hazards associated with its azide functional group.
Core Safety Mandates
Sulfo-cyanine3 azide, like all azide-containing compounds, presents significant safety risks if not managed correctly. The primary hazard is the formation of highly explosive heavy metal azides.
Key Prohibitions:
-
NEVER dispose of Sulfo-cyanine3 azide or any azide-containing waste down the drain. Azides can react with lead and copper in plumbing to form shock-sensitive explosive salts.[1][2][3]
-
NEVER mix azide waste with incompatible chemicals. Azides react violently with acids (liberating toxic hydrazoic acid gas), bromine, carbon disulfide, dimethyl sulfate, and heavy metals.[3][4]
-
AVOID using metal tools, such as spatulas, when handling solid azide waste to prevent scratching or friction that could lead to detonation.[4][5]
Personal Protective Equipment (PPE)
When handling Sulfo-cyanine3 azide waste, appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Wear nitrile gloves. For handling highly toxic azides, consider double gloving or using silver shield gloves under nitriles.[1] |
| Eye Protection | Safety glasses or splash goggles must be worn at all times.[1][2] |
| Body Protection | A laboratory coat is required. Ensure it is fully buttoned.[1][2] |
Step-by-Step Disposal Protocol
All materials contaminated with Sulfo-cyanine3 azide, including solutions, solids, and disposable labware (e.g., pipette tips, weigh boats, gloves), must be treated as hazardous waste.[2][5]
-
Segregate Azide Waste:
-
Collect Contaminated Materials:
-
Solid Waste: Carefully place all contaminated solids (e.g., unused product, kimwipes, gloves) into the designated waste container. Avoid generating dust.[1][2]
-
Liquid Waste: Collect all aqueous solutions containing Sulfo-cyanine3 azide in a dedicated, sealed, and properly labeled hazardous waste container.
-
-
Arrange for Professional Disposal:
-
All azide waste must be disposed of through your institution's Environmental Health & Safety (EHS) or a licensed hazardous waste disposal contractor.[1]
-
Follow your organization's specific procedures for hazardous waste pickup.
-
Chemical Deactivation (For Dilute Solutions - Expert Use Only)
In some institutional settings, a chemical deactivation procedure may be permitted for dilute solutions (≤5%) of azides. This process is hazardous due to the release of toxic gases and should only be performed by trained personnel in a certified chemical fume hood.
Experimental Protocol: Deactivation with Nitrous Acid
This protocol is adapted from guidelines for sodium azide destruction.[3]
-
Preparation: The entire procedure must be conducted in a chemical fume hood.[3] Place the dilute azide solution (not to exceed 5% concentration) into a three-necked flask equipped with a stirrer and a dropping funnel.
-
Reagent Addition: While stirring, slowly add a 20% aqueous solution of sodium nitrite (B80452). Use approximately 1.5 grams of sodium nitrite for every gram of sodium azide estimated to be in the solution.[3]
-
Acidification: Gradually add a 20% sulfuric acid solution via the dropping funnel until the mixture is acidic. This reaction generates toxic nitrogen oxides, which must be vented through the fume hood.[3]
-
Verification: Once gas evolution ceases, test the solution with starch-iodide paper. A blue color indicates that excess nitrite is present and the decomposition of the azide is complete.[3]
-
Neutralization & Disposal: Neutralize the final solution to a pH between 6 and 9 with a dilute sodium hydroxide (B78521) solution before collecting it as hazardous waste.[1]
The following diagram illustrates the decision-making workflow for the proper disposal of Sulfo-cyanine3 azide waste.
Caption: Sulfo-cyanine3 Azide Disposal Workflow.
References
Safeguarding Your Research: Essential Protocols for Handling Sulfo-cyanine3 Azide
FOR IMMEDIATE USE BY RESEARCH PERSONNEL
This document provides critical safety and logistical guidance for the handling and disposal of Sulfo-cyanine3 azide (B81097) sodium salt. Adherence to these protocols is mandatory to ensure a safe laboratory environment and prevent chemical exposure.
Sulfo-cyanine3 azide sodium salt is a water-soluble fluorescent dye containing an azide functional group. While the cyanine (B1664457) dye component requires standard chemical handling precautions, the presence of the azide moiety necessitates stringent safety measures due to its acute toxicity and potential for forming explosive compounds.[1][2][3] This guide will address the personal protective equipment (PPE), operational procedures, and disposal methods required for safe handling.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE plan is the first line of defense against chemical exposure. The following table outlines the minimum required PPE for handling this compound salt in both solid and solution forms. Double-gloving is highly recommended.[1]
| Body Part | Required PPE | Specifications and Notes |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are required. For handling concentrations >5%, double-gloving or using a thicker utility-grade nitrile glove over an exam-style glove is mandatory.[1][4] |
| Eyes/Face | Safety Goggles and Face Shield | Splash-proof safety goggles are the minimum requirement. A face shield must be worn over the goggles when handling the powder or when there is a risk of splashing.[4][5] |
| Body | Laboratory Coat | A fully buttoned lab coat is required. For larger quantities or increased splash risk, a chemical-resistant apron should be worn over the lab coat.[4] |
| Feet | Closed-toe Shoes | Shoes must be made of a non-porous material.[1] |
| Respiratory | Fume Hood | All handling of Sulfo-cyanine3 azide, especially in its powdered form, must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][4] |
Operational Plan: Step-by-Step Handling Protocol
Meticulous planning and execution are paramount when working with azide compounds. Follow this step-by-step guide for the safe handling of this compound salt.
1. Preparation and Designated Area:
-
Before beginning any work, ensure the chemical fume hood is functioning correctly.[1]
-
Designate a specific area within the fume hood for handling the azide compound.[5]
-
Assemble all necessary equipment and reagents, including non-metal spatulas (plastic or ceramic) for handling the solid powder.[1]
-
Have a spill kit and appropriate waste containers readily accessible.
2. Weighing the Compound:
-
If the balance cannot be placed inside the fume hood, tare a sealed container (e.g., a vial with a cap).
-
Inside the fume hood, carefully transfer the desired amount of Sulfo-cyanine3 azide powder into the pre-tared container using a non-metal spatula.[1]
-
Securely close the container before removing it from the fume hood to be weighed.[1]
-
Return the sealed container to the fume hood to proceed with dissolution.
3. Dissolution:
-
Inside the fume hood, add the solvent to the container with the Sulfo-cyanine3 azide powder.
-
Gently mix to dissolve, avoiding the creation of aerosols.[1]
4. Post-Handling Decontamination:
-
Wipe down the designated work area and any equipment used with a suitable decontaminant, such as 70% ethanol, followed by soap and water.[1][4]
-
Thoroughly wash hands with soap and water after the procedure is complete, even if gloves were worn.[1]
The following diagram illustrates the mandatory workflow for safely handling Sulfo-cyanine3 azide powder.
Caption: A step-by-step workflow for handling Sulfo-cyanine3 azide powder.
Disposal Plan: Managing Azide Waste
Azide compounds are classified as acutely hazardous waste and require specific disposal procedures. Under no circumstances should sodium azide solutions be poured down the drain. [1][8] Azides can react with lead and copper in plumbing to form highly explosive metal azides.[1][8]
Waste Segregation and Collection:
-
All materials contaminated with Sulfo-cyanine3 azide, including pipette tips, gloves, weigh boats, and excess reagents, must be collected as hazardous waste.[4]
-
Keep azide waste separate from other chemical waste streams in a clearly labeled, sealed, and non-metal container.[9][10]
-
Store the hazardous waste container in a designated, secure area away from incompatible materials, particularly acids.[10]
Deactivation of Dilute Solutions (for specialized applications): In some instances, dilute solutions (<5%) of sodium azide can be chemically deactivated before disposal. This procedure should only be performed by trained personnel in a chemical fume hood.[8]
-
Reaction: The deactivation process involves reacting the azide with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a dilute acid.[8]
-
2 NaNO₂ + H₂SO₄ → 2 HNO₂ + Na₂SO₄
-
2 NaN₃ + 2 HNO₂ → 3 N₂ + 2 NO + 2 NaOH
-
-
Caution: The order of addition is critical. Adding acid before the sodium nitrite will generate highly toxic and volatile hydrazoic acid (HN₃).[8] This process also generates nitric oxide (NO), a toxic gas.[8]
Due to the inherent risks, it is strongly recommended that all Sulfo-cyanine3 azide waste be disposed of through your institution's Environmental Health & Safety (EH&S) department without attempting deactivation.[8]
Emergency Procedures
Spills:
-
Solid Spills: Carefully sweep up the solid material, avoiding dust formation. A cloth dampened with a mild soap solution can be used.[1] Place the material in a labeled, non-metal container for hazardous waste disposal.[1]
-
Liquid Spills: Absorb the spill with chemical absorbent pads. Wipe the area thoroughly with soap and water.[1]
-
For large spills, or if you are not trained to handle them, evacuate the area and contact your institution's EH&S department immediately.[1]
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[1][8] Remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
- 1. - Division of Research Safety | Illinois [drs.illinois.edu]
- 2. fishersci.com [fishersci.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. campus.kennesaw.edu [campus.kennesaw.edu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. amherst.edu [amherst.edu]
- 10. bu.edu [bu.edu]
- 11. mmbio.byu.edu [mmbio.byu.edu]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
